molecular formula C14H20ClNO2 B104951 Acetochlor CAS No. 34256-82-1

Acetochlor

Cat. No.: B104951
CAS No.: 34256-82-1
M. Wt: 269.77 g/mol
InChI Key: VTNQPKFIQCLBDU-UHFFFAOYSA-N
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Description

Acetochlor (CAS 34256-82-1) is a selective, pre-emergence herbicide belonging to the chloroacetanilide chemical family . Its primary mechanism of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and ultimately inhibits the growth of shoots and roots in germinating weed seedlings . It is systematically absorbed by developing shoots and roots, making it effective when applied prior to weed germination . As a Group 15 herbicide (according to the WSSA/HRAC classification), it is a valuable tool for research on weed control in crops like corn and soybeans . From a research perspective, this compound is significant for studies on the efficacy and environmental impact of pre-emergence herbicides . It is important to note that it is one of the most frequently detected herbicides in natural waters, making it relevant for environmental fate and transport studies . Furthermore, the U.S. EPA has classified this compound as having "suggestive evidence of carcinogenic potential" or as a probable human carcinogen, and it is also identified as a thyroid disruptor, underscoring its importance in toxicological and health effects research . This product is strictly for research use in controlled laboratory settings. It is not intended for personal, domestic, agricultural, or any other unapproved use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
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InChI

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3
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InChI Key

VTNQPKFIQCLBDU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C
Source PubChem
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Molecular Formula

C14H20ClNO2
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DSSTOX Substance ID

DTXSID8023848
Record name Acetochlor
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Molecular Weight

269.77 g/mol
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Physical Description

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline]
Record name Acetochlor
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Boiling Point

BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr
Record name ACETOCHLOR
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Flash Point

>93 °C (tag closed cup)
Record name ACETOCHLOR
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Solubility

In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate
Record name ACETOCHLOR
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Density

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C
Record name ACETOCHLOR
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Vapor Pressure

0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C
Record name Acetochlor
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Color/Form

Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet

CAS No.

34256-82-1
Record name Acetochlor
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Record name Acetochlor
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Record name 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
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Melting Point

10.6 °C
Record name ACETOCHLOR
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Foundational & Exploratory

acetochlor mechanism of action in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Acetochlor in Plants

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family.[1] It is classified as a Group 15 herbicide by the Weed Science Society of America (WSSA) and a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC), a class known for inhibiting very-long-chain fatty acid (VLCFA) synthesis.[2][3][4] this compound is widely used in agriculture to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton, primarily by inhibiting the growth of weed seedlings before or shortly after germination.[5] Its efficacy and selectivity are rooted in a specific molecular mechanism and differential metabolic rates between crop and weed species.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The definitive mode of action for this compound is the inhibition of VLCFA biosynthesis.[6][2][7][8] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial for various aspects of plant growth and development.[9] They are essential precursors for building components of the cuticle (wax and cutin), suberin, and are integral to membrane lipids, including sphingolipids, which are vital for cell proliferation and signaling.[2][9][10]

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex extends C16 and C18 fatty acids by sequentially adding two-carbon units from malonyl-CoA. The process consists of four key reactions:

  • Condensation: An acyl-CoA substrate is condensed with malonyl-CoA. This is the rate-limiting step and is catalyzed by 3-ketoacyl-CoA synthase (KCS), also referred to as VLCFA synthase or elongase.[10][11]

  • First Reduction: The resulting β-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).[9][10]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[9][10]

  • Second Reduction: An enoyl-CoA reductase (ECR) completes the cycle, producing an acyl-CoA elongated by two carbons.[9][10]

This compound and other chloroacetamide herbicides specifically and irreversibly inhibit the first step of this cycle: the condensation reaction catalyzed by KCS.[1][7][12] Evidence suggests that the chloroacetamide group of the herbicide covalently binds to a critical cysteine residue in the active site of the KCS enzyme, thereby inactivating it.[6]

VLCFA_Synthesis_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) KCS Condensation (KCS / Elongase) Acyl_CoA->KCS + Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) KCR Reduction (KCR) Ketoacyl_CoA->KCR NAD(P)H -> NAD(P)+ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) HCD Dehydration (HCD) Hydroxyacyl_CoA->HCD - H2O Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) ECR Reduction (ECR) Enoyl_CoA->ECR NAD(P)H -> NAD(P)+ Elongated_Acyl_CoA Acyl-CoA (Cn+2) KCS->Ketoacyl_CoA  CO2 KCR->Hydroxyacyl_CoA HCD->Enoyl_CoA ECR->Elongated_Acyl_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS This compound This compound This compound->Inhibition dummy->Acyl_CoA Repeat Cycle or Exit to Lipid Synthesis

Caption: The VLCFA synthesis pathway and the site of inhibition by this compound.

Physiological Consequences of VLCFA Inhibition

The disruption of VLCFA synthesis has severe consequences for germinating seedlings, which are highly dependent on new cell membrane and cuticle formation.

  • Disruption of Cell Division and Elongation: The lack of VLCFAs impairs the formation of new cell membranes, which is essential for cell division and expansion. This leads to a rapid cessation of both root and shoot growth in susceptible plants.[5][8]

  • Loss of Cuticular Integrity: A functional cuticle is vital for preventing water loss and protecting against environmental stresses. Inhibition of VLCFA synthesis prevents the formation of cuticular waxes, leading to a defective cuticle.

  • Macroscopic Symptoms: In susceptible grasses, the most characteristic symptom is the failure of the emerging shoot to properly unfurl from the coleoptile, resulting in a "buggy-whip" or "onion-leaf" appearance.[13] Broadleaf weeds exhibit stunted growth, crinkled or cupped leaves, and shortened roots that may appear swollen or brittle.[13][14] Ultimately, the seedling fails to emerge from the soil or dies shortly after emergence.

Physiological_Consequences A This compound Application B Inhibition of VLCFA Synthase (KCS) A->B C Depletion of VLCFAs B->C D Impaired Cell Membrane and Cuticle Formation C->D E Inhibition of Cell Division and Elongation D->E F Failure of Shoot/Root Growth E->F G Seedling Death F->G

Caption: Logical flow from molecular inhibition to whole-plant effect.

Quantitative Data on Herbicide Potency

Chloroacetamide herbicides are highly potent inhibitors of VLCFA synthesis. Studies using radiolabeled precursors have quantified the concentration required for 50% inhibition (IC₅₀) of VLCFA formation or plant growth.

Herbicide ClassHerbicidePlant/SystemParameter MeasuredIC₅₀ / pI₅₀ ValueReference
ChloroacetamideMetazachlorCucumber, BarleyVLCFA Synthesis10 - 100 nM[3][8]
ChloroacetamideMetazachlorRecombinant VLCFA-SynthaseEnzyme Activity~10 nM (10⁻⁸ M)[1][7]
ChloroacetamideAllidochlorArabidopsis FAE1 in yeastElongase ActivitypI₅₀ = 7.1 (~79 nM)[2]
OxyacetamideFlufenacetArabidopsis FAE1 in yeastElongase ActivitypI₅₀ = 7.0 (100 nM)[2]
ChloroacetamideS-MetolachlorMaizeRoot LengthIC₅₀ = 10.61 µM[15]
ChloroacetamideS-MetolachlorRiceRoot LengthIC₅₀ = 5.35 µM[15]

Note: pI₅₀ is the negative logarithm of the IC₅₀ concentration in Molar.

Basis of Crop Selectivity: Metabolic Detoxification

The selectivity of this compound—its ability to control weeds without harming crops like corn—is primarily due to differential metabolism.[16] Tolerant plants possess a robust detoxification system that rapidly metabolizes the herbicide into non-toxic forms. The primary detoxification pathway is conjugation with the tripeptide glutathione (B108866) (GSH), a reaction catalyzed by the enzyme Glutathione S-Transferase (GST).[16][17][18] This conjugation renders the this compound molecule inactive and more water-soluble, facilitating its sequestration and further degradation. Susceptible weed species either lack sufficient GST activity or have GST isozymes that are less efficient at metabolizing this compound, leading to the accumulation of the active herbicide and subsequent phytotoxicity.[17][19]

Detoxification_Pathway cluster_plant_cell Tolerant Plant Cell This compound This compound (Active Herbicide) GST Glutathione S-Transferase (GST) This compound->GST GSH Glutathione (GSH) GSH->GST Conjugate This compound-GSH Conjugate (Non-toxic) GST->Conjugate Catalyzes Sequestration Sequestration / Further Metabolism Conjugate->Sequestration

Caption: Metabolic detoxification of this compound via Glutathione S-Transferase.

Experimental Protocols

Protocol: In Vitro VLCFA Synthesis Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on VLCFA synthesis using radiolabeled precursors.

Methodology:

  • Plant Material: Use leaf discs from young seedlings (e.g., cucumber) or microsomes isolated from plant tissues.[8][20] Alternatively, use a heterologous expression system, such as yeast expressing a specific plant KCS enzyme.[2]

  • Incubation Medium: Prepare a suitable buffer containing the plant material or enzyme preparation.

  • Herbicide Treatment: Add a range of this compound concentrations (e.g., 0 nM to 1000 nM) to the incubation medium. Include a solvent control (e.g., DMSO).

  • Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]-malonyl-CoA or [¹⁴C]-acetate, to initiate the synthesis reaction.[8] Incubate for a defined period (e.g., 2-6 hours) under controlled conditions.

  • Lipid Extraction: Stop the reaction and perform a total lipid extraction using a solvent system like chloroform:methanol.

  • Fatty Acid Analysis: Saponify the lipid extract to release fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

  • Quantification: Analyze the FAMEs using radio-HPLC or gas chromatography (GC) coupled with a mass spectrometer (MS) or radioactivity detector.[2][8]

  • Data Analysis: Quantify the amount of radiolabel incorporated into VLCFAs (C20 and longer) relative to total fatty acids. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

VLCFA_Assay_Workflow A Prepare Plant Material (e.g., Leaf Discs) B Incubate with this compound Concentration Series A->B C Add [14C] Precursor (e.g., Malonyl-CoA) B->C D Total Lipid Extraction C->D E Saponification & Methylation (FAMEs) D->E F Analyze FAMEs (Radio-HPLC or GC-MS) E->F G Quantify VLCFA Synthesis & Calculate IC50 F->G

Caption: Experimental workflow for the VLCFA synthesis inhibition assay.
Protocol: Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the rate of this compound detoxification by quantifying total GST activity in a plant extract.

Methodology:

  • Tissue Homogenization: Homogenize fresh plant tissue (e.g., corn shoots) in a cold lysis buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) on ice.[21]

  • Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is the crude protein extract containing GST enzymes.[21] Determine the total protein concentration of the extract.

  • Assay Cocktail: Prepare a fresh assay cocktail containing buffer, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[17][22]

  • Reaction Initiation: In a UV-transparent 96-well plate or cuvette, add the protein extract to the assay cocktail to start the reaction.[17]

  • Spectrophotometric Measurement: Immediately place the plate/cuvette in a spectrophotometer set to 340 nm and 25°C. The conjugation of GSH to CDNB by GST results in a product that absorbs light at 340 nm.[22][23]

  • Data Analysis: Record the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).[17] The rate of absorbance increase (ΔOD/min) is directly proportional to the GST activity in the sample. Normalize the activity to the total protein content to get a specific activity (e.g., nmol/min/mg protein).

Conclusion

The mechanism of action of this compound in plants is a well-defined process centered on the potent and specific inhibition of very-long-chain fatty acid (VLCFA) synthase. By blocking the production of these essential fatty acids, this compound halts the fundamental processes of cell division and membrane formation, leading to the death of susceptible weed seedlings. The herbicide's agricultural success relies on this precise molecular targeting combined with the ability of tolerant crops like corn to rapidly neutralize the compound through metabolic detoxification, primarily via glutathione S-transferase-mediated conjugation. This dual mechanism of potent action and selective metabolism makes this compound an effective tool in modern weed management.

References

The Genesis and Synthesis of Acetochlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, historical development, and synthetic methodologies of the chloroacetanilide herbicide, acetochlor.

Introduction

This compound, a prominent member of the chloroacetanilide class of herbicides, has been a significant tool in selective, pre-emergence weed control for several decades. Developed and introduced by Monsanto and Zeneca, its primary application lies in the management of annual grasses and certain broadleaf weeds in various crops.[1][2] This technical guide delves into the historical discovery and the evolution of the industrial synthesis of this compound, providing detailed experimental protocols and a comparative analysis of different manufacturing processes.

Historical Development

The journey of this compound began with its development by Monsanto Company, with a 1971 patent application marking a key milestone in its timeline as a selective pre-emergence herbicide.[3] Later, Zeneca also played a role in its development.[1] In the United States, this compound was first registered for use in 1994.[4][5] The stewardship of its registration in the U.S. is currently managed by the this compound Registration Partnership (ARP), which includes Monsanto and Dow AgroSciences.[6]

The commercial landscape of this compound has evolved through various corporate mergers and divestitures. Zeneca Agrochemicals was formed in 1993 following a demerger from Imperial Chemical Industries (ICI).[7][8] Subsequently, Zeneca merged its agrochemical business with that of Novartis to create Syngenta.[9][10] As part of these transitions, the this compound business of Zeneca was divested to Dow AgroSciences.[9][10]

Chemical Synthesis of this compound

The industrial production of this compound has been dominated by two primary synthetic routes: the chloromethyl ethyl ether method and the more contemporary methylene (B1212753) method.

Chloromethyl Ethyl Ether Method

This traditional two-step synthesis was the cornerstone of early this compound production.[1][11]

Step 1: Acylation of 2-ethyl-6-methylaniline (B166961)

The initial step involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to produce the intermediate, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

Step 2: Etherification

The synthesized anilide intermediate is then treated with chloromethyl ethyl ether in the presence of a strong base, typically sodium hydroxide, to yield this compound.[11]

Methylene Method

In pursuit of a more efficient, cost-effective, and environmentally benign process, the methylene method was developed. This approach has gained prominence in modern this compound manufacturing and is detailed in several patents.[3][11]

The methylene method is a three-step process:

Step 1: Formation of the N-methylene Intermediate

2-methyl-6-ethylaniline is reacted with paraformaldehyde to generate the N-methylene-2-methyl-6-ethylaniline intermediate.

Step 2: Acylation of the Intermediate

The N-methylene intermediate is then acylated using chloroacetyl chloride.

Step 3: Alcoholysis

The final step involves the alcoholysis of the acylated intermediate with ethanol (B145695) to produce this compound.

Data Presentation: Comparative Analysis of Synthesis Methods

ParameterChloromethyl Ethyl Ether MethodMethylene Method
Starting Materials 2-ethyl-6-methylaniline, Chloroacetyl chloride, Chloromethyl ethyl ether, Sodium hydroxide2-methyl-6-ethylaniline, Paraformaldehyde, Chloroacetyl chloride, Ethanol
Key Intermediates 2-chloro-N-(2-ethyl-6-methylphenyl)acetamideN-methylene-2-methyl-6-ethylaniline
Reported Yield Data not readily available in public literature>93%[11]
Reported Purity Data not readily available in public literature>93%[11]
Environmental Concerns Use of hazardous chloromethyl ethyl etherReduced use of hazardous reagents
Economic Viability Generally considered less cost-effectiveMore cost-effective due to cheaper raw materials and higher efficiency[3]

Experimental Protocols

Synthesis of this compound via the Methylene Method (Exemplary Protocol based on Patent CN101270062B)[11]

Step 1: Synthesis of N-methylene-2-methyl-6-ethylaniline

  • To a 500 ml four-necked flask equipped with a stirrer, thermometer, and water separator, add 62 g of 2-methyl-6-ethylaniline, 150 g of cyclohexane (B81311), 16 g of 95% ethanol, 0.5 g of a stabilizer (e.g., NH4HS), 28 g of paraformaldehyde, and 0.15 g of a catalyst (e.g., sodium hydroxide).

  • Stir the mixture and heat to 36°C. Maintain the reaction for 50 minutes.

  • Initiate water separation. After completion, distill off the cyclohexane to obtain the N-methylene intermediate.

Step 2 & 3: Acylation and Alcoholysis to form this compound

  • To a separate 500 ml four-necked flask, add 60 g of chloroacetyl chloride and 67 g of methylene chloride.

  • Stir the mixture and maintain the temperature below 20°C.

  • React for 2 hours.

  • Add 200 g of absolute ethanol and continue the reaction for another 2 hours.

  • Introduce ammonia (B1221849) gas (NH3) until the pH of the reaction mixture reaches 7-9.

  • Filter the solid ammonium (B1175870) chloride.

  • Evaporate the petroleum ether from the filtrate to obtain this compound.

Note: This protocol is an example derived from patent literature and may require optimization for laboratory or industrial-scale production.

Mandatory Visualization

Synthesis Pathways

Acetochlor_Synthesis cluster_cmee Chloromethyl Ethyl Ether Method cluster_methylene Methylene Method A1 2-ethyl-6-methylaniline A3 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide A1->A3 + A2 Chloroacetyl chloride A2->A3 A6 This compound A3->A6 + A4 Chloromethyl ethyl ether A4->A6 A5 NaOH A5->A6 B1 2-methyl-6-ethylaniline B3 N-methylene-2-methyl-6-ethylaniline B1->B3 + B2 Paraformaldehyde B2->B3 B5 Acylated Intermediate B3->B5 + B4 Chloroacetyl chloride B4->B5 B7 This compound B5->B7 + B6 Ethanol B6->B7 Acetochlor_MoA This compound This compound Uptake Absorbed by shoots and roots of germinating weeds This compound->Uptake VLCFA Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis Uptake->VLCFA Elongase Inhibition of Elongase Enzymes Uptake->Elongase GGPP Inhibition of Geranylgeranyl Pyrophosphate (GGPP) Cyclization Uptake->GGPP CellDivision Inhibition of Cell Division VLCFA->CellDivision Elongase->CellDivision Gibberellin Disruption of Gibberellin Pathway GGPP->Gibberellin WeedDeath Weed Death CellDivision->WeedDeath Gibberellin->WeedDeath

References

Acetochlor: A Comprehensive Physicochemical Profile for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core physicochemical properties of the herbicide acetochlor, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetanilide class, widely utilized for the control of annual grasses and certain broadleaf weeds in various crops.[1][2] Its efficacy is attributed to the inhibition of very long-chain fatty acid synthesis.[3] A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological profile, and for the development of analytical methodologies. This guide provides a detailed overview of these properties, complete with experimental protocols and visual representations of its metabolic pathways and mode of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

PropertyValueReference(s)
IUPAC Name 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide[4]
CAS Number 34256-82-1[1][5]
Chemical Formula C₁₄H₂₀ClNO₂[4][6]
Molecular Weight 269.77 g/mol [4][6][7][8]
Physical State Oily liquid at room temperature; light amber to violet in color.[1][4]
Melting Point < 0 °C to 10.6 °C[1][4][6][9][10]
Boiling Point 172 °C at 5 mmHg; 134 °C at 0.4 torr[4][8][9]
Water Solubility 223 - 282 mg/L at 20-25 °C[1][3][4][6][9]
Vapor Pressure 2.2 x 10⁻² mPa to 3.4 x 10⁻⁸ mmHg at 20-25 °C[1][4][9][11]
Octanol-Water Partition Coefficient (log Kow) 3.03 to 4.14[1][4][9]
Henry's Law Constant 2.1 x 10⁻⁷ to 2.7 x 10⁻¹⁰ atm·m³/mol at 25 °C[4][9]
Density 1.100 g/mL at 30 °C; 1.136 g/mL at 20 °C[1][4][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the standard experimental protocols for key parameters of this compound.

Determination of Water Solubility (OECD 105)

The water solubility of this compound can be determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.[8][12][13]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined analytically.

Methodology:

  • Preparation of a Supersaturated Solution: An excess amount of this compound is added to a flask containing high-purity water.

  • Equilibration: The flask is agitated at a temperature slightly above the test temperature for a sufficient period to ensure saturation. Subsequently, the mixture is equilibrated at the test temperature (e.g., 20 ± 0.5 °C) for an extended period (typically 24 hours) with continuous stirring.[8]

  • Phase Separation: The undissolved this compound is separated from the aqueous phase by centrifugation or filtration.

  • Concentration Determination: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Determination of Vapor Pressure (OECD 104)

The vapor pressure of this compound can be determined using the gas saturation method.[16][17]

Principle: A stream of inert gas is passed through or over the substance at a rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from this.

Methodology:

  • Sample Preparation: A known amount of this compound is placed in a thermostatically controlled sample holder.

  • Gas Saturation: A stream of dry, inert gas (e.g., nitrogen or argon) is passed over the sample at a known and constant flow rate. The temperature of the sample is maintained at a constant, known value.

  • Vapor Trapping: The vapor-saturated gas stream is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the this compound.

  • Quantification: The amount of this compound collected in the trap is quantified using an appropriate analytical technique (e.g., GC-MS).

  • Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Determination of Octanol-Water Partition Coefficient (OECD 117)

The octanol-water partition coefficient (Kow) of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method.[3][5][7][18]

Principle: The logarithm of the retention time of a substance on a reversed-phase HPLC column is linearly correlated with its log Kow. By calibrating the column with reference substances of known log Kow, the log Kow of the test substance can be determined.

Methodology:

  • HPLC System: A standard HPLC system equipped with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of methanol (B129727) and water.

  • Calibration: A series of reference compounds with known log Kow values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log k (logarithm of the capacity factor) versus log Kow is constructed.

  • Sample Analysis: A solution of this compound in the mobile phase is injected into the HPLC system, and its retention time is determined.

  • Calculation: The capacity factor (k) for this compound is calculated from its retention time and the column dead time. The log Kow of this compound is then determined by interpolation from the calibration curve.

Signaling and Degradation Pathways

The herbicidal activity and environmental fate of this compound are governed by its interaction with biological pathways and its degradation processes.

Mode of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of elongase enzymes, which are critical for the synthesis of very long-chain fatty acids (VLCFAs). This inhibition disrupts multiple plant processes, including the gibberellin biosynthesis pathway.

Gibberellin_Pathway_Inhibition cluster_synthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGPP Geranylgeranyl pyrophosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Cyclization GA12 GA12 ent_Kaurene->GA12 Oxidation Bioactive_GA Bioactive Gibberellins (e.g., GA4) GA12->Bioactive_GA Further Oxidation GID1 GID1 Receptor Bioactive_GA->GID1 Binds to DELLA DELLA Proteins (Repressors) GID1->DELLA Promotes degradation of PIFs PIF Transcription Factors DELLA->PIFs Represses Gene_Expression Gene Expression (Growth) PIFs->Gene_Expression Promotes This compound This compound Elongase Elongase Enzymes This compound->Elongase VLCFA Very Long-Chain Fatty Acids (VLCFAs) VLCFA->GGPP Required for synthesis of Elongase->VLCFA

Caption: Inhibition of elongase by this compound disrupts VLCFA synthesis, impacting gibberellin production.

Proposed Alternative Mode of Action: GPX4 Inhibition

Recent studies suggest an alternative mode of action for this compound involving the inhibition of glutathione (B108866) peroxidase 4 (GPX4), leading to lipid peroxidation and oxidative stress.[2][19][20][21]

GPX4_Inhibition_Pathway This compound This compound GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 Inhibits Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxides->Lipid_Peroxidation Leads to ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation->ROS Generates Oxidative_Stress Oxidative Stress & Ferroptosis Lipid_Peroxidation->Oxidative_Stress Nrf2 Nrf2 Pathway ROS->Nrf2 Activates

Caption: this compound inhibits GPX4, leading to lipid peroxidation and oxidative stress.

Environmental Degradation Pathways

This compound undergoes degradation in the environment through various pathways, primarily microbial degradation and photodegradation. The major metabolites include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[22][23]

Acetochlor_Degradation cluster_microbial Microbial Degradation cluster_photo Photodegradation This compound This compound C₁₄H₂₀ClNO₂ Dechlorination Dechlorination/ Hydroxylation This compound->Dechlorination Deethoxymethylation Deethoxymethylation This compound->Deethoxymethylation Hydroxymethyl 2-chloro-N-(hydroxymethyl)-N- (2-ethyl-6-methylphenyl)acetamide This compound->Hydroxymethyl N_dealkylation N-dealkylation Products This compound->N_dealkylation ESA This compound ESA Dechlorination->ESA Sulfonation OA This compound OA Dechlorination->OA Oxidation CMEPA 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) Deethoxymethylation->CMEPA MEA 2-ethyl-6-methylaniline (MEA) CMEPA->MEA Amide Hydrolysis

Caption: Major microbial and photodegradation pathways of this compound in the environment.

Analytical Workflow

The determination of this compound residues in environmental samples typically involves extraction, cleanup, and instrumental analysis.

Analytical_Workflow Sample Environmental Sample (Soil, Water) Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Solid Phase Extraction (SPE) - C18 Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Quantification Quantification Analysis->Quantification

Caption: General analytical workflow for the determination of this compound in environmental matrices.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data and standardized protocols for the scientific community. The detailed experimental methodologies and visual representations of its mode of action and degradation pathways serve as a critical resource for researchers engaged in environmental science, toxicology, and agricultural research. A thorough understanding of these fundamental characteristics is essential for the responsible management and risk assessment of this widely used herbicide.

References

The Environmental Fate of Acetochlor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Core Content: This guide provides a comprehensive overview of the environmental degradation pathways of the herbicide acetochlor. It details the microbial and abiotic processes that break down this widely used chloroacetanilide herbicide, identifies key metabolites, and presents quantitative data on degradation rates. Furthermore, it includes detailed experimental protocols for the analysis of this compound and its degradation products, along with visual representations of the degradation pathways and experimental workflows.

Introduction

This compound, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, is a selective, pre-emergence herbicide used extensively for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts.[1][2] Its widespread application has raised concerns about its environmental persistence and potential impact on non-target organisms and ecosystems.[3][4] Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective remediation strategies. This guide synthesizes current knowledge on the microbial and abiotic degradation of this compound in soil and water environments.

Microbial Degradation of this compound

Microbial degradation is the primary mechanism for the dissipation of this compound in the environment.[3][5] A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of metabolizing this compound.[3][6] These organisms utilize this compound as a source of carbon and nitrogen, breaking it down into less complex and often less toxic compounds.[7]

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of this compound proceeds through several key reactions, including N-dealkylation, C-dealkylation, dechlorination, hydroxylation, and dehydrogenation.[3][4][8]

A common aerobic pathway involves the initial transformation of this compound to 2'-methyl-6'-ethyl-2-chloroacetanilide (CMEPA) through an N-dealkylation reaction.[9][10] CMEPA is then further metabolized to 2-methyl-6-ethyl aniline (B41778) (MEA) via amide hydrolysis.[8][9][10] MEA can undergo hydroxylation and subsequent ring cleavage, eventually leading to mineralization into carbon dioxide and water.[10]

Another significant aerobic pathway involves the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are frequently detected metabolites in soil and groundwater.[8]

Key microbial players in aerobic degradation include:

  • Rhodococcus sp.: Strains of Rhodococcus have been shown to initiate the degradation of this compound by converting it to CMEPA.[9][11]

  • Delftia sp.: This bacterium is involved in the subsequent hydrolysis of CMEPA to MEA.[9][11]

  • Sphingobium sp.: This genus can further degrade MEA.[9][11]

  • Pseudomonas sp.: Several Pseudomonas species, such as Pseudomonas oleovorans, are efficient degraders of this compound.[3][8]

  • Bacillus sp.: Strains like Bacillus subtilis have also been identified in this compound degradation.[3]

Anaerobic Degradation Pathways

In anoxic environments, such as saturated soils and sediments, this compound degradation occurs through anaerobic pathways. These pathways are generally slower than aerobic degradation.[5] The primary initial step in anaerobic degradation is reductive dechlorination.[12][13]

One proposed anaerobic pathway involves the dechlorination of this compound to form 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA).[12] This is followed by a series of transformations leading to metabolites such as N-(2-methyl-6-ethylphenyl)acetamide (MEPA), N-2-ethylphenyl acetamide (B32628) (EPA), and N-2-ethylphenyl formamide (B127407) (EPF).[12][14] Thiol-substitution dechlorination is another identified anaerobic degradation mechanism.[12][13]

Key microbial players in anaerobic degradation include:

  • Cupidesulfovibrio sp.: This sulfate-reducing bacterium has been shown to degrade this compound under anaerobic conditions.[15]

  • Proteiniclasticum sp. and Lacrimispora sp.: These anaerobes have been isolated from this compound-degrading consortia.[13]

  • Dechloromonas sp.: This genus is associated with the dechlorination of this compound.[14]

Abiotic Degradation of this compound

In addition to microbial activity, this compound can be degraded by abiotic processes, primarily photolysis and hydrolysis.

Photodegradation

Photodegradation, or photolysis, is the breakdown of this compound by sunlight. This process is most significant on the soil surface and in clear surface waters.[16] The half-life of this compound under sunlight in water can range from 151 to 169 days.[17] However, under UV light, degradation is much more rapid, with half-lives as short as 7.1 to 11.5 minutes.[17] The primary photochemical reaction is dehalogenation (cleavage of the chlorine atom).[18] This is followed by hydroxylation and cyclization, leading to a variety of photoproducts.[17]

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is relatively stable to hydrolysis under neutral and acidic conditions. The rate of hydrolysis can be influenced by pH and temperature.

Key Degradation Metabolites

A number of metabolites are formed during the degradation of this compound. The identification of these intermediates is crucial for understanding the complete degradation pathway and for assessing the overall environmental impact, as some metabolites may also have toxicological significance.

Table 1: Major Degradation Metabolites of this compound

MetaboliteAbbreviationFormation Pathway(s)Environmental Compartment
2'-methyl-6'-ethyl-2-chloroacetanilideCMEPAMicrobial (Aerobic N-dealkylation)Soil
2-methyl-6-ethyl anilineMEAMicrobial (Aerobic Amide Hydrolysis)Soil
This compound Ethanesulfonic AcidACT-ESAMicrobialSoil, Groundwater
This compound Oxanilic AcidACT-OAMicrobialSoil, Groundwater
2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilideEMEMAMicrobial (Anaerobic Reductive Dechlorination)Anoxic Sediments, Water
N-(2-methyl-6-ethylphenyl)acetamideMEPAMicrobial (Anaerobic)Anoxic Sediments, Water
Hydroxythis compound---Microbial (Aerobic Hydroxylation)Soil

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This rate is influenced by various environmental factors such as soil type, temperature, moisture, and microbial population.

Table 2: Half-life (DT50) of this compound in Different Environmental Matrices

Environmental MatrixConditionHalf-life (DT50)Reference(s)
SoilAerobic, Laboratory3.3 - 55 days[1]
SoilField2.9 - 12.6 days[1]
Soil (Nanjing)60% moisture, dark3 days[19]
Soil (Yancheng)60% moisture, dark4.9 days[19]
Soil (Yingtan)60% moisture, dark25.7 days[19]
Water (De-ionized)Sunlight151 days[17]
Water (River)Sunlight154 days[17]
Water (Paddy)Sunlight169 days[17]
Water (De-ionized)UV light7.1 minutes[17]
Water (River)UV light10.1 minutes[17]
Water (Paddy)UV light11.5 minutes[17]
Water (pH 4.0, 7.0, 9.2)Laboratory5.4 - 23.1 days[20]

Experimental Protocols

The study of this compound degradation relies on robust analytical methods to extract, separate, and quantify the parent compound and its metabolites from complex environmental matrices.

Sample Preparation and Extraction
  • Soil Samples: A common method involves extracting a known weight of soil (e.g., 20 g) with a two-phase solvent system.[21] The organic phase is then separated for analysis. Accelerated Solvent Extraction (ASE) with a mixture of n-hexane and acetone (B3395972) can also be employed for plant materials.[22]

  • Water Samples: Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of this compound and its metabolites from water samples.[23] C18 SPE columns are commonly used, and the analytes are eluted with a solvent mixture such as methanol/water.[23]

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound and some of its metabolites.[18][24]

    • Typical Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m x 0.25 mm x 0.25 µm).[22]

    • Detector: Electron Capture Detector (ECD) or Mass Spectrometer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly effective for analyzing the more polar and non-volatile metabolites of this compound, such as the ESA and OA derivatives.[23][25][26]

    • Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of analytes.[23]

Visualizing Degradation Pathways and Workflows

Aerobic Degradation Pathway of this compound

Aerobic_Degradation_Pathway This compound This compound CMEPA 2'-methyl-6'-ethyl-2- chloroacetanilide (CMEPA) This compound->CMEPA N-dealkylation (e.g., Rhodococcus sp.) MEA 2-methyl-6-ethyl aniline (MEA) CMEPA->MEA Amide hydrolysis (e.g., Delftia sp.) RingCleavage Ring Cleavage Products MEA->RingCleavage Hydroxylation (e.g., Sphingobium sp.) Mineralization CO2 + H2O RingCleavage->Mineralization Further Degradation

Caption: Aerobic microbial degradation pathway of this compound.

Anaerobic Degradation Pathway of this compound

Anaerobic_Degradation_Pathway This compound This compound EMEMA 2-ethyl-6-methyl-N- (ethoxymethyl)-acetanilide (EMEMA) This compound->EMEMA Reductive Dechlorination MEPA N-(2-methyl-6-ethylphenyl) acetamide (MEPA) EMEMA->MEPA Dealkylation Further_Metabolites Further Metabolites (e.g., EPA, EPF) MEPA->Further_Metabolites Further Degradation

Caption: Anaerobic microbial degradation pathway of this compound.

General Experimental Workflow for this compound Analysis

Experimental_Workflow Sample Environmental Sample (Soil or Water) Extraction Extraction / Pre-concentration (e.g., LLE, SPE) Sample->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Results Quantification and Identification of this compound and Metabolites Data->Results

Caption: General workflow for the analysis of this compound.

Conclusion

The environmental fate of this compound is complex, involving a combination of microbial and abiotic degradation processes. Microbial degradation is the predominant pathway, with distinct aerobic and anaerobic routes leading to a variety of metabolites. The rate of degradation is highly dependent on environmental conditions. A thorough understanding of these pathways, facilitated by robust analytical methodologies, is essential for predicting the environmental persistence of this compound, assessing its ecological risks, and developing strategies for the remediation of contaminated sites. Continued research into the enzymatic and genetic basis of microbial degradation will further enhance our ability to mitigate the environmental impact of this widely used herbicide.

References

Toxicological Profile of Acetochlor in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetochlor, a widely used chloroacetanilide herbicide, is effective in controlling annual grasses and some broadleaf weeds in various agricultural settings. However, its widespread application raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and mammals. It summarizes key toxicological endpoints, details experimental methodologies for toxicity assessment, and visualizes the underlying mechanisms of toxicity, including signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment to better understand and mitigate the potential ecological risks associated with this compound exposure.

Quantitative Toxicological Data

The toxicity of this compound to non-target organisms is summarized in the following tables, presenting key toxicological endpoints such as Median Lethal Dose (LD50), Median Lethal Concentration (LC50), Median Effective Concentration (EC50), No-Observed-Effect-Level (NOEL), and Lowest-Observed-Effect-Level (LOAEL).

Table 1: Acute Toxicity of this compound to Mammalian Species

SpeciesRoute of ExposureEndpointValue (mg/kg bw)Reference
RatOralLD501426 - 2953[1]
Rat (Female)Oral (formulated)LD501700[1]
RatDermalLD50>5000[1]
RabbitDermalNOEL (Maternal)50[1]

Table 2: Chronic Toxicity and Reproductive Effects of this compound in Mammalian Species

SpeciesStudy DurationEndpointValueReference
Rat3-month feedingNOEL40 mg/kg/day[1]
Dog1-year feedingNOEL2 - 12 mg/kg/day[1]
RabbitDevelopmentalNOEL (Maternal)50 mg/kg/day[1]
RatTwo-generation reproductionNOEL (Parental)150 mg/kg/day[1]

Table 3: Toxicity of this compound to Avian Species

SpeciesEndpointValueReference
Bobwhite QuailAcute Oral LD501260 mg/kg[1]
Mallard Duck & Bobwhite Quail8-day Dietary LC50>5620 ppm[1]
Japanese QuailSub-chronic exposureReduced body weight, organ weight changes[2]

Table 4: Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValue (mg/L)Reference
Rainbow Trout96-hour LC500.45[1]
Bluegill Sunfish96-hour LC501.30[1]
Daphnia magna48-hour EC5016.00[1]
Zebrafish (Danio rerio) LarvaeLC5012 µM (approx. 3.2 mg/L)[3][4]
Zebrafish (Danio rerio) LarvaeEC50 (Morphological Abnormalities)7.8 µM (approx. 2.1 mg/L)[3][4]
Physalaemus cuvieri (tadpole)96-hour LC504.4[5]
Hypsiboas pardalis (tadpole)96-hour LC507.8[5]
Bighead Carp (Aristichthys nobilis)36-day exposureIncreased DNA damage and oxidative stress[6]

Table 5: Toxicity of this compound to Soil Invertebrates and Other Non-Target Organisms

SpeciesEndpointValueReference
HoneybeeAcute Contact ToxicityModerately toxic[1][7]
Earthworm (Eisenia fetida)14-day LC50115.6 - 275.3 mg/kg soil[8]
Earthworm (Eisenia fetida)Sublethal effectsReduced growth and reproduction at >20 mg/kg[9]
Soil Nematodes-Reduced abundance of total and plant-parasitic nematodes[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used in assessing the toxicity of this compound.

Mammalian Acute Oral Toxicity Testing (Modified from OECD Guideline 423)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult nulliparous and non-pregnant female rats are used. A starting dose is chosen based on available information.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance (this compound) is administered by gavage in a single dose.

    • A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the dose for the next step.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.

Avian Dietary Toxicity Testing (Based on OECD Guideline 205)

This protocol assesses the toxicity of a substance when administered in the diet over a short period.

  • Test Species: Commonly used species include bobwhite quail and mallard ducks, typically 10-14 days old at the start of the test.

  • Procedure:

    • Birds are acclimated to the test conditions for at least 7 days.

    • The test substance is mixed into the diet at various concentrations.

    • Birds are exposed to the treated diet for 5 days, followed by a 3-day observation period with a normal diet.

    • Observations include mortality, signs of toxicity, body weight, and food consumption.

  • Data Analysis: The LC50, the concentration in the diet that is lethal to 50% of the test birds, is calculated.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to fish over a short exposure period.

  • Test Species: Commonly used species include rainbow trout or zebrafish.

  • Procedure:

    • Fish are acclimated to the test water quality conditions for at least 12 days.

    • A range of test concentrations of this compound are prepared in the test water.

    • Fish are exposed to the test solutions for 96 hours.

    • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 is calculated for each observation time point.

Daphnia magna Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

  • Test Organism: Young daphnids (<24 hours old) are used.

  • Procedure:

    • A series of this compound concentrations are prepared in a suitable medium.

    • Daphnids are exposed to the test solutions for 48 hours.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This protocol assesses the acute toxicity of a substance to earthworms in artificial soil.

  • Test Species: Adult earthworms (Eisenia fetida) with a clitellum are used.

  • Procedure:

    • Artificial soil is prepared according to OECD guidelines.

    • This compound is thoroughly mixed into the soil at various concentrations.

    • Ten earthworms are introduced into each test container.

    • The containers are maintained at a constant temperature and humidity for 14 days.

    • Mortality is assessed at 7 and 14 days.

  • Data Analysis: The LC50 is determined for the 14-day exposure period.

This compound Residue Analysis in Environmental Samples

The determination of this compound residues in soil and water is crucial for exposure assessment.

  • Sample Preparation:

    • Water: Samples are often extracted using solid-phase extraction (SPE) with a C18 cartridge.

    • Soil: Extraction is typically performed using a solvent mixture, such as acetonitrile/water.

  • Analytical Method:

    • The extracted samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the sensitive and selective quantification of this compound and its metabolites.

  • Quality Control: Fortified samples (spiked with a known amount of this compound) are analyzed alongside the environmental samples to determine the recovery and accuracy of the method.

Mechanisms of Toxicity and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound in non-target organisms. Key pathways affected include oxidative stress, ferroptosis, and endocrine disruption.

This compound-Induced Oxidative Stress and Ferroptosis

Studies in zebrafish have shown that this compound can induce oxidative stress and a form of cell death called ferroptosis.[3][4][11] this compound inhibits the enzyme glutathione (B108866) peroxidase 4 (GPX4), which is crucial for protecting cells from lipid peroxidation.[3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately triggering ferroptosis. The Nrf2 signaling pathway, a key regulator of the antioxidant response, is also activated in response to this compound-induced oxidative stress.

Acetochlor_Ferroptosis_Pathway This compound This compound GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 Inhibition Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Prevents ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation->ROS Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Nrf2 Nrf2 Activation ROS->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: this compound-induced ferroptosis pathway.

Endocrine Disruption in Amphibians

This compound has been shown to act as an endocrine disruptor in amphibians, affecting the thyroid hormone (TH) system.[12] TH is essential for metamorphosis in amphibians. This compound can accelerate T3 (triiodothyronine)-induced metamorphosis, suggesting it interferes with the normal regulation of this process. This interference can have significant consequences for the development and survival of amphibians in contaminated environments.

Acetochlor_Endocrine_Disruption This compound This compound Exposure Thyroid_System Thyroid Hormone System This compound->Thyroid_System Interferes with TH_Receptors Thyroid Hormone Receptors (TRs) This compound->TH_Receptors Potentially interacts with Thyroid_System->TH_Receptors Regulates Gene_Expression Altered Gene Expression TH_Receptors->Gene_Expression Metamorphosis Accelerated Metamorphosis Gene_Expression->Metamorphosis Developmental_Effects Adverse Developmental Effects Metamorphosis->Developmental_Effects

Caption: this compound's endocrine-disrupting effect on amphibian metamorphosis.

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for toxicological testing and residue analysis of this compound.

Workflow for Determining the LC50 of this compound in Fish

LC50_Workflow start Start acclimation Acclimate Fish to Test Conditions start->acclimation range_finding Range-Finding Test (Optional) acclimation->range_finding definitive_test Definitive Test: Expose Fish to a Range of this compound Concentrations range_finding->definitive_test observations Record Mortality at 24, 48, 72, 96h definitive_test->observations data_analysis Statistical Analysis (e.g., Probit) observations->data_analysis lc50 Determine LC50 and Confidence Intervals data_analysis->lc50 end End lc50->end

Caption: Workflow for determining the LC50 of this compound in fish.

Workflow for this compound Residue Analysis in Water Samples

Residue_Analysis_Workflow start Start sample_collection Collect Water Sample start->sample_collection spe Solid-Phase Extraction (SPE) with C18 Cartridge sample_collection->spe elution Elute this compound with Solvent spe->elution concentration Concentrate Eluate elution->concentration analysis Analyze by GC-MS or LC-MS/MS concentration->analysis quantification Quantify this compound Concentration analysis->quantification end End quantification->end

Caption: Workflow for this compound residue analysis in water.

Conclusion

The toxicological profile of this compound in non-target organisms is multifaceted, with effects observed across various taxonomic groups and at different biological levels of organization. Acute toxicity data indicate that this compound is moderately to highly toxic to a range of aquatic organisms and moderately toxic to some terrestrial invertebrates. Chronic and sublethal effects, including impacts on growth, reproduction, and endocrine function, have also been documented. Mechanistic studies are beginning to unravel the molecular pathways through which this compound exerts its toxic effects, with oxidative stress, ferroptosis, and endocrine disruption being key areas of concern.

This technical guide provides a consolidated resource of quantitative toxicological data, standardized experimental protocols, and an overview of the known mechanisms of toxicity. It is imperative that researchers and environmental risk assessors utilize this information to conduct further studies, refine risk assessment models, and develop strategies to minimize the potential adverse effects of this compound on non-target organisms and ecosystem health. Continued investigation into the sublethal and long-term consequences of this compound exposure, particularly in environmentally relevant concentrations and in combination with other stressors, is essential for a comprehensive understanding of its ecological impact.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Acetochlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetochlor, a widely used chloroacetanilide herbicide, undergoes a variety of transformation and transport processes in the environment that dictate its persistence, mobility, and potential for off-site contamination. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its degradation pathways, sorption behavior, and potential for bioaccumulation. The information is compiled from numerous scientific studies and presented to support environmental risk assessment and inform research and development efforts. Key degradation routes include microbial breakdown under both aerobic and anaerobic conditions, as well as abiotic processes like photodegradation. Sorption to soil organic matter is a critical factor controlling its mobility and bioavailability. While this compound itself has a moderate persistence in soil, its degradation products, such as ethanesulfonic acid (ESA) and oxanilic acid (OA), can be more mobile and persistent, posing a potential risk to water resources.

Physicochemical Properties of this compound

A foundational understanding of this compound's environmental behavior begins with its physicochemical properties, which are summarized in the table below. These properties influence its partitioning between air, water, soil, and biota.

PropertyValueReference
Molecular Formula C₁₄H₂₀ClNO₂[1]
Molar Mass 269.77 g/mol [1]
Water Solubility 223 mg/L at 25 °C[1]
Vapor Pressure 1.67 x 10⁻⁷ mm Hg at 20 °C[2][3]
Log Kₒw (Octanol-Water Partition Coefficient) 4.14[3]
Henry's Law Constant 2.7 x 10⁻¹⁰ atm·m³/mol[2]

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of degradation, sorption, and transport processes.

Degradation

This compound degrades in the environment through biotic and abiotic pathways.

1. Microbial Degradation: Microbial breakdown is the primary mechanism of this compound dissipation in soil.[2] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.

  • Aerobic Degradation: Under aerobic conditions, this compound is degraded by soil microorganisms through processes such as N-dealkylation and hydrolysis.[4] The half-life in soil can range from a few days to several weeks. For instance, in one study, the half-life of this compound in a neoluvisol and a calcosol ranged from 1.4 to 14.9 days depending on depth and temperature. In another field study, half-lives of 13.86 to 17.32 days were observed.[2]

  • Anaerobic Degradation: In anoxic environments like saturated soils and sediments, anaerobic microbial transformation becomes significant. Anaerobic degradation pathways include reductive dechlorination and thiol-substitution.

2. Photodegradation: this compound can undergo photodegradation in aqueous solutions when exposed to sunlight. The process involves dechlorination, hydroxylation, and cyclization. The half-life of this compound under sunlight in de-ionized water has been reported to be 151 days. However, under direct UV light, degradation is much more rapid, with half-lives in the order of minutes.

3. Hydrolysis: Hydrolysis of this compound is generally not considered a major degradation pathway under typical environmental pH conditions (pH 4-10).[3] Reported hydrolysis half-lives in river water are very long, ranging from 1386 to 2310 days.[3]

Degradation Half-Life Data

The following table summarizes reported degradation half-life (DT₅₀) values for this compound in soil and water under various conditions.

MatrixConditionHalf-life (DT₅₀)Reference(s)
SoilField2.9 - 12.6 days
SoilField13.86 - 17.32 days[2]
SoilLaboratory (Aerobic)3.3 - 55 days
SoilLaboratory (Aerobic)1.4 - 14.9 days
SoilLaboratory (Aerobic)10.5 - 15.1 days
WaterSunlight (De-ionized)151 days
WaterSunlight (River)154 days
WaterSunlight (Paddy)169 days
WaterUV Light (De-ionized)7.1 minutes
WaterHydrolysis (pH 4)1386 days[3]
WaterHydrolysis (pH 7)2310 days[3]
WaterHydrolysis (pH 10)2310 days[3]
Sorption and Mobility

The movement of this compound in the environment is largely controlled by its sorption to soil and sediment particles.

Sorption: The primary factor influencing this compound sorption is the organic carbon content of the soil. Higher organic carbon content leads to stronger adsorption, which reduces its bioavailability and mobility. The sorption of this compound is often described by the Freundlich isotherm.

Mobility and Leaching: Due to its moderate sorption to soil, this compound has the potential to leach into groundwater, particularly in soils with low organic matter and high sand content. However, its major degradation products, this compound ESA and this compound OA, are generally more water-soluble and mobile than the parent compound, posing a greater risk of groundwater contamination.

Soil Sorption Coefficient Data

The following table presents a range of reported soil sorption coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc) for this compound.

Soil TypeOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference(s)
Various-0.84 - 7.11-
Silty Clay Loam--335[3]
Various--98.5 - 335[3]
Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state.

An estimated BCF of 250 has been calculated for this compound in fish, suggesting a high potential for bioconcentration in aquatic organisms, assuming the compound is not readily metabolized.[3]

Degradation Pathway Visualization

The following diagram illustrates the major degradation pathways of this compound in the environment, including aerobic and anaerobic microbial degradation and photodegradation.

Acetochlor_Degradation cluster_aerobic Aerobic Microbial Degradation cluster_anaerobic Anaerobic Microbial Degradation cluster_photo Photodegradation This compound This compound C₁₄H₂₀ClNO₂ CMEPA 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) This compound->CMEPA N-dealkylation ESA This compound ESA (ethanesulfonic acid) This compound->ESA Glutathione conjugation OA This compound OA (oxanilic acid) This compound->OA Hydroxylation, Oxidation EMEMA 2-ethyl-6-methyl-N- (ethoxymethyl)acetanilide (EMEMA) This compound->EMEMA Reductive dechlorination Thiol_Adduct Thiol Adducts This compound->Thiol_Adduct Thiol-substitution Photo_Products Various Photoproducts (e.g., hydroxylated and cyclized derivatives) This compound->Photo_Products UV Light MEA 2-methyl-6-ethylaniline (MEA) CMEPA->MEA Hydrolysis

Figure 1: Simplified degradation pathways of this compound in the environment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's environmental fate. The following sections outline the core principles of key experimental protocols, largely based on OECD guidelines.

Soil Sorption/Desorption: Batch Equilibrium Method (OECD 106)

This method determines the sorption of this compound to soil particles.

  • Soil Preparation: Collect, air-dry, and sieve (<2 mm) representative soil samples. Characterize the soil for properties such as pH, organic carbon content, texture, and cation exchange capacity.

  • Preliminary Study: Determine the optimal soil-to-solution ratio, equilibration time, and stability of this compound under the test conditions.

  • Adsorption Phase:

    • Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂.

    • Add a known mass of soil to each solution in centrifuge tubes.

    • Agitate the tubes at a constant temperature (e.g., 20-25 °C) for the predetermined equilibration time.

    • Separate the solid and liquid phases by centrifugation.

    • Analyze the this compound concentration in the supernatant.

    • Calculate the amount of this compound sorbed to the soil by the difference between the initial and final solution concentrations.

  • Desorption Phase (Optional):

    • After the adsorption phase, replace a portion of the supernatant with a fresh 0.01 M CaCl₂ solution.

    • Agitate for the same equilibration time.

    • Analyze the this compound concentration in the solution to determine the amount desorbed.

  • Data Analysis: Construct sorption and desorption isotherms by plotting the amount of this compound sorbed versus the equilibrium concentration in solution. Calculate the Freundlich (Kf) and/or linear (Kd) sorption coefficients. Normalize Kd to the soil organic carbon content to obtain Koc.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study evaluates the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

  • Soil and Test Substance: Use characterized, fresh soil samples. Apply ¹⁴C-labeled this compound uniformly to the soil to facilitate tracking of the parent compound and its transformation products.

  • Incubation Setup:

    • Aerobic: Place the treated soil in flow-through incubation vessels that allow for a continuous supply of humidified, CO₂-free air. Trap evolved ¹⁴CO₂ and other volatile organic compounds.

    • Anaerobic: After an initial aerobic phase to allow for microbial activity, flood the soil with nitrogen and water to create anaerobic conditions.

  • Incubation Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20 °C) and soil moisture (e.g., 40-60% of maximum water holding capacity).

  • Sampling: Collect duplicate soil samples at predetermined intervals over a period of up to 120 days.

  • Extraction and Analysis:

    • Extract the soil samples with appropriate solvents (e.g., acetonitrile/water).

    • Analyze the extracts for this compound and its metabolites using techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the radioactivity in the extracts, soil-bound residues, and volatile traps to establish a mass balance.

  • Data Analysis: Determine the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound. Identify major transformation products and propose a degradation pathway.

Soil Column Leaching (OECD 312)

This experiment assesses the mobility of this compound and its metabolites through a soil profile.

  • Column Preparation: Pack glass columns (e.g., 30 cm long, 5 cm diameter) with sieved soil to a uniform bulk density. Pre-wet the columns with a solution like 0.01 M CaCl₂.

  • Application: Apply ¹⁴C-labeled this compound (or aged residues from a metabolism study) to the top of the soil columns at a rate representative of field applications.

  • Leaching: Apply "artificial rain" (e.g., 0.01 M CaCl₂) to the top of the columns at a constant rate for a defined period (e.g., 48 hours).

  • Leachate Collection: Collect the leachate that passes through the columns in fractions.

  • Soil Sectioning and Analysis: After the leaching period, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

  • Extraction and Quantification: Extract each soil segment and analyze both the soil extracts and the leachate fractions for radioactivity and the presence of this compound and its metabolites using LC-MS/MS.

  • Data Analysis: Calculate a mass balance to account for the distribution of radioactivity in the leachate, soil segments, and any remaining in the column. This provides an indication of the leaching potential of the parent compound and its degradates.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the environmental fate of this compound.

Experimental_Workflow cluster_degradation Degradation Pathways cluster_mobility Mobility & Sorption Characteristics start Start: Environmental Fate Assessment of this compound physchem Characterize Physicochemical Properties (Solubility, Vapor Pressure, Log Kow) start->physchem degradation Degradation Studies physchem->degradation mobility Mobility & Sorption Studies physchem->mobility bioaccumulation Bioaccumulation Study (e.g., OECD 305) physchem->bioaccumulation aerobic Aerobic Soil Metabolism (OECD 307) degradation->aerobic anaerobic Anaerobic Soil Metabolism (OECD 307) degradation->anaerobic photolysis Aqueous Photolysis (OECD 316) degradation->photolysis hydrolysis Hydrolysis as a Function of pH (OECD 111) degradation->hydrolysis sorption Adsorption/Desorption (Batch Equilibrium - OECD 106) mobility->sorption leaching Column Leaching (OECD 312) mobility->leaching risk_assessment Environmental Risk Assessment (Data Integration & Modeling) bioaccumulation->risk_assessment aerobic->risk_assessment anaerobic->risk_assessment photolysis->risk_assessment hydrolysis->risk_assessment sorption->risk_assessment leaching->risk_assessment

Figure 2: A typical experimental workflow for assessing the environmental fate of this compound.

Conclusion

The environmental fate and transport of this compound are complex, involving multiple interacting processes. Its persistence is moderate, with microbial degradation being the most significant dissipation route in soil. However, the formation of more mobile and persistent metabolites, particularly ESA and OA, is a key consideration for assessing the long-term environmental impact, especially concerning water quality. The sorption of this compound to soil organic matter is a critical factor that mitigates its immediate mobility. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in their ongoing work with this herbicide.

References

The Unseen Battlefield: An In-depth Technical Guide to the Effects of Acetochlor on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The widespread application of the chloroacetamide herbicide acetochlor has raised significant concerns regarding its impact on the intricate and vital soil microbial ecosystem. This technical guide provides a comprehensive analysis of the multifaceted effects of this compound on soil microbial communities. It synthesizes quantitative data on microbial population dynamics, diversity, and enzymatic activities, presenting them in structured tables for comparative analysis. Detailed experimental protocols for key assessment methodologies are outlined to facilitate reproducible research. Furthermore, this guide employs Graphviz visualizations to illustrate the complex interplay of this compound degradation pathways and typical experimental workflows, offering a deeper understanding of the herbicide's fate and its toxicological footprint in the soil environment. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development engaged in environmental toxicology, soil science, and sustainable agriculture.

Introduction

This compound (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide) is a selective, pre-emergence herbicide extensively used for the control of annual grasses and certain broadleaf weeds, primarily in maize cultivation.[1] Its efficacy in weed management is counterbalanced by its potential to disrupt the delicate equilibrium of soil microbial communities, which are fundamental to numerous soil processes, including nutrient cycling, organic matter decomposition, and the maintenance of soil structure and fertility.[2][3][4] The long-term or excessive application of this compound can lead to decreased nitrification capacity, reduced organic matter mineralization, and a general decline in soil health.[2] Understanding the intricate interactions between this compound and soil microorganisms is therefore paramount for assessing its environmental risk and developing strategies for sustainable agricultural practices.

Microbial degradation is the primary pathway for the dissipation of this compound in the soil environment.[2][5] This process is influenced by a variety of soil factors, including temperature, moisture content, pH, and organic matter.[1] The composition and activity of the native microbial population play a crucial role in the rate of herbicide degradation.[1] This guide delves into the current scientific understanding of how this compound influences the structure and function of these vital microbial communities.

Effects on Microbial Population and Diversity

The introduction of this compound into the soil can elicit a range of responses from the microbial community, from transient inhibition to shifts in population structure. The nature and magnitude of these effects are often dependent on the concentration of the herbicide, soil type, and the specific microbial groups .

Quantitative Impact on Microbial Populations

Studies have shown that this compound can have both inhibitory and, in some cases, stimulatory effects on different microbial populations. Generally, higher concentrations of this compound tend to be more inhibitory. For instance, an application of 1.24 mg/kg of this compound was found to inhibit the growth of both bacteria and microfungi.[6] Conversely, some studies have observed an increase in bacterial populations after an initial period of suppression, potentially as some bacteria adapt and utilize the herbicide as a carbon source. Fungal populations, however, often exhibit greater sensitivity and may experience a more prolonged and irreversible inhibition.[7]

Table 1: Effects of this compound on Soil Microbial Populations

This compound ConcentrationEffect on BacteriaEffect on FungiReference
1.24 mg/kgInhibited growthInhibited growth[6]
50, 150, 250 mg/kgInitial decrease, followed by recoveryStimulated at day 7, followed by suppression[6]
Field Dose (unspecified)Increased growth in rhizosphereInhibited growth in rhizosphere[8]
Recommended AmountInitial decrease in PLFAs, later recoveryChronic and irreversible inhibition (lower PLFAs)[7]
2.2 - 4.0 l/haIncrease in G+ bacteria (metabolizers)Decrease in micromycetes with increasing rates[1]

Note: PLFAs (Phospholipid Fatty Acids) are used as biomarkers for microbial biomass and community structure.

Shifts in Microbial Community Structure and Diversity

This compound application can lead to significant shifts in the composition of soil microbial communities. These changes are often characterized by a decrease in overall diversity, with the proliferation of certain tolerant or degrading species and the suppression of more sensitive ones. For example, studies have observed changes in the diversity of ammonia-oxidizing bacteria (AOB) following this compound application, with a negative effect on diversity noted after 60 days.[9] The principal component analysis of PLFAs has also revealed significant alterations in the soil microbial community composition, particularly in the early stages after application.[8]

Impact on Soil Enzymatic Activities and Biogeochemical Cycles

Soil enzymes are crucial catalysts for various biogeochemical cycles. This compound can interfere with the activity of these enzymes, thereby affecting nutrient cycling and overall soil health.

Effects on Key Soil Enzymes

The application of this compound, particularly at higher concentrations, has been shown to inhibit the activities of several key soil enzymes. When applied in combination with atrazine, this compound exhibited synergistic inhibitory effects on urease, acid phosphatase, sucrase, and catalase, with the activities not recovering to control levels even after 28 days.[10]

Disruption of Nitrogen Cycling

The nitrogen cycle is particularly vulnerable to the effects of this compound. The herbicide has been found to inhibit the transformation of soil ammonia (B1221849) (NH₃-N), nitrate (B79036) (NO₃⁻-N), and nitrite (B80452) (NO₂⁻-N).[11] This inhibition is linked to a decrease in the potential rates of nitrification and denitrification, which is, in turn, a result of the negative impact on the respective enzyme activities and the abundance of related microbial communities.[11] Metagenomic sequencing has revealed that the expression of functional genes associated with nitrate transformation processes, such as denitrification and nitrate reduction, declines significantly at higher this compound concentrations.[11]

Table 2: Impact of this compound on Nitrogen Cycling Parameters

| this compound Concentration | Effect on N-Transformation | Effect on Nitrification/Denitrification Rates | Effect on N-Cycling Genes | Reference | | :--- | :--- | :--- | :--- | | 0.5 mg/kg (Recommended Dose) | Slight effect | Weak inhibitory effect | 3.64% increase in abundance |[11] | | 2.5 mg/kg (5x Recommended) | Inhibited | Decreased | 14.50% decrease in abundance |[11] | | 5.0 mg/kg (10x Recommended) | Highly Inhibited | Decreased | 15.88% decrease in abundance |[11] |

Microbial Degradation of this compound

The primary mechanism for the removal of this compound from soil is microbial degradation.[2][5] Several bacterial species have been identified that are capable of degrading this compound, including those from the genera Pseudomonas, Bacillus, and Serratia.[2][6][12]

Degradation Pathways

The microbial degradation of this compound involves several key biochemical reactions. The probable degradative pathways include dechlorination, hydroxylation, deethoxymethylation, and N-dealkylation.[12][13][14] These processes transform the parent this compound molecule into various metabolites, which are generally less toxic. Two main pathways have been proposed: one involving the hydrolytic/oxidative displacement of chlorine to form an alcohol and subsequently an oxanilic acid, and a second pathway involving conjugation with glutathione (B108866) followed by further catabolism.[15]

Acetochlor_Degradation_Pathway cluster_pathway1 Pathway 1: Hydrolytic/Oxidative Displacement cluster_pathway2 Pathway 2: Glutathione Conjugation This compound This compound (C14H20ClNO2) Alcohol_Intermediate Alcohol Intermediate (2-hydroxy-N-(ethoxymethyl)-N- (2-ethyl-6-methylphenyl)acetamide) This compound->Alcohol_Intermediate Hydrolytic/Oxidative Displacement of Cl Glutathione_Conjugate Glutathione Conjugate This compound->Glutathione_Conjugate Displacement of Cl by Glutathione Oxanilic_Acid_3 Oxanilic Acid Intermediate Alcohol_Intermediate->Oxanilic_Acid_3 Oxidation Oxanilic_Acid_4 Final Oxanilic Acid Product Oxanilic_Acid_3->Oxanilic_Acid_4 N-dealkylation Secondary_Metabolites Sulfinylacetic and Sulfonic Acid Products Glutathione_Conjugate->Secondary_Metabolites Secondary Catabolism

Caption: Proposed microbial degradation pathways of this compound in soil.

Factors Influencing Degradation

The rate of this compound degradation is influenced by several factors. Higher concentrations of the herbicide can lead to a longer half-life in the soil.[6] For example, the half-life increased from approximately 12.3 days at a standard application rate to 24.5 days at double the concentration.[6] The presence of specific microbial strains, such as P. fluorescens KT3, can significantly enhance the degradation rate.[6] Soil amendments, like peat, and the cultivation of certain plants can also augment the dissipation of the herbicide.[6]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. The following sections outline detailed methodologies for key experiments used to assess the effects of this compound on soil microbial communities.

Soil Microcosm Incubation Study

This protocol describes a typical laboratory-based experiment to evaluate the impact of this compound on soil microbial parameters.

  • Soil Collection and Preparation:

    • Collect topsoil (0-20 cm depth) from a field with no recent history of herbicide application.

    • Remove stones, roots, and other debris.

    • Sieve the soil through a 2 mm mesh.

    • Homogenize the sieved soil thoroughly.

    • Determine the soil's physicochemical properties (pH, organic matter content, texture, etc.).[16]

    • Adjust the soil moisture content to 60% of its water-holding capacity.

  • This compound Application:

    • Prepare stock solutions of analytical grade this compound in a suitable solvent (e.g., acetone).

    • Divide the soil into experimental units (e.g., 200 g of soil in 500 ml glass jars).

    • Apply the this compound solution to the soil to achieve the desired final concentrations (e.g., recommended field rate, 5x, and 10x the recommended rate).[11]

    • Include a control group treated with the solvent only.

    • Thoroughly mix the herbicide into the soil.

    • Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Cover the jars with perforated paraffin (B1166041) film to allow for gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).[6]

    • Maintain soil moisture by periodically adding sterile deionized water.

  • Sampling and Analysis:

    • Collect soil samples at specific time points (e.g., 0, 7, 14, 30, and 60 days).

    • At each sampling point, analyze for:

      • Microbial Biomass: Plate counts for culturable bacteria and fungi, or phospholipid fatty acid (PLFA) analysis for a more comprehensive assessment of the microbial community structure.[7][8]

      • Soil Enzyme Activities: Assay for key enzymes such as dehydrogenase, urease, phosphatase, and catalase using established spectrophotometric methods.[10]

      • Nitrogen Cycling: Measure concentrations of NH₄⁺-N, NO₃⁻-N, and NO₂⁻-N. Determine potential nitrification and denitrification rates using substrate-induced respiration or acetylene (B1199291) inhibition techniques.[11]

      • This compound Residue: Extract this compound from soil samples using an appropriate solvent (e.g., acetonitrile) and quantify using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Soil_Collection Soil Collection (0-20 cm) Sieving Sieving (2mm) & Homogenization Soil_Collection->Sieving Characterization Physicochemical Characterization Sieving->Characterization Moisture_Adjustment Moisture Adjustment (60% WHC) Characterization->Moisture_Adjustment Acetochlor_Application This compound Application (Control, 1x, 5x, 10x) Moisture_Adjustment->Acetochlor_Application Incubation Incubation (25°C, Dark) Acetochlor_Application->Incubation Sampling Time-course Sampling (0, 7, 14, 30, 60 days) Incubation->Sampling Microbial_Analysis Microbial Analysis (PLFA, Plate Counts) Sampling->Microbial_Analysis Enzyme_Assays Enzyme Activity Assays Sampling->Enzyme_Assays N_Cycling_Analysis Nitrogen Cycling Analysis Sampling->N_Cycling_Analysis Residue_Analysis This compound Residue Analysis (HPLC/GC-MS) Sampling->Residue_Analysis

Caption: A generalized workflow for a soil microcosm study on this compound effects.

Conclusion and Future Perspectives

The scientific evidence clearly indicates that this compound can exert significant, and often detrimental, effects on soil microbial communities. These impacts range from alterations in population size and diversity to the inhibition of crucial enzymatic activities, particularly those involved in the nitrogen cycle. While some microbial communities demonstrate a degree of resilience, with certain bacterial populations recovering over time and even participating in the degradation of the herbicide, fungal communities appear to be more susceptible to long-term damage.

Future research should focus on several key areas:

  • Long-term field studies: To better understand the chronic effects of repeated this compound application under realistic agricultural conditions.

  • Metagenomic and metatranscriptomic approaches: To gain a deeper, cultivation-independent understanding of the functional responses of the soil microbiome to this compound exposure.

  • Synergistic effects: To investigate the combined impacts of this compound with other agrochemicals, such as other herbicides and fertilizers, which are commonly co-applied in agricultural settings.

  • Bioremediation strategies: To further explore and optimize the use of this compound-degrading microorganisms for the remediation of contaminated soils.

A comprehensive understanding of the ecological ramifications of this compound use is essential for the development of more sustainable weed management practices that safeguard the health and functionality of our vital soil ecosystems. This guide serves as a foundational resource for professionals dedicated to advancing this critical area of environmental science.

References

A Deep Dive into the Agricultural Journey of Acetochlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the history, development, and scientific underpinnings of the herbicide acetochlor, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the chloroacetamide class of herbicides, has been a significant tool in weed management for several decades. Developed and introduced to control annual grasses and some broadleaf weeds, its history is marked by widespread adoption, evolving regulatory scrutiny, and ongoing scientific investigation into its efficacy and environmental impact. This technical guide provides a comprehensive overview of the history of this compound's use in agriculture, detailing its development, registration, mode of action, and key experimental findings.

Development and Commercialization

This compound was developed by Monsanto Company and Zeneca. It emerged as a pre-emergent herbicide, effective against a range of problematic weeds in major crops.

Timeline of Key Milestones
YearMilestoneReference
1994Conditional registration granted by the U.S. Environmental Protection Agency (EPA).
2006EPA re-affirmed this compound registration for use on field corn and popcorn.
2011European Commission votes against the approval of this compound for use in the European Union.
2012Member states in the EU required to withdraw authorizations for plant protection products containing this compound by June 23.
2013All uses of plant protection products containing this compound prohibited in the EU as of June 23.

Regulatory History and Status

The regulatory journey of this compound has been complex, reflecting a balance between its agricultural benefits and potential environmental and health concerns.

In the United States, this compound was granted a conditional registration in 1994. This registration was notable for its requirement that the use of several other herbicides of known concern, including alachlor (B1666766) and atrazine, be reduced. The EPA has classified this compound as a "probable human carcinogen" based on animal studies.

In contrast, the European Union has taken a more precautionary approach. In 2011, the European Commission voted against the approval of this compound. This decision was based on concerns regarding its potential risks to human health and the environment. Consequently, authorizations for this compound-containing products were withdrawn in EU member states by June 2012, and all uses were prohibited by June 2013.

Quantitative Usage in Agriculture

This compound has been widely used, particularly in the United States, primarily on corn and, to a lesser extent, on soybeans. The following tables summarize available data on its application.

Estimated Annual Agricultural Use of this compound in the United States (Selected Years)
YearEstimated Annual Use (in pounds of active ingredient)
1997-2001 (average)> 32,000,000
201430,000,000 - 35,000,000
201530,000,000 - 35,000,000
201635,000,000 - 40,000,000
201735,000,000 - 40,000,000
201835,000,000 - 40,000,000
201930,000,000 - 35,000,000

Source: U.S. Geological Survey (USGS) National Water-Quality Assessment (NAWQA) Project. Data is estimated and subject to change.

This compound Use on Corn in the United States (2021)
MetricValue
Percent of Acres Treated34%
Average Rate per Application1.415 lbs/acre
Total Pounds Applied41,700,000 lbs

Source: USDA National Agricultural Statistics Service (NASS), 2021 Agricultural Chemical Use Survey.

Mode of Action

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of fatty acid elongation is critical in preventing the emergence and growth of susceptible weed seedlings. A secondary mode of action involves the inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin biosynthesis pathway.

Signaling Pathway Diagrams

Acetochlor_Mode_of_Action cluster_VLCFA VLCFA Elongase Complex (Endoplasmic Reticulum) cluster_Downstream Downstream Effects Fatty Acyl-CoA Fatty Acyl-CoA VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) Fatty Acyl-CoA->VLCFA_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->VLCFA_Synthase Elongated Fatty Acyl-CoA Elongated Fatty Acyl-CoA VLCFA_Synthase->Elongated Fatty Acyl-CoA Reduced Cuticular Wax Reduced Cuticular Wax Elongated Fatty Acyl-CoA->Reduced Cuticular Wax Inhibition of Cell Division Inhibition of Cell Division Elongated Fatty Acyl-CoA->Inhibition of Cell Division This compound This compound This compound->Inhibition Failure of Weed Emergence Failure of Weed Emergence Inhibition of Cell Division->Failure of Weed Emergence

Caption: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by this compound.

Gibberellin_Pathway_Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP_Cyclase GGPP Cyclization Enzymes GGPP->GGPP_Cyclase ent_Kaurene ent-Kaurene Gibberellins Gibberellins ent_Kaurene->Gibberellins ...multiple steps... Stem_Elongation Inhibited Stem Elongation Gibberellins->Stem_Elongation This compound This compound This compound->Inhibition GGPP_Cyclase->ent_Kaurene

Caption: Secondary Mode of Action: Inhibition of the Gibberellin Biosynthesis Pathway.

Key Experimental Protocols

This section details methodologies for key experiments cited in the study of this compound.

Protocol for Weed Control Efficacy Trial

Objective: To evaluate the efficacy of a herbicide for the control of target weed species in a specific crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling (e.g., 2 x 10 meters).

  • Treatments:

    • Untreated control (weedy check).

    • Weed-free control (maintained by hand weeding).

    • Herbicide treatments at various application rates, including the proposed label rate and multiples of the label rate (e.g., 0.5x, 1x, 2x) to assess dose-response and crop safety.

    • Standard commercial herbicide for comparison.

Procedure:

  • Site Selection: Choose a site with uniform soil type and a known history of the target weed species.

  • Land Preparation: Prepare the seedbed according to standard agricultural practices for the test crop.

  • Planting: Plant the crop at the recommended seeding rate and depth.

  • Herbicide Application:

    • Timing: Apply herbicides at the specified growth stage of the crop and/or weeds (e.g., pre-emergence, post-emergence).

    • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application. Record all application parameters (e.g., pressure, speed, spray volume).

  • Data Collection:

    • Weed Control: Visually assess percent weed control by species at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete control).

    • Weed Density and Biomass: At a specified time point, count the number of weeds per species in a designated quadrat within each plot. Harvest the above-ground biomass of the weeds, dry to a constant weight, and record the dry weight.

    • Crop Injury: Visually assess crop injury (phytotoxicity) at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).

    • Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

Data Analysis:

  • Subject the data to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Protocol for Acute Oral Toxicity (LD50) Study in Rats

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Test Guideline: OECD Test Guideline 401 (or equivalent).

Experimental Animals:

  • Species: Rat (e.g., Sprague-Dawley strain).

  • Age and Weight: Young, healthy adult animals of a specified weight range.

  • Housing: Housed in appropriate cages with controlled environmental conditions (temperature, humidity, light cycle).

Procedure:

  • Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water).

  • Dose Administration:

    • Administer the test substance by oral gavage in a single dose.

    • Use a range of dose levels, with a sufficient number of animals per dose group (e.g., 5 males and 5 females).

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record body weights at specified intervals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.

Data Analysis:

  • Calculate the LD50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis).

Experimental_Workflow_Weed_Efficacy Start Site Selection & Land Preparation Planting Crop Planting Start->Planting Application Herbicide Application Planting->Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Application->Data_Collection Analysis Data Analysis (ANOVA, Mean Separation) Data_Collection->Analysis End Conclusion on Efficacy & Crop Safety Analysis->End

Caption: Generalized Experimental Workflow for a Herbicide Weed Efficacy Trial.

Conclusion

The history of this compound in agriculture is a multifaceted story of innovation, widespread use, and evolving regulatory landscapes. As a potent inhibitor of very-long-chain fatty acid synthesis, it has provided effective weed control in key agricultural systems. However, concerns about its potential health and environmental impacts have led to its restricted use in some regions. The experimental protocols and data presented in this guide offer a technical foundation for understanding the scientific evaluation of this compound and similar herbicides. Future research and development in weed management will undoubtedly continue to build upon the lessons learned from the agricultural journey of this compound.

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Acetochlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetochlor is a selective, pre-emergence herbicide belonging to the chloroacetanilide class, widely utilized for the control of annual grasses and certain broadleaf weeds in various crops.[1][2] Its efficacy is rooted in its specific mode of action, which involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It further details established experimental protocols for its synthesis and analytical determination in environmental matrices. Finally, it visualizes its molecular structure, an analytical workflow, and its key biological signaling pathways, offering a thorough resource for professionals in research and development.

Molecular Identity and Chemical Formula

This compound is chemically identified as 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.[1][3][4] It is a complex organic molecule containing an aromatic ring, an amide group, and an organochloride functional group.[3] The unique arrangement of these groups is critical to its herbicidal activity.

  • Chemical Formula : C₁₄H₂₀ClNO₂[3][5][6][7]

  • IUPAC Name : 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide[3][8]

  • CAS Number : 34256-82-1[1][5][8]

  • Synonyms : Azetochlor, Harness, Top-Hand, Surpass[3][9][10]

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₀ClNO₂[3][7]
Molecular Weight 269.77 g/mol [3][7][8]
Appearance Wine red to yellow or amber oily liquid[1][2][3]
Melting Point < 0 °C to 10.6 °C[3][8][11]
Boiling Point 134 °C at 0.4 torr[9]
Density 1.136 g/mL at 20 °C; 1.100 g/mL at 30 °C[3][8]
Water Solubility 223 - 233 mg/L at 25 °C[1][3][8]
log Kow (Octanol-Water Partition Coefficient) 3.03 - 4.14[3][9]
Vapor Pressure 1.67 x 10⁻⁷ mm Hg[3]
Henry's Law Constant 2.7 x 10⁻¹⁰ atm-cu m/mole[3]

Experimental Protocols

Synthesis of this compound

This compound can be commercially produced via several methods. A common approach is the "methylene method," which avoids some hazardous intermediates of older processes.[12][13]

Protocol: Methylene (B1212753) Method for this compound Synthesis [12]

This protocol is based on processes described in patent literature and involves three main stages: imine formation, acylation, and alcoholysis.

Step 1: Imine (Methylene) Formation

  • Charge a reaction vessel with 2-methyl-6-ethylaniline (MEA) and paraformaldehyde in a molar ratio of approximately 1:1.5.

  • Add a non-aromatic solvent such as cyclohexane, petroleum ether, or a mixture thereof.[12]

  • Add a catalytic amount of a base, such as triethylamine (B128534) or Na₂CO₃, and a stabilizer (e.g., Sn powder).[12]

  • Heat the mixture to approximately 85 °C and maintain for 2 hours. Alternatively, heat to 40-60 °C and begin water separation as it forms.[12]

  • Once the dehydration reaction is complete (indicated by the cessation of water collection), the resulting 2-methyl-6-ethyl-N-methylene aniline (B41778) (imine) can be used directly in the next step without purification.[12]

Step 2: Acylation

  • In a separate vessel, add the prepared imine and chloroacetyl chloride in a molar ratio of approximately 1:1.05.

  • The reaction can be performed without a solvent or in a non-aromatic solvent.[12]

  • Maintain the reaction temperature between 60-80 °C while adding the imine to the chloroacetyl chloride.

  • After the addition is complete, maintain the temperature at 85 °C for 2 hours to ensure the completion of the acylation reaction, yielding the amide intermediate.

Step 3: Alcoholysis and Product Formation

  • Transfer the amide product to an alcoholysis vessel.

  • Add anhydrous ethanol (B145695) in a molar ratio of approximately 1:4.5 relative to the initial amide.

  • The reaction proceeds at room temperature. An acid-binding agent, such as ammonia (B1221849) gas, is introduced to neutralize the reaction mixture to a pH of 7-9.[12]

  • The resulting solid ammonium (B1175870) chloride is removed by filtration.[12]

  • The solvent (e.g., petroleum ether, if used) is evaporated from the filtrate to yield crude this compound, which can be further purified. The final product typically has a purity of >93%.[12]

Analytical Determination in Environmental Samples

The determination of this compound residues in soil and water is critical for environmental monitoring. The standard method involves sample extraction followed by chromatographic analysis.

Protocol: Determination of this compound in Water by SPE and GC-MS [10][11]

This protocol describes a multi-residue method for analyzing this compound in ground and surface water.

1. Sample Preparation and Extraction:

  • Collect a 200-500 mL water sample in a high-density polyethylene (B3416737) (HDPE) bottle.[10] If the sample contains sediment, filter it.[8]

  • Add a deuterated internal standard to the water sample to ensure accuracy.[11]

  • Condition a C18 solid-phase extraction (SPE) column (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of ultra-pure water through the column. Do not allow the column to go dry.[10]

  • Load the water sample onto the conditioned C18 SPE column at a flow rate of approximately 5 mL/min.[10][14]

  • After loading, wash the column with 6 mL of pure water to remove interferences.[14]

  • Dry the column under vacuum for approximately 20 minutes.[11]

2. Elution and Concentration:

  • Elute the retained this compound from the C18 column using a solvent mixture. A common eluent is 2 x 2.5 mL of 10% ethyl acetate (B1210297) in isooctane (B107328) or a dichloromethane:hexane mixture.[10][11]

  • Collect the eluate in a clean centrifuge tube.

  • Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.[11]

3. Instrumental Analysis:

  • Transfer the final 1.0 mL extract into an autosampler vial.

  • Inject the sample into a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).[11]

  • Quantitation is performed by comparing the peak areas of the analyte to its deuterated internal standard against a calibration curve generated from standards of known concentrations.[11] The method limit of quantification is typically around 0.05 µg/L.[10]

Analytical_Workflow Workflow for this compound Analysis in Water cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Collect 200-500 mL Water Sample AddStandard 2. Add Deuterated Internal Standard SampleCollection->AddStandard Condition 3. Condition C18 SPE Column (Methanol, H₂O) AddStandard->Condition Load 4. Load Sample onto Column Condition->Load Wash 5. Wash Column (H₂O) Load->Wash Dry 6. Dry Column (Vacuum) Wash->Dry Elute 7. Elute this compound (Organic Solvent) Dry->Elute Concentrate 8. Concentrate Eluate (Nitrogen Stream) to 1 mL Elute->Concentrate GCMS 9. Analyze by GC-MS Concentrate->GCMS Quantify 10. Quantify vs. Calibration Curve GCMS->Quantify

Caption: Experimental workflow for the analysis of this compound.

Biological Signaling and Mechanism of Action

This compound's herbicidal properties stem from its ability to interfere with key plant growth pathways. More recent research has also elucidated its mechanism of metabolic disruption in animal models, which is of interest to drug development and toxicology professionals.

Herbicidal Action: Inhibition of Gibberellin Pathway

The primary mode of action for this compound as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes.[3] These enzymes are critical for the biosynthesis of gibberellins (B7789140) (GAs), a class of plant hormones that regulate developmental processes, most notably stem elongation.[3]

The GA signaling pathway is negatively regulated by DELLA proteins. In the presence of gibberellin, GA binds to its receptor, GID1, which then promotes the degradation of DELLA proteins. This degradation "releases the brake" on growth-promoting transcription factors, allowing for stem elongation and other developmental processes. By inhibiting key enzymes in GA biosynthesis, this compound prevents the production of active gibberellins. This leads to the accumulation of DELLA proteins, which in turn represses growth, resulting in the stunting and eventual death of susceptible weeds.[15][16]

Gibberellin_Pathway This compound's Inhibition of the Gibberellin Signaling Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) GA_Biosynthesis GA Biosynthesis (Cyclization & Oxidation) GGPP->GA_Biosynthesis Substrate GA Active Gibberellin (GA) GA_Biosynthesis->GA Produces GID1 GID1 Receptor GA->GID1 Binds to Degradation DELLA Degradation GID1->Degradation Promotes DELLA DELLA Proteins (Growth Repressors) DELLA->Degradation Targeted for Growth Stem Elongation & Plant Growth DELLA->Growth Inhibits Degradation->Growth Allows This compound This compound This compound->GA_Biosynthesis Inhibits

Caption: this compound inhibits gibberellin (GA) biosynthesis.

Toxicological Action: Inhibition of Glutathione (B108866) Peroxidase 4 (GPX4)

In animal systems, this compound has been identified as a metabolic disruptor. Its mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4), an essential enzyme that protects cells from damage by neutralizing lipid peroxides.[17][18] The chloroacetamide group of this compound is believed to covalently bind to the active site of GPX4, inactivating the enzyme.[17][19]

Inhibition of GPX4 leads to an accumulation of reactive oxygen species (ROS) and lipid peroxides, a state known as oxidative stress. This triggers a type of regulated cell death called ferroptosis. The cell attempts to counteract this stress by activating the Nrf2 signaling pathway, a primary regulator of the antioxidant response. However, sustained inhibition of GPX4 by compounds like this compound can overwhelm these defenses, leading to lipid peroxidation, cell damage, and disruption of lipid homeostasis.[17][20]

GPX4_Pathway This compound's Inhibition of GPX4 and Induction of Oxidative Stress This compound This compound GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 Inhibits Lipid_OH Non-toxic Lipid Alcohols (Lipid-OH) GPX4->Lipid_OH Reduces to ROS Reactive Oxygen Species (ROS) & Lipid Peroxidation GPX4->ROS Prevents Accumulation Lipid_H Lipid Hydroperoxides (Lipid-OOH) Lipid_H->GPX4 Substrate Ferroptosis Ferroptosis (Cell Death) ROS->Ferroptosis Induces Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Activates Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes

Caption: this compound inhibits GPX4, leading to oxidative stress.

References

Acetochlor in Weeds: An In-depth Technical Guide to Absorption and Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor is a selective, pre-emergent herbicide belonging to the chloroacetamide class, widely utilized for the control of annual grasses and certain broadleaf weeds in various crops.[1] Its efficacy is fundamentally dependent on its absorption by emerging weed seedlings and subsequent translocation to its site of action. This technical guide provides a comprehensive overview of the core principles governing the absorption and translocation of this compound in weeds, details the experimental protocols to study these processes, and presents the metabolic pathways involved.

Mechanisms of this compound Absorption

This compound is primarily absorbed by the shoots of germinating weeds, and to a lesser extent, by the roots.[1] As a soil-applied herbicide, its availability for uptake is influenced by soil properties such as organic matter content, texture, and pH.[2][3][4]

1.1. Primary Sites of Uptake:

  • Shoots: The emerging coleoptile and epicotyl of grass and broadleaf weeds, respectively, are the main sites of this compound absorption.

  • Roots: While secondary to shoot absorption, roots can also take up this compound from the soil solution.

1.2. Cellular Uptake:

The movement of this compound across the plant cell membrane is a critical step. While the precise transporters involved are not fully elucidated, it is understood that the physicochemical properties of this compound, such as its moderate lipophilicity, facilitate its passage through the lipid bilayer of the plasma membrane.

Translocation of this compound in Weeds

Once absorbed, this compound is translocated throughout the plant. The extent and pathway of translocation can vary between tolerant and susceptible species.

2.1. Translocation Pathways:

  • Apoplastic and Symplastic Movement: Evidence suggests that this compound can move through both the apoplastic (non-living components like cell walls and xylem) and symplastic (living components including phloem) pathways.[5] However, upward movement from the roots to the shoots via the xylem is a primary route of long-distance transport for soil-absorbed this compound.[6][7]

2.2. Distribution in Plant Tissues:

Studies have shown that this compound and its metabolites can be found in various plant tissues. In susceptible species, there may be a more rapid translocation to meristematic regions where it exerts its phytotoxic effects. In tolerant species, translocation to sensitive tissues may be limited, or the herbicide may be more rapidly metabolized.

Data Presentation: this compound Absorption and Translocation

The following tables summarize illustrative quantitative data on this compound absorption and translocation in a susceptible weed species. These values are representative and will vary depending on the specific weed species, environmental conditions, and experimental setup.

Table 1: Illustrative Time-Course of this compound Absorption in a Susceptible Weed Species

Time After Treatment (Hours)Percent of Applied this compound Absorbed
110%
635%
1255%
2475%
4885%
7290%

Table 2: Illustrative Distribution of Absorbed this compound in a Susceptible Weed Species (72 Hours After Treatment)

Plant TissuePercent of Absorbed this compound
Roots20%
Shoots (excluding treated area)65%
Treated Area15%

Experimental Protocols

The study of this compound absorption and translocation in weeds often involves the use of radiolabeled compounds to trace the herbicide's movement and quantify its presence in different plant tissues.

4.1. General Protocol for ¹⁴C-Acetochlor Absorption and Translocation Study

Objective: To quantify the rate of absorption and pattern of translocation of this compound in a target weed species.

Materials:

  • ¹⁴C-labeled this compound (specific activity and radiopurity known)

  • Technical grade this compound

  • Formulation blank (without active ingredient)

  • Target weed seedlings at a specified growth stage

  • Hydroponic solution or soil matrix

  • Microsyringe or other suitable application device

  • Liquid scintillation counter (LSC)

  • Biological oxidizer

  • Solvents for extraction (e.g., methanol, acetone)

  • Analytical equipment for metabolite profiling (e.g., HPLC, LC-MS/MS)

Methodology:

  • Plant Culture: Grow the target weed species in a controlled environment (growth chamber or greenhouse) to a uniform growth stage (e.g., two- to three-leaf stage).[8]

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-acetochlor and formulated this compound to mimic field application rates.[8]

  • Application: Apply a precise volume of the treatment solution to a specific area of the plant, typically a fully expanded leaf for foliar application studies or to the rooting medium for root uptake studies.

  • Harvest: Harvest plants at predetermined time intervals after treatment (e.g., 1, 6, 12, 24, 48, 72 hours).

  • Sample Processing:

    • Leaf Wash: For foliar applications, wash the treated leaf with a suitable solvent (e.g., 10% methanol) to remove unabsorbed ¹⁴C-acetochlor from the leaf surface.

    • Sectioning: Divide the plant into different parts: treated leaf, leaves and stem above the treated leaf, leaves and stem below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Leaf Wash: Analyze an aliquot of the leaf wash solution by LSC to determine the amount of unabsorbed ¹⁴C-acetochlor.

    • Plant Tissues: Combust dried and ground plant tissue samples in a biological oxidizer. Trap the resulting ¹⁴CO₂ in a scintillation cocktail and quantify using LSC.

  • Data Analysis: Calculate the percentage of applied ¹⁴C-acetochlor absorbed at each time point and the percentage of absorbed radioactivity translocated to different plant parts.

4.2. Protocol for Quantification of this compound and its Metabolites

Objective: To identify and quantify this compound and its major metabolites in plant tissues.

Materials:

  • Plant tissue samples from this compound-treated weeds

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Analytical standards of this compound and its expected metabolites

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Methodology:

  • Extraction: Homogenize and extract plant tissues with an appropriate solvent.[9][10]

  • Cleanup: Pass the crude extract through an SPE cartridge to remove interfering compounds.

  • Analysis: Analyze the purified extract using GC-MS or LC-MS/MS.[9][10]

  • Quantification: Quantify the concentration of this compound and its metabolites by comparing the peak areas to those of the analytical standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Acetochlor_Metabolism This compound This compound GST Glutathione S-transferase (GST) This compound->GST GSH Glutathione (GSH) GSH->GST Acetochlor_GSH_conjugate This compound-GSH Conjugate (Detoxified) GST->Acetochlor_GSH_conjugate Conjugation Further_Metabolism Further Metabolism & Sequestration Acetochlor_GSH_conjugate->Further_Metabolism Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Culture Weed Seedling Culture Application Apply Treatment Plant_Culture->Application Treatment_Solution Prepare 14C-Acetochlor Solution Treatment_Solution->Application Harvest Harvest at Time Points Application->Harvest Processing Wash & Section Plant Harvest->Processing Quantification LSC & Biological Oxidation Processing->Quantification Data_Analysis Calculate Absorption & Translocation Quantification->Data_Analysis Factors_Affecting_Uptake cluster_herbicide Herbicide Properties cluster_plant Weed Characteristics cluster_environment Environmental Factors Uptake This compound Uptake Formulation Formulation Formulation->Uptake Concentration Concentration Concentration->Uptake Growth_Stage Growth Stage Growth_Stage->Uptake Cuticle_Thickness Cuticle Thickness Cuticle_Thickness->Uptake Species Species Species->Uptake Soil_Moisture Soil Moisture Soil_Moisture->Uptake Temperature Temperature Temperature->Uptake Soil_Type Soil Type Soil_Type->Uptake

References

ecotoxicology of acetochlor in aquatic ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ecotoxicology of Acetochlor in Aquatic Ecosystems

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide class, widely used in agriculture to control annual grasses and broadleaf weeds in crops such as corn and soybeans.[1][2][3] Its application before weed seeds sprout makes it effective for maintaining crop health and yield.[2] However, its extensive use leads to its entry into aquatic ecosystems through runoff and leaching, raising concerns about its impact on non-target aquatic organisms.[1][4] This technical guide provides a comprehensive overview of the ecotoxicology of this compound, detailing its environmental fate, mechanism of action, toxicity to aquatic life, and the experimental protocols used for its assessment.

Environmental Fate and Transport

Once in the environment, the fate of this compound is governed by various physical, chemical, and biological processes. It is moderately soluble in water and can be persistent in aquatic systems under certain conditions.[5][6] The primary method of degradation in both soil and water is microbial breakdown.[1][7]

2.1 Degradation Pathways Microbial communities degrade this compound through several pathways, including dechlorination, hydroxylation, N-dealkylation, C-dealkylation, and dehydrogenation.[1][4][8] In anaerobic conditions, degradation can occur via reductive dechlorination and thiol-substitution dechlorination.[9][10][11] These processes lead to the formation of several breakdown products, with this compound ethane (B1197151) sulfonic acid (ESA) and this compound oxanilic acid (OXA) being the most frequently detected metabolites in water.[3][12][13][14] These metabolites are often more water-soluble and can be more persistent than the parent compound.[14] The half-life of this compound in water can range from approximately 5 to 23 days, while in soil it ranges from 2 to 17 days, depending on environmental conditions like pH and microbial activity.[15]

This compound This compound (Parent Compound) Metabolites Intermediate Metabolites This compound->Metabolites Microbial Degradation (Dechlorination, Hydroxylation, etc.) ESA This compound ESA Metabolites->ESA Sulfonation Pathway OXA This compound OXA Metabolites->OXA Oxidation Pathway Degradation Further Degradation Products (e.g., CO2) ESA->Degradation OXA->Degradation

Fig 1. Simplified degradation pathway of this compound in aquatic environments.

Mechanism of Toxic Action

This compound's primary mode of action as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] This disruption of cell membrane formation is particularly effective during the germination phase of plants.[2] In non-target aquatic organisms, this and other mechanisms can lead to a range of toxic effects.

Recent studies suggest that this compound induces oxidative stress, leading to lipid peroxidation and genotoxicity.[16][17] It has been shown to inhibit the activity of glutathione (B108866) peroxidase (GPX), an enzyme crucial for protecting cells from oxidative damage.[17][18] This inhibition leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components, including DNA, and induce cell death through processes like ferroptosis.[16][17][19] This molecular-level disruption can manifest as morphological malformations, reduced growth, and impaired reproduction in aquatic organisms.[16][18][20]

cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organismal Level This compound This compound Exposure GPX4 Inhibition of Glutathione Peroxidase 4 (GPX4) This compound->GPX4 VLCFA Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis This compound->VLCFA LipidP Increased Lipid Peroxidation GPX4->LipidP Membrane Disrupted Cell Membrane Formation VLCFA->Membrane ROS Increased Reactive Oxygen Species (ROS) LipidP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Devel Developmental Toxicity (e.g., malformations) Membrane->Devel CellDamage Cellular Damage (e.g., DNA damage) OxidativeStress->CellDamage Repro Reproductive Effects (e.g., hormone disruption) OxidativeStress->Repro

Fig 2. Proposed molecular mechanism of this compound toxicity in aquatic organisms.

Ecotoxicological Effects on Aquatic Organisms

This compound exhibits varying levels of toxicity across different trophic levels in aquatic ecosystems. It is generally considered highly toxic to algae, and moderately toxic to most other aquatic organisms.[5]

4.1 Data Presentation

The toxicity of a substance is typically quantified using metrics such as the median lethal concentration (LC50), which is the concentration that kills 50% of a test population, and the median effective concentration (EC50), which is the concentration that causes a specific sub-lethal effect in 50% of the test population.[21]

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Trophic Level Species Endpoint (Duration) Value (mg/L) Reference
Algae Selenastrum capricornutum ErC50 (72 hr) 0.00052 [5]
Invertebrates Daphnia magna (Water flea) EC50 (48 hr) 16.0 [7]
Fish Oncorhynchus mykiss (Rainbow trout) LC50 (96 hr) 0.45 - 0.5 [7][22]
Lepomis macrochirus (Bluegill sunfish) LC50 (96 hr) 1.3 [7]
Amphibians Physalaemus cuvieri (Frog larvae) LC50 (96 hr) 4.4 [23][24]
Hypsiboas pardalis (Frog larvae) LC50 (96 hr) 7.8 [23][24]

| | Danio rerio (Zebrafish larvae) | LC50 | ~3.2 (12 µM) |[17][18][19] |

Table 2: Chronic and Sub-lethal Effects of this compound

Species Exposure Concentration Duration Observed Effects Reference
Aristichthys nobilis (Bighead carp) 300 - 500 µg/L 36 days Oxidative stress, DNA damage, reduced cellular proteins. [16]
Danio rerio (Zebrafish) 10 nM --- Lipid accumulation (with high-cholesterol diet). [17][18]
Danio rerio (Zebrafish) --- --- Downregulation of follicle-stimulating hormone receptor in ovaries. [20]

| Procambarus virginalis (Marbled crayfish) | (Metabolite ESA) | --- | Lower body weight at the fifth developmental stage. |[14] |

Experimental Protocols

Assessing the ecotoxicological risk of this compound requires standardized experimental and analytical methods.

5.1 Aquatic Toxicity Testing Acute and chronic toxicity tests are performed on organisms representing different trophic levels.[21][25]

  • Objective : To determine the LC50/EC50 or No Observed Effect Concentration (NOEC) of this compound.

  • Test Organisms : Standard test species include algae (Selenastrum capricornutum), invertebrates (Daphnia magna), and fish (Oncorhynchus mykiss, Danio rerio).[5][7][18][21]

  • Test Conditions :

    • System : Static, semi-static, or flow-through systems in glass vessels to minimize absorption of the chemical.[26][27]

    • Dilutions : A series of this compound concentrations are prepared from a stock solution, along with a control group (no this compound).[28]

    • Duration : Test durations are standardized: 48 hours for Daphnia (immobilization), 72-96 hours for algae (growth inhibition), and 96 hours for fish (mortality).[21]

  • Endpoints :

    • Acute : Mortality (fish, invertebrates), immobilization (Daphnia), or growth inhibition (algae).[21]

    • Chronic/Sub-lethal : Effects on reproduction, development, growth, or specific biomarkers like DNA damage or enzyme activity.[16][20]

  • Data Analysis : Statistical methods, such as probit analysis, are used to calculate LC50/EC50 values from the concentration-response data.[28]

A 1. Preparation - Select test species - Prepare stock & dilution series - Set up control & test vessels B 2. Acclimation Acclimate test organisms to laboratory conditions A->B C 3. Exposure Introduce organisms to vessels (Static or semi-static renewal) B->C D 4. Observation & Monitoring - Record mortality/effects daily - Monitor water quality (pH, DO, temp) C->D E 5. Endpoint Measurement - Acute: LC50/EC50 - Chronic: Growth, reproduction - Biomarkers: Genotoxicity, etc. D->E F 6. Data Analysis Statistical calculation of toxicity values (e.g., Probit) E->F

Fig 3. General experimental workflow for aquatic ecotoxicity testing.

5.2 Analytical Methods for this compound in Water Accurate quantification of this compound and its metabolites in water samples is critical for exposure assessment. The most common methods involve solid-phase extraction (SPE) followed by chromatography.[29][30][31][32]

  • Sample Collection & Preparation :

    • Collect a water sample (e.g., 50-1000 mL).[30][31]

    • Add a deuterated internal standard to the sample for accurate quantification.[29]

    • Pass the sample through a solid-phase extraction (SPE) column (e.g., C18) to concentrate the analytes.[29][31][32]

  • Elution and Concentration :

    • Elute the analytes from the SPE column using a solvent mixture (e.g., methanol/water or hexane-isopropyl alcohol).[30][31]

    • Concentrate the eluate to a small volume (e.g., <1.0 mL) under a stream of nitrogen.[30][32]

  • Instrumental Analysis :

    • Analyze the concentrated extract using Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).[29][30][32]

    • The mass spectrometer is set to monitor specific precursor and product ions for this compound and its metabolites, ensuring high sensitivity and selectivity.[30][32]

  • Quantification : The concentration is determined by comparing the analyte's response to the internal standard's response against a calibration curve. The limit of quantification (LOQ) for these methods can be as low as 0.05 ppb (µg/L).[29]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result A Water Sample Collection (e.g., 200 mL - 1 L) B Add Internal Standard (e.g., deuterated this compound) A->B C Solid-Phase Extraction (SPE) (e.g., C18 column) B->C D Elution from SPE (e.g., with Methanol) C->D E Concentration (e.g., Nitrogen evaporation) D->E F Instrumental Analysis (GC/MS or LC/MS/MS) E->F G Quantification (vs. Calibration Curve) F->G

Fig 4. Standard analytical workflow for this compound detection in water samples.

Conclusion

This compound is an effective herbicide that poses a tangible risk to aquatic ecosystems. Its toxicity varies across different species, with algae being particularly sensitive. The primary toxic mechanism involves the inhibition of fatty acid synthesis and the induction of oxidative stress, leading to a range of adverse effects from developmental abnormalities to mortality. Understanding its environmental fate, particularly the formation of more persistent metabolites like ESA and OXA, is crucial for a complete risk assessment. The standardized protocols for toxicity testing and sensitive analytical methods detailed in this guide are essential tools for researchers and environmental professionals to monitor its presence and evaluate its impact on aquatic life.

References

Acetochlor's Impact on Amphibian Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetochlor, a widely used chloroacetanilide herbicide, poses a significant threat to amphibian populations by disrupting critical developmental processes. This technical guide synthesizes the current scientific understanding of this compound's effects on amphibian development, with a focus on quantitative toxicological data, detailed experimental methodologies, and the underlying molecular signaling pathways. Exposure to environmentally relevant concentrations of this compound has been demonstrated to induce lethal and sublethal effects, including mortality, developmental abnormalities, and disruption of the thyroid hormone system. The primary mechanisms of toxicity involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interference with the hypothalamic-pituitary-thyroid (HPT) axis, which is crucial for metamorphosis. This document provides a comprehensive resource for researchers investigating the ecotoxicological effects of this compound and for professionals involved in the development of safer agricultural chemicals.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various studies on the effects of this compound on amphibian development.

Table 1: Lethal and Sublethal Effects of this compound on Amphibian Species

SpeciesDevelopmental StageExposure DurationEndpointConcentration (mg/L)Observed EffectCitation
Physalaemus cuvieriTadpole96 hoursLC504.450% mortality[1][2]
Hypsiboas pardalisTadpole96 hoursLC507.850% mortality[1][2]
Bufo bufo gargarizanEmbryoNot SpecifiedNot SpecifiedNot SpecifiedDeformative and deadly effects[3]
Bufo raddeiTadpole14 daysOxidative Stress17, 34, 68Increased lipid peroxidation and DNA damage in liver[3]
Xenopus laevisEmbryo96 hoursLC506.1 (as Alachlor)50% embryo lethality (Alachlor, a related chloroacetanilide)[4]
Xenopus laevisTadpole (NF stage 52-54)48 hoursGene Expression0.0027 (10 nM)Altered thyroid hormone-dependent gene expression[5]
Rana pipiensLarvaeNot SpecifiedMetamorphosisNot SpecifiedAlteration of metamorphosis[6]

Table 2: Effects of this compound on Biomarkers in Bufo raddei Tadpoles

Exposure Concentration (mg/L)Exposure DurationBiomarkerOrganResultCitation
17, 34, 6814 daysMalondialdehyde (MDA)LiverEnhanced accumulation, indicating oxidative stress[3]
17, 34, 6814 daysDNA-single strand break (DNA-SSB)LiverSignificant dose-dependent increase[3]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound on amphibian development.

Acute Toxicity Bioassay (Daam et al., 2019)
  • Test Organisms: Tadpoles of Physalaemus cuvieri and Hypsiboas pardalis.

  • Test Substance: Pure active ingredient of this compound (CAS Number 34256-82-1).

  • Experimental Design: Acute (96-hour) static renewal bioassays were conducted. Test solutions were renewed 48 hours after the start of the experiment. Each treatment was conducted in quadruplicate, with each replicate consisting of a 1-L test solution.

  • Test Concentrations: A range of concentrations was used to determine the median lethal concentration (LC50). For this compound, the specific concentrations tested are not detailed in the abstract but were sufficient to calculate the LC50 values.

  • Solvent: Acetone was used as a solvent for this compound. The maximum solvent concentration used was 5 mL acetone/L.

  • Endpoint Measurement: Mortality was assessed at the end of the 96-hour exposure period. LC50 values were calculated from the mortality data.

  • Data Analysis: The appropriate statistical test was used to compare mortality between treatments and the control. LC50 values were calculated using probit analysis or a similar statistical method.[1][2]

Oxidative Stress and DNA Damage Assessment (Liu et al., 2006)
  • Test Organism: Bufo raddei tadpoles.

  • Test Substance: this compound (ACETO).

  • Experimental Design: Tadpoles were exposed to various concentrations of this compound for 14 days.

  • Test Concentrations: 17, 34, and 68 mg/L.

  • Endpoint Measurement:

    • Oxidative Stress: Malondialdehyde (MDA) accumulation in the liver was measured as an indicator of lipid peroxidation.

    • DNA Damage: DNA-single strand breaks (DNA-SSB) in the liver were analyzed.

  • Data Analysis: The levels of MDA and DNA-SSB in exposed tadpoles were compared to those in a control group to determine the significance of the effects. The study found a dose-dependent increase in DNA damage.[3]

Thyroid Hormone-Dependent Gene Expression Analysis (Crump et al., 2002)
  • Test Organism: Xenopus laevis tadpoles (Nieuwkoop Faber stage 52-54).

  • Test Substances: 3,5,3'-triiodothyronine (T3) and this compound.

  • Experimental Design: Tadpoles were exposed for 48 hours to a vehicle control, this compound alone, T3 alone, or a combination of T3 and this compound.

  • Test Concentrations: 100 nM T3 and 10 nM this compound (2.7 µg/L).

  • Endpoint Measurement: Alterations in gene expression profiles in the tadpole tail were assessed using a multispecies frog cDNA microarray.

  • RNA Isolation and Analysis: Tail tissue from 10 tadpoles per treatment was combined for RNA isolation. The extracted RNA was then used for microarray analysis to determine changes in the expression of thyroid hormone-responsive genes.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its toxic effects on amphibian development through several interconnected signaling pathways. The two most prominent mechanisms are the disruption of the thyroid hormone signaling pathway and the induction of oxidative stress.

Disruption of Thyroid Hormone Signaling

Thyroid hormones (TH) are absolutely essential for regulating the complex processes of amphibian metamorphosis. This compound has been shown to interfere with this critical endocrine pathway. Exposure to environmentally relevant levels of this compound can accelerate T3-induced metamorphosis. This disruption is preceded by significant alterations in the expression of TH-responsive genes.[5] The herbicide can affect the hypothalamic-pituitary-thyroid (HPT) axis, leading to changes in the levels of thyroid hormones.[3] This interference can lead to developmental abnormalities and impaired survival.

Thyroid_Hormone_Pathway_Disruption Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid TSH T4 Thyroxine (T4) Thyroid->T4 T3 Triiodothyronine (T3) T4->T3 Deiodinases Target_Cells Target Cells T3->Target_Cells Gene_Expression Altered Gene Expression Target_Cells->Gene_Expression Metamorphosis Metamorphosis Gene_Expression->Metamorphosis This compound This compound This compound->Thyroid Disrupts HPT Axis This compound->Gene_Expression Alters TH-responsive gene expression

Caption: Disruption of the Thyroid Hormone Signaling Pathway by this compound.

Induction of Oxidative Stress

This compound exposure leads to the excessive production of reactive oxygen species (ROS) in amphibian tissues, particularly the liver.[3] This surge in ROS overwhelms the antioxidant defense mechanisms, resulting in a state of oxidative stress. Oxidative stress, in turn, causes cellular damage, including lipid peroxidation (measured by increased MDA levels) and DNA damage (measured by an increase in DNA single-strand breaks).[3] This cellular damage can contribute to the observed developmental abnormalities and mortality in exposed amphibians.

Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (Increased MDA) Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage (Single-Strand Breaks) Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Developmental_Effects Adverse Developmental Outcomes Cellular_Damage->Developmental_Effects

Caption: Induction of Oxidative Stress by this compound in Amphibians.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound has significant detrimental effects on amphibian development. The herbicide's ability to induce mortality, cause developmental abnormalities, and disrupt crucial endocrine and cellular pathways highlights its potential to contribute to amphibian population declines. The quantitative data and experimental protocols provided herein serve as a valuable resource for future research aimed at further elucidating the mechanisms of this compound toxicity and for the development of more ecologically benign agricultural practices. A deeper understanding of these impacts is essential for conducting accurate environmental risk assessments and for implementing effective conservation strategies for vulnerable amphibian species.

References

A Decade in Review: Unraveling the Complexities of Acetochlor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Introduction

Acetochlor, a pre-emergent chloroacetanilide herbicide, has been a cornerstone of modern agriculture for weed control in crops like corn and soybeans. However, its widespread use has led to growing concerns regarding its environmental persistence, potential toxicity to non-target organisms, and long-term human health implications. Over the past decade, a substantial body of research has emerged, providing deeper insights into the multifaceted nature of this compound. This technical guide synthesizes the key findings from 2015 to 2025, offering a comprehensive overview of its toxicological profile, environmental fate, mechanisms of action, and the latest analytical methodologies for its detection. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing a foundation for future studies and risk assessment.

Toxicological Profile

Recent research has further elucidated the toxicological effects of this compound, spanning from acute to chronic exposures and encompassing a range of organisms. Quantitative data from various studies are summarized below, followed by detailed experimental protocols for key toxicological assays.

Quantitative Toxicological Data
Parameter Organism/Cell Line Value Exposure Conditions Reference
Acute Oral LD50 Rat1426 - 2953 mg/kgTechnical & Formulated[1]
Acute Dermal LD50 Rat>5000 mg/kgFormulated Product[1]
Acute Inhalation LC50 Rat>3.85 mg/L4-hour exposure[1]
Acute Oral LD50 Bobwhite Quail1260 mg/kgTechnical[1]
EC50 (Morphological Malformations) Zebrafish Larvae7.8 µM-
LC50 (Lethality) Zebrafish Larvae12 µM-
Cytotoxicity (HepG2 cells) Human Liver CarcinomaInduces apoptosis, ROS generation100-400 µM for 24h[2]
Endocrine Disruption Female Wistar RatsAccelerated puberty, irregular estrous cycles7.68 and 15.36 mg/kg/day (neonatal exposure)[3]
Carcinogenicity and Human Health Risks

The carcinogenic potential of this compound remains a subject of significant investigation. The U.S. Environmental Protection Agency (EPA) classifies this compound as having "suggestive evidence of carcinogenic potential" based on animal studies.[4] A major epidemiological study, the Agricultural Health Study (AHS), has provided valuable data on cancer incidence among licensed pesticide applicators.

Cancer Type Relative Risk (RR) 95% Confidence Interval (CI) Exposure Group Reference
Lung Cancer1.741.07-2.84This compound users vs. non-users[5][6]
Lung Cancer2.331.30-4.17This compound/atrazine mixture users vs. non-users[5][6]
Colorectal Cancer1.751.08-2.83Highest category of this compound users vs. never users[5][6]
Melanoma1.610.98-2.66This compound users vs. non-users (borderline significance)[5][6]
Pancreatic Cancer2.360.98-5.65This compound users vs. non-users (borderline significance)[5][6]

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (FET) (OECD 236)

This protocol is a standardized method to determine the acute toxicity of chemicals to the embryonic stages of fish.

  • Organism: Zebrafish (Danio rerio), newly fertilized eggs.

  • Exposure Period: 96 hours.

  • Test Design: At least five increasing concentrations of this compound and a control group are tested. Twenty embryos per concentration are individually exposed in 24-well plates.

  • Procedure:

    • Collect newly fertilized zebrafish eggs (within 1 hour post-fertilization).

    • Select healthy, fertilized embryos under a microscope.

    • Prepare test solutions of this compound at the desired concentrations in embryo medium.

    • Place one embryo per well in a 24-well plate containing the respective test solution.

    • Incubate the plates at 28.5 ± 0.5 °C with a 12:12 hour light:dark cycle.

    • Observe the embryos at 24, 48, 72, and 96 hours for four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

    • The test is considered valid if the mortality in the control group is less than 10%.

  • Endpoint: The LC50 (median lethal concentration) is calculated at 96 hours. Sub-lethal effects such as morphological malformations can also be recorded.[7][8][9]

3T3-L1 Preadipocyte Differentiation Assay for Adipogenic Activity

This in vitro assay is used to assess the potential of chemicals to induce the differentiation of preadipocytes into mature adipocytes.

  • Cell Line: 3T3-L1 mouse embryonic fibroblasts.

  • Procedure:

    • Culture 3T3-L1 preadipocytes in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) until confluent.

    • Two days post-confluency, induce differentiation by replacing the growth medium with a differentiation cocktail. A sub-optimal cocktail (e.g., containing only insulin) can be used to increase the sensitivity of the assay to potential adipogens.

    • Expose the cells to various concentrations of this compound or a vehicle control throughout the differentiation period.

    • After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin (B600854) and the test compound.

    • Continue to culture for another 4-6 days, replacing the medium every 2 days.

    • Assess adipogenesis by:

      • Oil Red O Staining: Stain intracellular lipid droplets with Oil Red O and quantify the staining by spectrophotometry after extraction.

      • Triglyceride Accumulation Assay: Measure the total intracellular triglyceride content using a commercial kit.

      • Gene Expression Analysis: Quantify the expression of key adipogenic marker genes (e.g., PPARγ, C/EBPα) using RT-qPCR.[10][11][12][13]

Mechanisms of Action

Recent studies have shed light on the molecular mechanisms underlying this compound's toxicity. A key finding is its ability to induce oxidative stress and interfere with cellular antioxidant defense systems.

Oxidative Stress and Ferroptosis

This compound exposure has been shown to increase the production of reactive oxygen species (ROS) and induce lipid peroxidation. This is linked to the inhibition of glutathione (B108866) peroxidase (GPX) activity, particularly GPX4. The inhibition of GPX4 leads to an accumulation of lipid peroxides, a hallmark of a regulated form of cell death known as ferroptosis. The increased oxidative stress also activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway as a compensatory response.

Acetochlor_Oxidative_Stress_Pathway This compound This compound GPX4 Glutathione Peroxidase 4 (GPX4) Inhibition This compound->GPX4 Lipid_Peroxidation Increased Lipid Peroxidation GPX4->Lipid_Peroxidation ROS Increased Reactive Oxygen Species (ROS) Lipid_Peroxidation->ROS Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Nrf2_Activation Nrf2 Pathway Activation ROS->Nrf2_Activation Acetochlor_Microbial_Degradation This compound This compound Dechlorination Dechlorination This compound->Dechlorination Hydroxylation Hydroxylation This compound->Hydroxylation N_Dealkylation N-Dealkylation This compound->N_Dealkylation C_Dealkylation C-Dealkylation This compound->C_Dealkylation Dehydrogenation Dehydrogenation This compound->Dehydrogenation Metabolites Less Toxic Metabolites Dechlorination->Metabolites Hydroxylation->Metabolites N_Dealkylation->Metabolites C_Dealkylation->Metabolites Dehydrogenation->Metabolites Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental or Biological Sample Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Reporting (Concentration) Quantification->Reporting

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Acetochlor in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor, a selective pre-emergent herbicide, is widely used for controlling broadleaf weeds and annual grasses in agriculture.[1] Its potential for migration into surface and groundwater raises concerns about environmental contamination and human exposure.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in water sources. This document provides detailed application notes and protocols for the determination of this compound in water, focusing on chromatographic and immunoassay-based techniques.

Analytical Methods Overview

The primary methods for the quantitative analysis of this compound in water include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and cost-effective screening alternative.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound detection in water.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod DetailsValueReference
Method Detection Limit (MDL) Single-operator, reagent water0.0015 µg/L[2][3][4]
Limit of Quantitation (LOQ) Common LOQ for multi-residue analysis0.05 µg/L[5]
Recovery Fortified at 0.05 µg/L in various water matrices91.6% - 115%[1][2]
Recovery Fortified at 0.5 µg/L in various water matrices92% - 115%[1][2]
Precision Average single-operator precision< 5%[1][2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod DetailsValueReference
Method Detection Limit (MDL) For this compound and its degradation products0.004 - 0.051 µg/L[6]
Limit of Quantification (LOQ) For parent and degradate compounds0.10 µg/L[7][8]
Recovery Fortified at 0.10 and 1.0 µg/L in ground and surface water62.3% - 117.4%[6]
Recovery Fortified at 0.10 - 100 µg/L95% - 105%[7][8]

Table 3: Immunoassay Methods

MethodParameterValueReference
Enzyme-Linked Immunosorbent Assay (ELISA) Detection Range0.2 - 65 µg/L[9]
Fluorescence Polarization Immunoassay (FPIA) Detection Limit10 ng/mL (10 µg/L)[10]
Fluorescence Polarization Immunoassay (FPIA) Analytical Range0.01 - 10 µg/mL (10 - 10,000 µg/L)[10]
Lateral Flow Immunoassay (LFIA) Limit of Detection (LOD) in oil (indicative for water)3.53 ng/g[11]

Experimental Protocols

Protocol 1: this compound Analysis in Water by GC-MS with Solid-Phase Extraction (SPE)

This protocol is based on the methods described by the U.S. Geological Survey and the U.S. Environmental Protection Agency.[1][2][5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate this compound from a water sample and remove interfering substances.

  • Materials:

    • C18 SPE Cartridges (500 mg, 2.8 mL)[5]

    • 1 L water sample, filtered

    • Methanol (B129727) (for conditioning)

    • Deionized water (for rinsing)

    • Hexane-isopropyl alcohol (3:1, v/v) or Ethyl Acetate (for elution)[2][12]

    • Nitrogen gas supply

    • Vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the 1 L filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Cartridge Rinsing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove excess water.

    • Elution: Elute the trapped this compound from the cartridge using 5-10 mL of hexane-isopropyl alcohol (3:1) or ethyl acetate.[2][12] Collect the eluate in a collection tube.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Objective: To separate and quantify this compound in the prepared extract.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[13]

    • Carrier Gas: Helium at a constant flow rate

    • Injector: Split/splitless, operated in splitless mode

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound: m/z 146, 176, 223 (quantification ion is typically m/z 146)[14]

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the final extraction solvent.

  • Inject the standards into the GC-MS to generate a calibration curve.

  • Inject the prepared sample extract and quantify the this compound concentration based on the calibration curve.

Protocol 2: this compound Analysis in Water by LC-MS/MS with SPE

This protocol is based on methods for the analysis of this compound and its degradates in water.[6][7][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound and its metabolites from a water sample.

  • Materials:

    • C18 or Graphitized Carbon SPE Cartridges[7]

    • 50 mL water sample[7][8]

    • Methanol/water (80:20, v/v) for elution[7][8]

    • Acetonitrile/water (10:90, v/v) for reconstitution[7][8]

    • Nitrogen gas supply

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Sample Loading: Load the 50 mL water sample onto the conditioned cartridge.[7][8]

    • Elution: Elute the analytes with 80/20 methanol/water (v/v).[7][8]

    • Concentration and Reconstitution: Reduce the eluate volume to less than 1 mL under nitrogen and reconstitute to a final volume of 1 mL with 10/90 acetonitrile/water.[7][8]

2. LC-MS/MS Analysis

  • Objective: To achieve sensitive and selective quantification of this compound.

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

    • C18 analytical column

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate

    • Mobile Phase B: Methanol

  • LC-MS/MS Parameters:

    • Gradient Elution: A suitable gradient to separate this compound from other components.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for the parent compound and negative mode for acidic degradates.[7][8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor appropriate precursor/product ion pairs for this compound.

Diagrams

experimental_workflow_gcms cluster_sample_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis water_sample 1. Filtered Water Sample (1L) conditioning 2. Condition C18 SPE Cartridge (Methanol, DI Water) loading 3. Load Sample onto Cartridge conditioning->loading drying 4. Dry Cartridge (Nitrogen) loading->drying elution 5. Elute this compound (Hexane-IPA or Ethyl Acetate) drying->elution concentration 6. Concentrate Eluate (Nitrogen) elution->concentration injection 7. Inject 1µL of Extract concentration->injection separation 8. Chromatographic Separation (HP-5MS Column) injection->separation detection 9. Mass Spectrometric Detection (SIM Mode) separation->detection quantification 10. Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound analysis in water by GC-MS.

experimental_workflow_lcmsms cluster_sample_prep_lc Sample Preparation (SPE) cluster_analysis_lc LC-MS/MS Analysis water_sample_lc 1. Water Sample (50mL) conditioning_lc 2. Condition SPE Cartridge loading_lc 3. Load Sample conditioning_lc->loading_lc elution_lc 4. Elute Analytes (Methanol/Water) loading_lc->elution_lc concentration_lc 5. Concentrate & Reconstitute elution_lc->concentration_lc injection_lc 6. Inject Extract concentration_lc->injection_lc separation_lc 7. Chromatographic Separation (C18 Column) injection_lc->separation_lc detection_lc 8. Tandem MS Detection (MRM Mode) separation_lc->detection_lc quantification_lc 9. Data Analysis & Quantification detection_lc->quantification_lc

Caption: Experimental workflow for this compound analysis in water by LC-MS/MS.

References

Application Note: High-Throughput Analysis of Acetochlor Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of the herbicide acetochlor in various environmental and agricultural matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation, instrument parameters, and data analysis, is designed for high-throughput screening and accurate quantification. Additionally, this note presents key performance metrics of the method and a summary of the toxicological pathways associated with this compound exposure.

Introduction

This compound is a widely used pre-emergent herbicide for the control of annual grasses and broadleaf weeds in crops such as maize and soybeans.[1] Due to its potential for environmental contamination and adverse health effects, robust and sensitive analytical methods are required for its monitoring. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of this compound residues.[2] This document outlines a comprehensive GC-MS protocol for this compound analysis.

Quantitative Data Summary

The performance of the described GC-MS method for this compound analysis is summarized in the table below. The data is compiled from various studies and demonstrates the method's suitability for trace-level quantification.

ParameterMatrixValueReference
Limit of Detection (LOD)Maize & Soybean Straw0.2 ng/g[1][3][4]
Herbicide Formulation2.5 ng/mL[5]
Reagent Water0.0015 µg/L[6]
Limit of Quantitation (LOQ)Maize & Soybean Straw0.67 ng/g[1][4]
Herbicide Formulation7.6 ng/mL[5]
Water0.05 ppb[2]
RecoveryMaize & Soybean Straw86 - 119.7%[1][3][4]
Water92 - 115%[6]
Herbicide Formulation99.2 - 102.5%[5][7]
Linearity (R²)Herbicide Formulation> 0.99[5]
Maize & Soybean Straw0.991 - 0.998[1][4]

Experimental Protocol

This protocol is a synthesis of established methods for the analysis of this compound in solid and liquid matrices.

Materials and Reagents
  • This compound analytical standard (≥95% purity)

  • Solvents: n-hexane, acetone, methanol (B129727), absolute ethanol, ethyl acetate, isooctane (B107328) (all HPLC or pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Deuterated internal standard (optional, for improved accuracy)

Sample Preparation

3.2.1. Solid Matrices (e.g., Soil, Maize/Soybean Straw)

  • Homogenization: Dry and homogenize the sample to a fine powder.[3]

  • Extraction:

    • Weigh 20 g of the homogenized sample into an extraction vessel.[8]

    • Add a mixture of n-hexane and acetone.[3]

    • Utilize an accelerated solvent extraction (ASE) system for efficient extraction.[3]

  • Drying and Concentration: Pass the extract through anhydrous sodium sulfate to remove residual water.[8] Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., isooctane with 10% ethyl acetate) to a final volume for GC-MS analysis.[2]

3.2.2. Liquid Matrices (e.g., Water)

  • Internal Standard Spiking: Add a deuterated internal standard to the water sample (e.g., 200 mL).[2]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[2]

    • Load the water sample onto the cartridge.[2]

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent such as hexane-isopropyl alcohol (3:1 v/v).[6]

  • Concentration and Reconstitution: Concentrate the eluate under nitrogen and reconstitute in a final volume of a suitable solvent for GC-MS analysis.[2]

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph
ColumnHP-5 MS (5% phenylmethyl siloxane) or equivalent (30 m x 0.25 mm x 0.25 µm)
Injection Volume1 µL
Injector TypeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate0.8 - 1.0 mL/min
Oven Temperature ProgramInitial: 50 °C (hold 1 min), Ramp 1: 30 °C/min to 200 °C, Ramp 2: 10 °C/min to 280 °C (hold 1 min), Ramp 3: to 310 °C (hold 3 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature280 °C
Transfer Line Temperature300 °C
Detection ModeScan or Selected Ion Monitoring (SIM)
SIM Ions for this compoundm/z 59, 146, 162

Note: The oven temperature program and other parameters may need to be optimized based on the specific instrument and column used.

Visualizations

Experimental Workflow

This compound GC-MS Workflow Figure 1. Experimental Workflow for this compound Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Solid Solid Matrix (e.g., Soil, Straw) Homogenize Homogenization Solid->Homogenize Liquid Liquid Matrix (e.g., Water) SPE Solid-Phase Extraction (SPE) Liquid->SPE Extraction Accelerated Solvent Extraction (ASE) Homogenize->Extraction Dry_Concentrate Drying & Concentration Extraction->Dry_Concentrate SPE->Dry_Concentrate Reconstitute Reconstitution Dry_Concentrate->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS Analysis Data Data Acquisition (Scan or SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Figure 1. Experimental Workflow for this compound Analysis by GC-MS.

Toxicological Signaling Pathway of this compound

This compound Toxicity Pathway Figure 2. Proposed Toxicological Pathway of this compound This compound This compound Exposure Gpx4 Inhibition of Glutathione (B108866) Peroxidase 4 (Gpx4) This compound->Gpx4 direct inhibition ROS Increased Reactive Oxygen Species (ROS) This compound->ROS induces Ca_Increase Increased Intracellular Ca2+ This compound->Ca_Increase induces Apoptosis Cell Apoptosis This compound->Apoptosis induces Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) This compound->Cell_Cycle induces Lipid_Perox Lipid Peroxidation Gpx4->Lipid_Perox leads to ROS->Lipid_Perox Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Nrf2 Activation of Nrf2 Lipid_Perox->Nrf2 activates Mito_Dys->Apoptosis Ca_Increase->Mito_Dys

Caption: Figure 2. Proposed Toxicological Pathway of this compound.

Discussion

The presented GC-MS method provides a reliable and sensitive approach for the quantification of this compound in diverse matrices. The sample preparation procedures, utilizing either accelerated solvent extraction for solids or solid-phase extraction for liquids, ensure efficient recovery and cleanup. The use of a non-polar capillary column like the HP-5 MS allows for good chromatographic separation of this compound from matrix interferences.[3] For enhanced sensitivity and selectivity, especially at trace levels, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[2]

From a toxicological perspective, exposure to this compound has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of key antioxidant enzymes like glutathione peroxidase 4 (Gpx4).[9][10] This can lead to lipid peroxidation, mitochondrial dysfunction, and ultimately, cell apoptosis.[9][10] Understanding these mechanisms is crucial for assessing the risks associated with this compound exposure to human health and the environment.

References

Application Notes and Protocols for Acetochlor Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor is a selective, pre-emergence herbicide widely used for the control of annual grasses and broadleaf weeds in various crops, particularly maize and soybeans.[1][2] Its widespread application necessitates reliable and sensitive analytical methods to monitor its residue levels in agricultural commodities, ensuring food safety and compliance with regulatory limits.[1] This document provides detailed protocols for the analysis of this compound residues in crops, focusing on robust extraction techniques and sensitive chromatographic determination. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are powerful tools for the quantification of pesticide residues.[1][3]

Chemical Structure of this compound

Caption: Chemical information for the herbicide this compound.

Experimental Protocols

Sample Preparation: Accelerated Solvent Extraction (ASE)

This method is suitable for solid samples like maize and soybean straw.[1][4]

Materials and Reagents:

  • Homogenized and dried crop sample

  • Diatomaceous earth

  • n-hexane (chromatography grade)

  • Acetone (chromatography grade)

  • Accelerated Solvent Extractor (ASE) system

  • Cellulose (B213188) extraction filters

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized and dried crop sample and mix it with 3 g of diatomaceous earth.[1]

  • Cell Loading: Place a cellulose extraction filter at the bottom of a stainless-steel extraction cell (e.g., 35 mL). Transfer the sample mixture into the cell.[1]

  • ASE Conditions: Set the ASE system parameters as follows:

    • Solvent: n-hexane:acetone (1:1 v/v)[1]

    • Pressure: 1500 psi[1]

    • Temperature: 80–150 °C[1]

    • Heat-up Time: 3–5 minutes[1]

    • Static Extraction Cycles: 2–5 cycles[1]

    • Flush Volume: 40–70%[1]

  • Extraction: Perform the extraction under the optimized conditions.

  • Concentration: After extraction, purge the collection vial with nitrogen gas for 1 minute to concentrate the extract.[1] The extract is then ready for cleanup or direct analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is widely applicable for various crop matrices, including fresh corn, corn kernel, and straw.[3]

Materials and Reagents:

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add anhydrous magnesium sulfate and other salts as per the specific QuEChERS kit instructions.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing anhydrous MgSO₄ and PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Final Extract: The resulting supernatant is the final extract, which can be filtered and is ready for LC-MS/MS or GC-MS analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the quantification of this compound.[1]

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 7832 GC with a mass spectrometer detector).[1]

  • Capillary column: HP-5 MS (5% phenylmethyl siloxane), 30 m × 0.25 mm × 0.25 µm.[1]

GC-MS Parameters:

  • Injector Temperature: 230°C[5]

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 25°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C

    • Ramp 3: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium

  • Detector Temperature: 300°C[5]

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced specificity and sensitivity.[6]

Analytical Determination: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers excellent sensitivity and is particularly useful for analyzing metabolites of this compound.[3]

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer.

UPLC-MS/MS Parameters:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific quantification of precursor-product ion transitions. For this compound, its metabolites EMA (2-ethyl-6-methylaniline) and HEMA (2-(1-hydroxyethyl)-6-methylaniline) are often monitored.[7][8]

Method Validation and Performance

The performance of the analytical methods should be validated to ensure reliability. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range, with a correlation coefficient (r) typically greater than 0.99.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision (Recovery and RSD): Accuracy is assessed by recovery studies on spiked samples, with typical acceptance criteria for mean recoveries between 70% and 120%. Precision is expressed as the relative standard deviation (RSD), which should generally be ≤ 20%.

Quantitative Data Summary

The following table summarizes typical performance data for this compound residue analysis in various crop matrices.

MatrixAnalytical MethodFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Maize StrawGC-MS0.0185.5 - 112.7< 200.0002-[1]
0.583.4 - 119.3< 20[1]
Soybean StrawGC-MS0.0185.5 - 112.7< 200.0002-[1]
0.583.4 - 119.3< 20[1]
SoilGC-MS0.0181.61.40.00020.00067
0.594.10.4
Fresh CornUPLC-MS/MS0.01 - 0.585 - 109≤ 18-0.01[3]
Corn KernelUPLC-MS/MS0.01 - 0.585 - 109≤ 18-0.01[3]
Corn StrawUPLC-MS/MS0.01 - 0.585 - 109≤ 18-0.01[3]
Maize GrainGC-ECD0.0008 - 0.186.4--0.0008[5]

Note: LOD and LOQ values may be reported in different units (e.g., ng/g) in the source literature and have been converted to mg/kg for consistency where possible.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection (e.g., Maize, Soybean) homogenization 2. Homogenization (Drying and Grinding) sample_collection->homogenization extraction 3. Extraction (ASE or QuEChERS) homogenization->extraction cleanup 4. Cleanup (d-SPE for QuEChERS) extraction->cleanup instrumental_analysis 5. Instrumental Analysis (GC-MS or UPLC-MS/MS) cleanup->instrumental_analysis data_acquisition 6. Data Acquisition instrumental_analysis->data_acquisition quantification 7. Quantification data_acquisition->quantification reporting 8. Reporting quantification->reporting

References

Application Notes and Protocols for Acetochlor in Pre-Emergence Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of acetochlor, a selective pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds. This document details its mechanism of action, application protocols, and efficacy data, intended for use in research and development settings.

Introduction

This compound is a chloroacetanilide herbicide widely employed in agriculture to manage weed competition in various crops, including corn and soybeans.[1][2] It is a member of the Herbicide Resistance Action Committee (HRAC) Group 15, functioning as a very long-chain fatty acid (VLCFA) synthesis inhibitor.[1] Its pre-emergence activity prevents weed seedlings from developing, thereby protecting crop yields during critical early growth stages.

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3][4] This process is critical for various cellular functions, including the formation of cell membranes and the biosynthesis of cuticular waxes.

The primary target of this compound is the enzyme VLCFA elongase (VLCFAE) , a key component of the fatty acid elongation complex located in the endoplasmic reticulum.[4][5][6] By inhibiting this enzyme, this compound disrupts the condensation of malonyl-CoA with acyl-CoA, a crucial step in the extension of the fatty acid chain.[7] This disruption leads to a cascade of events, including the failure of proper cell division and shoot development in germinating weeds, ultimately causing seedling death before they can emerge from the soil.[2]

Acetochlor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Acyl_CoA Acyl-CoA (C16-C18) VLCFAE VLCFA Elongase (Condensing Enzyme) Acyl_CoA->VLCFAE Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFAE Ketoacyl_CoA β-Ketoacyl-CoA VLCFAE->Ketoacyl_CoA Condensation Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction Enoyl_CoA->Reduction2 VLCFA_CoA VLCFA-CoA (C20+) Reduction2->VLCFA_CoA Disrupted_Membranes Disrupted Membrane Formation VLCFA_CoA->Disrupted_Membranes Inhibited_Growth Inhibited Seedling Shoot Growth VLCFA_CoA->Inhibited_Growth This compound This compound This compound->Inhibition Weed_Death Weed Seedling Death Disrupted_Membranes->Weed_Death Inhibited_Growth->Weed_Death

Caption: Mechanism of this compound Action.

Application and Efficacy Data

The application rate of this compound is dependent on several factors, primarily soil texture and organic matter content. Higher rates are generally required for soils with higher clay and organic matter content due to increased herbicide adsorption.

Application Rates
CropSoil TextureOrganic Matter (%)Application Rate (lbs a.i./acre)
Corn Coarse (Sand, Loamy Sand, Sandy Loam)< 31.1 - 1.5
> 31.5 - 1.8
Medium (Loam, Silt Loam, Silt)< 31.5 - 2.0
> 31.8 - 2.2
Fine (Silty Clay Loam, Clay Loam, Silty Clay, Clay)< 31.8 - 2.2
> 32.0 - 2.5
Soybean Coarse (Sand, Loamy Sand, Sandy Loam)< 31.0 - 1.3
> 31.3 - 1.6
Medium (Loam, Silt Loam, Silt)< 31.3 - 1.8
> 31.6 - 2.0
Fine (Silty Clay Loam, Clay Loam, Silty Clay, Clay)< 31.6 - 2.0
> 31.8 - 2.3

Note: These are general guidelines. Always refer to the product label for specific application rates.

Weed Control Efficacy

The following table summarizes the efficacy of this compound on various weed species when applied pre-emergence at recommended rates.

Weed SpeciesCommon NameEfficacy (%)
Amaranthus retroflexusRedroot Pigweed85 - 95
Chenopodium albumCommon Lambsquarters80 - 90
Digitaria sanguinalisLarge Crabgrass90 - 98
Echinochloa crus-galliBarnyardgrass90 - 98
Setaria faberiGiant Foxtail90 - 98
Setaria viridisGreen Foxtail90 - 98
Ambrosia artemisiifoliaCommon Ragweed70 - 85
Portulaca oleraceaCommon Purslane85 - 95
Abutilon theophrastiVelvetleaf75 - 85
Amaranthus palmeriPalmer Amaranth80 - 90
Amaranthus tuberculatusWaterhemp82 - 92[8]

Efficacy can vary depending on environmental conditions, application timing, and weed pressure.

Experimental Protocols

The following are detailed protocols for evaluating the pre-emergence efficacy of this compound in both greenhouse and field settings.

Greenhouse Bioassay Protocol

This protocol is designed to determine the dose-response of target weed species to this compound in a controlled environment.

Greenhouse_Bioassay_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Data Collection cluster_analysis Analysis Soil_Prep 1. Soil Preparation: - Select uniform soil mix - Sieve and homogenize - Fill pots with a known amount of soil Herbicide_Prep 2. Herbicide Preparation: - Prepare stock solution of this compound - Create serial dilutions for desired rates Soil_Prep->Herbicide_Prep Weed_Seeding 3. Weed Seeding: - Sow a known number of seeds of the target weed species at a uniform depth Herbicide_Prep->Weed_Seeding Herbicide_Application 4. Herbicide Application: - Apply this compound solutions evenly to the soil surface of each pot Weed_Seeding->Herbicide_Application Incubation 5. Incubation: - Place pots in a greenhouse with controlled temperature, light, and humidity - Water as needed Herbicide_Application->Incubation Data_Collection 6. Data Collection (e.g., 21 DAT): - Visually assess weed control (%) - Count emerged seedlings - Harvest above-ground biomass - Determine dry weight Incubation->Data_Collection Data_Analysis 7. Data Analysis: - Calculate percent weed control and biomass reduction relative to control - Perform dose-response analysis (e.g., GR50) Data_Collection->Data_Analysis

Caption: Greenhouse Bioassay Workflow.

Methodology:

  • Soil Preparation: Utilize a consistent, sterilized soil mixture (e.g., sandy loam) to minimize variability. Fill pots (e.g., 10 cm diameter) with a pre-determined amount of soil.

  • Weed Seeding: Sow a known number of seeds of the target weed species (e.g., 20-30 seeds) at a uniform depth (e.g., 1-2 cm).

  • Herbicide Preparation: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant). From this stock, create a series of dilutions to achieve the desired application rates. A non-treated control is essential.

  • Herbicide Application: Apply the herbicide solutions evenly to the soil surface of each pot using a calibrated laboratory sprayer.

  • Incubation: Place the pots in a greenhouse with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.

  • Data Collection: At a predetermined time after treatment (e.g., 21 days), assess the efficacy of the treatments. This can include:

    • Visual assessment of weed control on a scale of 0% (no effect) to 100% (complete kill).

    • Counting the number of emerged seedlings.

    • Harvesting the above-ground biomass and determining the fresh and dry weights.

  • Data Analysis: Calculate the percent control and biomass reduction relative to the non-treated control. Utilize statistical software to perform a dose-response analysis to determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).

Field Trial Protocol

This protocol outlines the methodology for evaluating the pre-emergence efficacy of this compound under field conditions.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application_field Application cluster_data_collection_field Data Collection cluster_analysis_field Analysis & Reporting Site_Selection 1. Site Selection: - Choose a field with uniform soil type and a history of target weed infestation Experimental_Design 2. Experimental Design: - Randomized Complete Block Design (RCBD) with at least 3-4 replications Site_Selection->Experimental_Design Plot_Establishment 3. Plot Establishment: - Mark out individual plots of a standard size (e.g., 3m x 6m) Experimental_Design->Plot_Establishment Crop_Planting 4. Crop Planting: - Plant the desired crop at the appropriate seeding rate and depth Plot_Establishment->Crop_Planting Herbicide_Application 5. Herbicide Application: - Apply this compound treatments pre-emergence using a calibrated plot sprayer Crop_Planting->Herbicide_Application Data_Collection 6. Data Collection (e.g., 14, 28, 56 DAT): - Visual weed control ratings - Weed density counts (quadrat method) - Weed biomass sampling - Crop injury ratings Herbicide_Application->Data_Collection Data_Analysis 7. Data Analysis: - Analysis of Variance (ANOVA) - Mean separation tests (e.g., Tukey's HSD) Data_Collection->Data_Analysis Reporting 8. Reporting: - Summarize findings in a comprehensive report Data_Analysis->Reporting

Caption: Field Trial Workflow.

Methodology:

  • Site Selection: Choose a field with a known history of uniform weed pressure of the target species. The soil type and organic matter content should be consistent across the trial area.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[9]

  • Plot Establishment: Establish individual plots of a standardized size (e.g., 3 meters by 6 meters).

  • Crop Planting: Plant the desired crop (e.g., corn or soybean) at the recommended seeding rate and depth.

  • Herbicide Application: Apply the different rates of this compound and any tank-mix combinations pre-emergence to the soil surface, typically within a few days of planting. Use a calibrated plot sprayer to ensure accurate and uniform application.

  • Data Collection: Collect data at multiple time points after application (e.g., 14, 28, and 56 days after treatment). Data to be collected includes:

    • Visual weed control ratings (0-100% scale).

    • Weed density by species using quadrats placed randomly within each plot.

    • Weed biomass by harvesting the above-ground portions of weeds within the quadrats.

    • Crop injury ratings on a 0-100% scale.

  • Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the development of herbicide-resistant weed populations. To mitigate this risk, it is crucial to incorporate this compound into an integrated weed management (IWM) program that includes:

  • Rotation of Herbicides: Alternate or tank-mix this compound with herbicides from different HRAC groups.

  • Crop Rotation: Rotate crops to disrupt weed life cycles and allow for the use of different herbicide options.

  • Cultural Practices: Employ cultural practices such as tillage and cover cropping to reduce weed pressure.

Conclusion

This compound is an effective pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in a variety of crops. A thorough understanding of its mechanism of action, proper application based on soil characteristics, and integration into a comprehensive weed management program are essential for its sustainable and effective use in research and agricultural production.

References

Application Notes and Protocols for Acetochlor Use in Corn and Soybean Cultivation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetochlor, a pre-emergence herbicide, in corn (Zea mays) and soybean (Glycine max) cultivation research. This document includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of its molecular mechanism of action.

Introduction

This compound is a selective herbicide belonging to the chloroacetamide class, widely utilized for the control of annual grasses and some broadleaf weeds in various crops, including corn and soybeans.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and seedling development in susceptible weeds.[3] This document outlines the research applications of this compound, presenting data from various studies and providing standardized protocols for its evaluation.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in controlling various weed species in corn and soybean cultivation, as well as its impact on crop safety.

Table 1: Efficacy of this compound in Corn
Target Weed SpeciesApplication Rate (g ai/ha)Application TimingWeed Control (%)Reference
Multiple-Herbicide-Resistant Waterhemp (Amaranthus tuberculatus)1225PRE or POST81[4]
2100PRE or POST85[4]
2950PRE or POST90[4]
Cynodon dactylon1250 - 5000PREEffective reduction[5]
Avena ludoviciana1250 - 5000PREEffective reduction[5]
Cyperus rotundus1250 - 5000PREEffective reduction[5]
Chenopodium album1250 - 5000PREEffective reduction[5]
Anagallis arvensis1250 - 5000PREEffective reduction[5]
Croton sparsiflorus1250 - 5000PREEffective reduction[5]
Coronopus didymus1250 - 5000PREEffective reduction[5]
Fumaria parviflora1250 - 5000PREEffective reduction[5]
Annual Grasses (general)Not SpecifiedPREConsistent control[6]
Palmer Amaranth (Amaranthus palmeri)Not SpecifiedPRE≥90[6]
Hophornbeam Copperleaf (Acalypha ostryifolia)Not SpecifiedPRE≥90[6]
Common Sunflower (Helianthus annuus)Not SpecifiedPRE≥90[6]

PRE: Pre-emergence, POST: Post-emergence

Table 2: Efficacy of this compound in Soybean
Target Weed SpeciesApplication Rate (g ai/ha)Application TimingWeed Control (%)Reference
Multiple-Herbicide-Resistant Waterhemp (Amaranthus tuberculatus)1050PRE63[4]
1375PRE70[4]
1700PRE74[4]
1700 (in mixture with flumioxazin)PRE98[7]
Common Waterhemp (Amaranthus tuberculatus)1680 (tank-mixed with glyphosate)PRE fb early POST≥90[8][9]
Green Foxtail (Setaria viridis)1680 (tank-mixed with glyphosate)PRE fb early POST≥90[8][9]
Velvetleaf (Abutilon theophrasti)1680 (tank-mixed with glyphosate)PRE fb early POST≥95[8]
General WeedsNot SpecifiedPRE>90[1]

PRE: Pre-emergence, fb: followed by, POST: Post-emergence

Table 3: Crop Safety of this compound
CropFormulationApplication Rate (g ai/ha)Application TimingCrop Injury (%)Reference
CornEmulsifiable Concentrate (EC)Up to 2950PP, PRE, POST<1[4]
SoybeanCapsule Suspension (CS)Up to 1700PP, PRE, POSTNot specified[4]
Micro-encapsulatedUp to 3370PRE, POST<10[8]
In mixture with flumioxazin1700PRE19[7]
Alone or in other mixtures1700PRE≤7[7]
Not SpecifiedUp to 4200PRENo injury observed[2]

PP: Pre-plant, PRE: Pre-emergence, POST: Post-emergence

Experimental Protocols

The following protocols are synthesized from methodologies reported in various research studies evaluating this compound in corn and soybean.

Protocol 1: Field Efficacy and Crop Tolerance Trial

1. Experimental Design and Site Characteristics:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment.[10]

  • Plot Size: Minimum of 2.25 meters wide by 8 meters long, accommodating at least three crop rows.[7]

  • Site Selection: Choose a field with a known history of the target weed species and uniform soil characteristics. Document soil type, organic matter content, and pH.

2. Treatment Application:

  • Herbicide Formulation: Utilize either Emulsifiable Concentrate (EC) or Capsule Suspension (CS) formulations of this compound, as specified in the research objectives.

  • Application Timings:

    • Pre-plant (PP): Apply to the soil surface and incorporate within the top 5 cm of soil before planting.

    • Pre-emergence (PRE): Apply to the soil surface after planting but before crop or weed emergence.[4]

    • Post-emergence (POST): Apply over the top of the emerged crop and weeds at specific growth stages (e.g., V2-V5 stage of corn or soybean).[8]

  • Application Equipment: Use a calibrated backpack or bicycle-type plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.[10] Maintain a constant pressure and spray volume (e.g., 200 L/ha).

  • Treatments: Include a non-treated weedy check and a weed-free control (maintained by hand weeding) for comparison.

3. Data Collection:

  • Weed Control Efficacy:

    • Visually assess weed control on a scale of 0% (no control) to 100% (complete control) at regular intervals (e.g., 15, 30, 45, and 60 days after treatment).

    • Determine weed density by counting the number of individual weed species within a specified quadrat size (e.g., 1 m²) in each plot.

    • Measure weed biomass by harvesting all weed material from a specified quadrat, drying it to a constant weight, and recording the dry weight.

  • Crop Injury (Phytotoxicity):

    • Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death) at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Note symptoms such as stunting, chlorosis, or necrosis.

  • Crop Yield:

    • At crop maturity, harvest the grain from the center rows of each plot.

    • Adjust grain weight to a standard moisture content (e.g., 15% for corn, 13% for soybean) and report as kg/ha .

4. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • When the ANOVA indicates a significant treatment effect, perform a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Signaling Pathways and Experimental Workflows

Molecular Mechanism of Action: Inhibition of GPX4 and Nrf2 Activation

Recent research has elucidated a more detailed molecular mechanism for this compound. It has been shown to inhibit glutathione (B108866) peroxidase 4 (GPX4), an enzyme crucial for protecting against lipid peroxidation.[11][12][13][14][15] This inhibition leads to an accumulation of lipid peroxides and reactive oxygen species (ROS), which in turn activates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[11][12][13][14][15]

Acetochlor_Mechanism This compound This compound GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 Inhibits Lipid_Peroxides Lipid Peroxides (e.g., 4-HNE) GPX4->Lipid_Peroxides Reduces ROS Reactive Oxygen Species (ROS) Lipid_Peroxides->ROS Increases Cellular_Stress Cellular Oxidative Stress Lipid_Peroxides->Cellular_Stress Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) ROS->Nrf2_Keap1 Disrupts Complex ROS->Cellular_Stress Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds to ARE Nrf2_Keap1->Nrf2 Releases Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->Cellular_Stress Mitigates

Caption: this compound inhibits GPX4, leading to lipid peroxidation and Nrf2 activation.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of this compound.

Experimental_Workflow start Start: Define Research Objectives site_selection Site Selection & Experimental Design (RCBD) start->site_selection plot_establishment Plot Establishment & Planting of Corn/Soybean site_selection->plot_establishment treatment_app Herbicide Application (PP, PRE, or POST) plot_establishment->treatment_app data_collection Data Collection (Weed Control, Crop Injury, Yield) treatment_app->data_collection stat_analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->stat_analysis results Results Interpretation & Reporting stat_analysis->results end End: Conclusion results->end

Caption: A typical workflow for an this compound herbicide efficacy field trial.

References

Laboratory Bioassay for Acetochlor Herbicide Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical family.[1] It is widely utilized for the control of annual grasses and some broadleaf weeds in various crops. The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant development.[1] This document provides detailed application notes and protocols for conducting laboratory and greenhouse bioassays to evaluate the efficacy of this compound. These protocols are designed to deliver reproducible and quantifiable results for researchers, scientists, and professionals involved in herbicide development and weed management studies.

Mechanism of Action

This compound disrupts the early growth stages of susceptible weeds by inhibiting the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[1] This inhibition prevents the elongation of fatty acids with more than 18 carbons, which are essential components of various cellular structures, including cell membranes, cuticular waxes, and suberin. The disruption of VLCFA synthesis leads to a cascade of events, ultimately causing growth arrest and death of the emerging seedling.

Signaling Pathway of this compound's Mode of Action

Acetochlor_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C16-C18) VLCFA_Elongase VLCFA Elongase Complex (Condensing Enzyme) Acyl_CoA->VLCFA_Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase Ketoacyl_CoA β-Ketoacyl-CoA VLCFA_Elongase->Ketoacyl_CoA + C2 units Reduction1 Reduction Ketoacyl_CoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA_CoA VLCFA-CoA (C>18) Reduction2->VLCFA_CoA Disruption Disruption of: - Cell membrane formation - Cuticular wax synthesis - Suberin deposition VLCFA_CoA->Disruption This compound This compound This compound->Inhibition Growth_Arrest Seedling Growth Arrest and Death Disruption->Growth_Arrest Lab_Bioassay_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Herbicide Application to Soil Surface B->D C Soil Preparation and Potting C->D E Seed Planting D->E F Incubation in Growth Chamber E->F G Data Collection (Emergence Count) F->G H Data Analysis (Dose-Response Curve, ED50) G->H Greenhouse_Bioassay_Workflow A Potting and Seeding C Pre-emergence Herbicide Application A->C B Prepare this compound Spray Solutions B->C D Greenhouse Incubation C->D E Data Collection (Visual Injury, Biomass) D->E F Data Analysis (Dose-Response Curve, GR50) E->F

References

Application Notes and Protocols for Studying Acetochlor Dissipation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These comprehensive application notes and protocols provide a detailed framework for investigating the dissipation of the herbicide acetochlor in soil. The methodologies cover experimental design, sample collection, preparation, and analysis, enabling researchers to generate robust and reliable data for environmental fate assessment.

Introduction

This compound is a widely used pre-emergent herbicide for the control of annual grasses and broadleaf weeds in various crops.[1][2] Understanding its persistence and dissipation in soil is crucial for assessing its potential environmental impact, including the risk of groundwater contamination and effects on non-target organisms.[1][2][3] The dissipation of this compound in soil is a complex process influenced by factors such as soil type, organic matter content, pH, microbial activity, and climatic conditions.[1][2] This document outlines detailed protocols for conducting both field and laboratory studies to evaluate the dissipation kinetics of this compound.

Experimental Design

The study of this compound dissipation can be approached through field or laboratory experiments. The choice of design depends on the specific research objectives.

2.1. Field Studies: Field studies provide dissipation data under realistic environmental conditions.

  • Site Selection: Choose a site with no prior history of this compound application to avoid background contamination.[4] The soil should be representative of the agricultural region of interest.[5]

  • Experimental Plots: Establish replicated plots for each treatment group, including a non-treated control plot.[3][4] A typical plot size is 3 x 9 meters.[3]

  • Application Rates: Apply this compound at the recommended rate and potentially at higher rates (e.g., 1.5x or 2x the recommended dose) to simulate over-application scenarios.[3] Application is typically done using a knapsack sprayer for uniform coverage.

  • Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60, and 90 days after treatment). Soil cores should be collected from multiple random locations within each plot and composited to ensure representativeness. Samples are typically collected from various depths (e.g., 0-10 cm, 10-20 cm) to assess leaching potential.

2.2. Laboratory Studies (Incubation): Laboratory studies allow for the investigation of dissipation under controlled conditions, isolating the effects of specific variables.

  • Soil Collection and Preparation: Collect soil from the field, air-dry it, and pass it through a 2 mm sieve to ensure homogeneity. The soil should be characterized for its physicochemical properties (pH, organic carbon content, texture).[5]

  • Fortification: Treat the soil with a known concentration of this compound.[5] For herbicides with low water solubility, an organic solvent can be used to prepare a stock solution, which is then added to the soil. The solvent should be allowed to evaporate completely before starting the incubation.[4]

  • Incubation Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 75% of field capacity).[6]

  • Sterile vs. Non-sterile Conditions: To distinguish between microbial and chemical degradation, parallel experiments can be conducted with sterilized (e.g., autoclaved or gamma-irradiated) and non-sterilized soil.[7]

  • Sampling: At specified time intervals, sacrifice replicate samples for extraction and analysis.

Experimental Protocols

3.1. Soil Sample Preparation

  • Homogenization: Thoroughly mix the collected soil samples from each plot and time point.

  • Drying and Sieving: Air-dry the soil samples and pass them through a 2 mm sieve to remove stones and plant debris.

  • Storage: Store the prepared soil samples in labeled glass containers at -20°C until analysis to prevent further degradation.

3.2. Extraction of this compound from Soil

Several methods can be employed for extracting this compound from soil matrices. The choice of method depends on the available equipment and desired extraction efficiency.

Protocol 3.2.1: Solvent Extraction

  • Weigh 10-20 g of the prepared soil sample into a centrifuge tube or flask.[8]

  • Add a suitable extraction solvent or solvent mixture. Common solvents include:

  • Shake the mixture vigorously for a specified period (e.g., 30 minutes to 1 hour) using a mechanical shaker.[6]

  • Centrifuge the sample to separate the soil particles from the solvent extract.

  • Carefully collect the supernatant.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the supernatants from all extractions.

  • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile or mobile phase).[6]

Protocol 3.2.2: Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

  • Mix 10 g of the soil sample with an equal amount of diatomaceous earth.

  • Pack the mixture into an ASE extraction cell.

  • Set the ASE parameters. Typical conditions are:

    • Solvent: Acetone:Hexane (1:1, v/v)

    • Temperature: 100-140°C

    • Pressure: 1500 psi

    • Static time: 5-10 minutes

    • Number of cycles: 1-2

  • Collect the extract and proceed with cleanup and analysis.

3.3. Extract Cleanup (if necessary)

For complex soil matrices, a cleanup step may be required to remove interfering compounds. Solid-phase extraction (SPE) is a common technique.

  • Condition an SPE cartridge (e.g., Florisil, C18, or a combination) with the appropriate solvents.[9]

  • Load the concentrated soil extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a stronger solvent.

  • Evaporate the eluate and reconstitute in the analytical solvent.

3.4. Analytical Determination

This compound concentrations are typically determined using chromatographic techniques coupled with sensitive detectors.

Protocol 3.4.1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Gas chromatograph coupled with a mass spectrometer (MS) or an electron capture detector (ECD).[8][9]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5.

  • Injector and Detector Temperatures: Typically set around 250°C and 300°C, respectively.[5]

  • Oven Temperature Program: An example program starts at a lower temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 280°C), and holds for a few minutes to ensure elution of all compounds.

  • Injection: Inject 1-2 µL of the final extract.

  • Quantification: Use a calibration curve prepared from certified reference standards of this compound.

Protocol 3.4.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of this compound and its metabolites.[12][13]

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.[10]

  • Column: A reverse-phase C18 column is commonly used.[9]

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

  • Ionization Source: Electrospray ionization (ESI) is typically used.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification (Multiple Reaction Monitoring - MRM mode).

  • Quantification: Generate a calibration curve using standards prepared in a matrix-matched solution to compensate for matrix effects.

Data Presentation and Analysis

4.1. Dissipation Kinetics

The dissipation of this compound in soil often follows first-order kinetics.[1][2] The dissipation rate constant (k) and the half-life (DT₅₀) can be calculated using the following equation:

Cₜ = C₀ * e^(-kt)

Where:

  • Cₜ is the concentration of this compound at time t

  • C₀ is the initial concentration of this compound

  • k is the first-order rate constant

  • t is time

The half-life (DT₅₀) is calculated as:

DT₅₀ = ln(2) / k

4.2. Quantitative Data Summary

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of Experimental Soil

ParameterValue
pH
Organic Carbon (%)
Clay (%)
Silt (%)
Sand (%)
Texture Class

Table 2: Dissipation of this compound in Soil under Field Conditions

Time (Days)Concentration (mg/kg) ± SD (Treatment 1)Concentration (mg/kg) ± SD (Treatment 2)
0
1
3
7
14
21
30
60
90

Table 3: Dissipation Kinetics of this compound in Soil

TreatmentRate Constant (k) (day⁻¹)Half-life (DT₅₀) (days)
Field Study - Rate 1
Field Study - Rate 2
Lab Study - Non-sterile
Lab Study - Sterile

Data presented in these tables should be derived from the experimental results. For example, studies have reported this compound half-lives in soil ranging from approximately 5 to 18 days, depending on the application rate and soil type.[3] In one field study, the half-life increased from 14 to 17 days when the application dose was increased.[2] Laboratory studies have shown half-lives of around 9.3 days in non-sterile surface soil and 20.9 days in sterile surface soil, highlighting the significant role of microbial degradation.[7]

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the entire process from sample collection to data analysis.

Acetochlor_Dissipation_Workflow cluster_field Field Study cluster_lab Laboratory Study cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Field_Setup Establish Experimental Plots (Control & Treated) Application Apply this compound Field_Setup->Application Soil_Sampling Collect Soil Samples (Multiple Timepoints & Depths) Application->Soil_Sampling Preparation Air-dry, Sieve & Homogenize Soil Soil_Sampling->Preparation Lab_Setup Prepare Soil Microcosms (Sterile & Non-Sterile) Fortification Spike Soil with this compound Lab_Setup->Fortification Incubation Incubate under Controlled Conditions Fortification->Incubation Lab_Sampling Sacrifice Replicates at Timepoints Incubation->Lab_Sampling Lab_Sampling->Preparation Extraction Extract this compound (Solvent or ASE) Preparation->Extraction Cleanup Cleanup Extract (SPE) Extraction->Cleanup Analysis Analyze by GC-MS or LC-MS/MS Cleanup->Analysis Data_Processing Quantify this compound Concentration Analysis->Data_Processing Kinetics Determine Dissipation Kinetics (DT₅₀ & k) Data_Processing->Kinetics Reporting Summarize Data in Tables & Report Kinetics->Reporting

Caption: Workflow for studying this compound dissipation in soil.

References

High-Performance Liquid Chromatography for the Analysis of Acetochlor: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the determination of acetochlor, a widely used chloroacetanilide herbicide, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is tailored for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation from various matrices, robust HPLC operating conditions, and thorough method validation parameters. This document aims to serve as a practical resource for the accurate and precise quantification of this compound in environmental and agricultural samples.

Introduction

This compound is a selective, pre-emergent herbicide used extensively for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Due to its widespread application, monitoring its presence in soil, water, and agricultural products is crucial for environmental assessment and food safety. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient analytical technique for the quantification of this compound. This application note details a validated HPLC method coupled with UV detection for the analysis of this compound.

This compound's primary mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of lipid biosynthesis ultimately leads to the inhibition of cell division and shoot growth, resulting in weed death.

Signaling Pathway: this compound's Mode of Action

Acetochlor_Mode_of_Action cluster_plant_cell Plant Cell Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA VLCFA_Synthesis Very Long-Chain Fatty Acid (VLCFA) Synthesis Malonyl_CoA->VLCFA_Synthesis VLCFAs VLCFAs VLCFA_Synthesis->VLCFAs Cell_Division Cell Division & Shoot Growth VLCFAs->Cell_Division Weed_Death Weed Death This compound This compound This compound->Inhibition

Caption: Simplified diagram of this compound's inhibitory effect on VLCFA synthesis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98.0% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or HPLC grade)

  • Sodium sulfate (B86663) (anhydrous, analytical grade)

  • Solid-Phase Extraction (SPE) C18 cartridges (1 g, 6 cc)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV spectrophotometer detector (e.g., Agilent 1260 or equivalent)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction manifold

  • Nitrogen evaporator

HPLC Operating Conditions
ParameterCondition
Column BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection UV at 210 nm
Column Temperature Ambient
Run Time Approximately 15 minutes
Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL for the construction of a calibration curve.

Sample Preparation
  • Accurately weigh a portion of the EC sample (e.g., 0.3 g) into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

  • Weigh 20 g of a homogenized soil sample into a glass bottle.

  • Add 10 mL of 10% acetonitrile in water and 25 mL of a suitable organic solvent like isooctane.

  • Shake vigorously on a reciprocating shaker for 10 minutes.

  • Allow the phases to separate for at least 5 minutes.

  • Carefully collect the organic supernatant.

  • To remove any residual water and fine particles, pass the organic extract through a Pasteur pipette containing a small plug of glass wool and approximately 2-3 cm of anhydrous sodium sulfate.

  • Collect the filtered extract for HPLC analysis.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 250 mL of the water sample through the conditioned C18 SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under vacuum for about 20 minutes.

  • Elution: Elute the retained this compound from the cartridge with a suitable solvent such as dichloromethane:hexane or methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

HPLC_Workflow Sample_Collection Sample Collection (Soil, Water, EC) Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Extraction Extraction (Solvent or SPE) Sample_Prep->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Results_Reporting Results Reporting Peak_Integration->Results_Reporting

Caption: General workflow for the HPLC analysis of this compound.

Data Presentation

The following table summarizes the quantitative data obtained from method validation studies for the determination of this compound by HPLC.

ParameterResultReference
Retention Time 9.065 min
Linearity (R²) 0.9998
Regression Equation A = 23.675C + 1095.9
Precision (RSD) 1.25%
Average Recovery 99.14%
Limit of Quantification (LOQ) 0.05 µg/L (in water)¹[1]
Limit of Detection (LOD) Defined as LOQ/3 (approx. 0.017 µg/L)¹General Practice

¹ Note: LOQ and LOD values are based on a method for water samples with GC-MS determination, which provides an estimate of the sensitivity achievable.[1] For soil, a limit of method validation of 0.005 ppm has been reported.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, accurate, and highly selective for the determination of this compound. The provided protocols for sample preparation from various matrices, coupled with the specified HPLC conditions, offer a robust framework for the routine analysis of this herbicide. The method's performance, characterized by excellent linearity, precision, and recovery, makes it suitable for a wide range of applications in environmental monitoring, agricultural research, and quality control.

References

Application Notes and Protocols for Enzyme-Linked Immunosorbent Assay (ELISA) for Acetochlor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetochlor is a widely used pre-emergent herbicide for the control of annual grasses and certain broadleaf weeds in various crops.[1][2][3] Due to its potential for environmental contamination and adverse health effects, sensitive and specific methods for its detection are crucial.[3][4] The enzyme-linked immunosorbent assay (ELISA) offers a rapid, high-throughput, and cost-effective method for the quantitative determination of this compound in various matrices such as water and soil.[4][5][6] These application notes provide a detailed overview of the principles, protocols, and performance characteristics of a competitive ELISA for this compound.

Principle of the Assay

The most common format for this compound detection via ELISA is the competitive immunoassay.[4][5][6][7] This method is particularly suitable for small molecules like this compound.[7] The principle relies on the competition between free this compound in the sample and a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of specific antibody binding sites, which are typically coated on a microtiter plate.[8][9][10] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[8][9] Following a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product.[8][10] The intensity of the color is then measured spectrophotometrically, and the concentration of this compound in the sample is determined by comparing the absorbance to a standard curve.[8]

Diagram of Competitive ELISA Principle

ELISA_Principle cluster_0 Step 1: Competition cluster_1 Step 2: Washing cluster_2 Step 3: Substrate Addition & Color Development cluster_3 Step 4: Detection plate Microtiter Well (Antibody Coated) bound_complex Bound Complexes acetochlor_free This compound (Sample) acetochlor_free->plate Binds to Antibody acetochlor_enzyme This compound-Enzyme Conjugate acetochlor_enzyme->plate Competes for Binding Sites unbound Unbound Reagents (Washed Away) substrate Substrate bound_enzyme Bound Enzyme Conjugate substrate->bound_enzyme Catalyzed by Enzyme colored_product Colored Product spectrophotometer Spectrophotometer (Measures Absorbance) bound_enzyme->colored_product Produces result Low this compound = High Signal High this compound = Low Signal

Caption: Principle of the competitive ELISA for this compound detection.

Experimental Protocols

This section provides a general protocol for a competitive ELISA for this compound detection. It is important to note that specific parameters such as antibody and antigen concentrations, as well as incubation times and temperatures, may require optimization for different antibodies and sample matrices.[4][5]

Materials and Reagents
  • This compound-specific antibody

  • This compound standard

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Substrate Solution (e.g., TMB)

  • Stopping Solution (e.g., 2M H₂SO₄)

  • 96-well microtiter plates

  • Microplate reader

Assay Procedure
  • Coating: Dilute the this compound-specific antibody in coating buffer to the optimal concentration. Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer to remove unbound antibody.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or samples to the appropriate wells.

    • Add 50 µL of the diluted this compound-enzyme conjugate to each well.

    • Incubate for 1 hour at 37°C.[4]

  • Washing: Wash the plate five times with washing buffer to remove unbound reagents.

  • Substrate Incubation: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stopping solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Diagram of the Experimental Workflow

ELISA_Workflow start Start coating 1. Antibody Coating (Overnight at 4°C) start->coating wash1 2. Washing (3x) coating->wash1 blocking 3. Blocking (1-2h at 37°C) wash1->blocking wash2 4. Washing (3x) blocking->wash2 competition 5. Competitive Reaction (Standards/Samples + Enzyme Conjugate) (1h at 37°C) wash2->competition wash3 6. Washing (5x) competition->wash3 substrate 7. Substrate Incubation (15-30 min at RT, dark) wash3->substrate stop 8. Stop Reaction substrate->stop read 9. Read Absorbance (450 nm) stop->read end End read->end

Caption: A step-by-step workflow for the this compound competitive ELISA.

Data Presentation and Analysis

The data obtained from the ELISA is typically analyzed by plotting a standard curve of absorbance versus the logarithm of the this compound concentration. The concentration of this compound in unknown samples is then interpolated from this curve. Key performance parameters of the assay are summarized in the tables below.

Table 1: Assay Performance Characteristics
ParameterTypical ValueReference
Detection Range0.2 - 65 µg/L[5][6]
Limit of Detection (LOD)0.2 µg/L[5][6]
IC₅₀ (50% Inhibitory Concentration)7 ng/mL[4]
Working Range (Soil)0.66 - 5.7 µg/g[4]
Table 2: Cross-Reactivity of the this compound ELISA

Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is tested by analyzing compounds with structures similar to this compound.

CompoundCross-Reactivity (%)Reference
Propisochlor< 10%[5][6]
Butachlor~6.9%[4]
Alachlor> 1%[5][6]
Metolachlor> 1%[5][6]
Propachlor~6.5%[4]
Atrazine< 0.1%[4]
Imidacloprid< 0.1%[4]
Fipronil< 0.1%[4]

Note: Cross-reactivity values can vary depending on the specific antibody used in the assay.

Conclusion

The enzyme-linked immunosorbent assay provides a sensitive, specific, and efficient method for the detection and quantification of this compound in environmental and agricultural samples. The competitive ELISA format is well-suited for this small molecule herbicide. By following the outlined protocols and considering the performance characteristics, researchers can reliably employ this technique for monitoring this compound residues. The assay's performance has been shown to compare favorably with instrumental methods such as gas chromatography-mass spectrometry (GC-MS).[5][6]

References

Application Notes and Protocols for the Preparation of Acetochlor Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed protocol for the preparation of acetochlor standard solutions, essential for a wide range of experimental applications, including analytical method development, residue analysis, and toxicological studies.[1]

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetanilide class, widely used for the control of annual grasses and certain broadleaf weeds in various crops.[2][3] Accurate and precise preparation of standard solutions is a critical prerequisite for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, safety precautions, and step-by-step procedures for preparing a primary stock solution and subsequent serial dilutions to create a range of working standards.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueUnitTemperature (°C)Reference(s)
Molecular Formula C₁₄H₂₀ClNO₂--[2]
Molecular Weight 269.77 g/mol -[4]
Physical State Light amber to violet oily liquid-Room Temperature[2][3]
Water Solubility 223 - 233mg/L25[2][3][5]
Solubility in Organic Solvents Soluble--[2][3]
(e.g., acetonitrile, acetone, ethanol, toluene, ethyl acetate (B1210297), isooctane)
Vapor Pressure 1.67 x 10⁻⁷mm Hg20[2]
Log Kow (Octanol-Water Partition Coefficient) 3.03 - 4.14--[3][5]
Stability Stable for over 2 years (EC formulation)-20[2]
Standard solutions stable for ~6 months-2-6[6][7]

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • This compound analytical standard (>99% purity)[6]

    • Acetonitrile (HPLC or Optima grade)[6]

    • Alternative Solvents: Absolute ethanol, isooctane (B107328), or a mixture of ethyl acetate and isooctane can also be used depending on the analytical method.[6][7][8]

  • Glassware and Equipment:

    • 100 mL volumetric flasks (Class A)

    • 10 mL and 5 mL volumetric pipettes (Class A)

    • Analytical balance (readable to four decimal places)

    • Amber glass bottles with Teflon-lined screw caps[6][7]

    • Beakers

    • Spatula

    • Ultrasonic bath (optional, for enhancing dissolution)

    • Fume hood

Safety Precautions
  • This compound is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2][9] It is also toxic if inhaled and may be harmful if swallowed or in contact with skin.[9]

  • Always handle this compound and its solutions within a certified fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]

  • Avoid inhalation of dust or aerosols.[11]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[9][10][11]

Preparation of this compound Stock Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution.

  • Weighing: Accurately weigh approximately 0.1000 g of the this compound analytical standard onto a weighing paper or into a small beaker using an analytical balance.[6]

  • Transfer: Carefully transfer the weighed this compound into a 100 mL volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent (e.g., acetonitrile) to the flask to dissolve the this compound. Swirl the flask gently to facilitate dissolution. An ultrasonic bath can be used for a short period if necessary.

  • Dilution to Volume: Once the this compound is completely dissolved, dilute the solution to the 100 mL mark with the same solvent.[6]

  • Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the stock solution to a properly labeled amber glass bottle and store it in a refrigerator at 2-6°C.[6][7] The stock solution is typically stable for approximately 6 months under these conditions.[6][7]

Preparation of Working Standard Solutions (Serial Dilution)

This section provides an example of how to prepare a series of working standards from the 1000 µg/mL stock solution. The concentrations can be adjusted based on experimental needs.

  • Preparation of 100 µg/mL Standard:

    • Pipette 10.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.[6]

    • Dilute to the mark with the solvent and mix thoroughly.

  • Preparation of 10 µg/mL Standard:

    • Pipette 10.0 mL of the 100 µg/mL standard solution into a 100 mL volumetric flask.[6]

    • Dilute to the mark with the solvent and mix thoroughly.

  • Preparation of 1 µg/mL Standard:

    • Pipette 10.0 mL of the 10 µg/mL standard solution into a 100 mL volumetric flask.[6]

    • Dilute to the mark with the solvent and mix thoroughly.

  • Preparation of Lower Concentration Standards (e.g., 0.5 µg/mL, 0.1 µg/mL):

    • Further dilutions can be made from the 1 µg/mL or 10 µg/mL standards as needed. For example, to prepare a 0.5 µg/mL standard, pipette 5.0 mL of the 10 µg/mL solution into a 100 mL volumetric flask and dilute to the mark.

Note: Always use clean glassware and take care to avoid cross-contamination between standards of different concentrations.[6][7]

Visualizations

Workflow for Preparing this compound Standard Solutions

Acetochlor_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation (1000 µg/mL) cluster_working Working Standard Preparation (Serial Dilution) weigh Weigh 0.1000 g This compound Standard dissolve Dissolve in Solvent in 100 mL Volumetric Flask weigh->dissolve dilute_stock Dilute to 100 mL with Solvent dissolve->dilute_stock store_stock Store at 2-6°C in Amber Bottle dilute_stock->store_stock pipette_100 Pipette 10 mL of 1000 µg/mL Stock store_stock->pipette_100 Use for Dilutions dilute_100 Dilute to 100 mL (yields 100 µg/mL) pipette_100->dilute_100 pipette_10 Pipette 10 mL of 100 µg/mL Standard dilute_100->pipette_10 dilute_10 Dilute to 100 mL (yields 10 µg/mL) pipette_10->dilute_10 pipette_1 Pipette 10 mL of 10 µg/mL Standard dilute_10->pipette_1 dilute_1 Dilute to 100 mL (yields 1 µg/mL) pipette_1->dilute_1 store_working Store Working Standards at 2-6°C dilute_1->store_working

Caption: Workflow for the preparation of this compound stock and working standard solutions.

Logical Relationship of Safety and Handling

Safety_Precautions_this compound cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Practices This compound This compound Handling carcinogen Suspected Carcinogen This compound->carcinogen organ_damage Organ Damage (Prolonged Exposure) This compound->organ_damage toxic Toxic if Inhaled This compound->toxic harmful Harmful if Swallowed or on Skin This compound->harmful fume_hood Work in Fume Hood This compound->fume_hood gloves Chemical-Resistant Gloves This compound->gloves goggles Safety Goggles This compound->goggles lab_coat Lab Coat This compound->lab_coat avoid_inhalation Avoid Inhalation of Dust/Aerosols This compound->avoid_inhalation wash_hands Wash Hands After Handling This compound->wash_hands sds Consult Safety Data Sheet (SDS) This compound->sds

Caption: Key safety considerations and handling procedures for this compound.

References

Application Notes and Protocols for Acetochlor Runoff Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experimental studies on acetochlor runoff from agricultural soils. The protocols outlined below are based on established methodologies and are intended to ensure robust and reproducible results for assessing the environmental fate of this widely used herbicide.

Introduction

This compound is a pre-emergence herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1] Its potential for off-site transport via surface runoff is a significant environmental concern, as it can lead to the contamination of surface water bodies.[2][3] Understanding the factors that influence this compound runoff is crucial for developing effective best management practices (BMPs) to mitigate its environmental impact.[4]

This document details the experimental design, protocols, and data presentation for conducting this compound runoff studies, with a focus on rainfall simulation experiments. Rainfall simulators are valuable tools that allow for controlled and repeatable experimental conditions, eliminating the variability of natural rainfall events.[5]

Experimental Design and Setup

A robust experimental design is fundamental to obtaining meaningful data. The following sections detail the key components of a typical this compound runoff study using rainfall simulators.

Experimental Plots
  • Plot Characteristics: Field plots should be established on a representative soil type with a defined slope. For example, a Hamilton clay loam soil with a 10% slope has been used in previous studies.[1]

  • Plot Dimensions: The size of the plots can vary, but a common dimension is 2 meters long by 1 meter wide.[6]

  • Runoff Collection System: Each plot should be equipped with a system to collect all surface runoff. This typically involves borders on the sides of the plot and a collection trough at the downslope end that directs the runoff to a collection vessel.

This compound Application
  • Formulation: Use a commercial formulation of this compound to ensure the results are relevant to real-world agricultural practices.[1]

  • Application Method: A handheld CO2-pressured sprayer with appropriate nozzles (e.g., TeeJet 11004TTVP) is recommended to ensure a uniform application rate.[1]

  • Application Rate: The application rate should be based on typical agricultural usage. This information can be found on the product label.

Rainfall Simulation
  • Rainfall Simulator: A rainfall simulator capable of delivering a uniform rainfall intensity over the entire plot area is required.[5]

  • Rainfall Intensity and Duration: The choice of rainfall intensity and duration should be based on the objectives of the study. It can represent a typical or a worst-case storm event for the region.[6] For example, one study applied three different rainfall intensities (70, 88, and 111 mm/h) 24 hours after herbicide application.[1] Another study used a variable intensity sequence: 50 mm/h for 50 minutes, followed by 75 mm/h for 15 minutes, 25 mm/h for 15 minutes, and 100 mm/h for 15 minutes.[6]

  • Water Source: Deionized water is recommended for the rainfall simulations to avoid introducing confounding variables.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the this compound runoff experiment.

Soil Preparation and Characterization
  • Tillage: Prepare the plots to represent the desired agricultural practice (e.g., conventional tillage, no-till).

  • Soil Sampling: Collect soil samples from the experimental site for characterization.

  • Analysis: Analyze the soil for key properties such as texture (sand, silt, clay content), organic matter content, pH, and bulk density. These factors are known to influence herbicide runoff.[7]

This compound Application Protocol
  • Calibrate Sprayer: Calibrate the sprayer to deliver the target application rate.

  • Apply Herbicide: Apply the this compound formulation evenly to the soil surface of each plot.

  • Timing: The timing between herbicide application and the rainfall event is a critical variable. A common interval is 24 hours.[1]

Rainfall Simulation and Runoff Collection Protocol
  • Initiate Rainfall: Begin the simulated rainfall at the predetermined intensity and duration.

  • Record Runoff Initiation: Note the time when runoff begins.

  • Collect Runoff Samples: Collect runoff samples at regular time intervals from the onset of runoff.[6] For example, collect samples every 5 minutes for the first 50 minutes and then every 3 minutes for the remainder of the event.[6]

  • Measure Runoff Volume: Determine the volume of runoff for each collection interval.

  • Sample Handling: Immediately after collection, store the samples in appropriate containers (e.g., 40-mL glass vials for herbicide analysis) and keep them frozen until analysis.[6]

Sample Processing and Analysis Protocol
  • Separation of Water and Sediment:

    • If the runoff samples contain a significant amount of sediment, separate the water and sediment phases by centrifugation (e.g., 1962 RCF for 10 minutes).[1]

    • Determine the sediment concentration by drying and weighing the sediment.[1]

  • Solid-Phase Extraction (SPE) of this compound from Water:

    • This method is commonly used to concentrate this compound from water samples.[8][9]

    • Pass a known volume of the water sample (e.g., 200 mL) through a C18 SPE column.[8][9]

    • Elute the adsorbed this compound from the column using a suitable solvent, such as methanol (B129727) followed by acetone[1] or an 80/20 methanol/water mixture.[9][10]

  • Analytical Determination:

    • Analyze the concentrated eluate for this compound concentration using an appropriate analytical instrument.

    • Gas Chromatography/Mass Spectrometry (GC/MS): This is a widely used and sensitive method for the determination of this compound.[8]

    • High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS): This is another powerful technique for analyzing this compound and its degradation products.[11][12]

Data Presentation

Summarizing quantitative data in clearly structured tables is essential for interpretation and comparison.

Table 1: Experimental Conditions for this compound Runoff Study

ParameterValueSource
Soil TypeHamilton clay loam[1]
Slope10%[1]
Plot Dimensions2 m x 1 m[6]
This compound Application RateAs per commercial formulation[1]
Time Between Application and Rainfall24 hours[1]
Rainfall Intensity70, 88, 111 mm/h[1]
Rainfall DurationVariable[1]

Table 2: Summary of this compound Runoff and Soil Loss Data (Example)

Rainfall Intensity (mm/h)Total Runoff (L)Total Sediment Loss (g)This compound Concentration in Runoff (µg/L) - First SampleThis compound Concentration in Runoff (µg/L) - Steady StateTotal this compound Loss (% of Applied)
70DataDataDataData<1%[1]
88DataDataDataData<1%[1]
111DataDataDataData<1%[1]

*Data to be filled in from experimental results.

Visualizations

Diagrams are useful for illustrating experimental workflows and relationships.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Plot_Prep Plot Preparation (Tillage, Borders) Herbicide_App This compound Application (Calibrated Sprayer) Plot_Prep->Herbicide_App Soil_Char Soil Characterization (Texture, OM, pH) Data_Analysis Data Analysis & Reporting Soil_Char->Data_Analysis Rainfall_Sim Rainfall Simulation (Controlled Intensity & Duration) Herbicide_App->Rainfall_Sim Runoff_Collection Runoff Collection (Timed Intervals) Rainfall_Sim->Runoff_Collection Sample_Processing Sample Processing (Centrifugation) Runoff_Collection->Sample_Processing SPE Solid-Phase Extraction (C18 Columns) Sample_Processing->SPE Analysis Instrumental Analysis (GC/MS or HPLC/MS) SPE->Analysis Analysis->Data_Analysis

Caption: Experimental workflow for this compound runoff studies.

Sample_Analysis_Pathway Runoff_Sample Runoff Sample (Water + Sediment) Centrifugation Centrifugation Runoff_Sample->Centrifugation Water_Phase Aqueous Phase Centrifugation->Water_Phase Sediment_Phase Sediment Phase Centrifugation->Sediment_Phase SPE Solid-Phase Extraction (C18) Water_Phase->SPE Elution Elution (e.g., Methanol) SPE->Elution Concentrated_Extract Concentrated Extract Elution->Concentrated_Extract Instrumental_Analysis GC/MS or HPLC/MS Analysis Concentrated_Extract->Instrumental_Analysis Acetochlor_Conc This compound Concentration Instrumental_Analysis->Acetochlor_Conc

Caption: Analytical pathway for determining this compound in runoff samples.

References

Application Notes and Protocols for Monitoring Acetochlor in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of acetochlor, a widely used herbicide, in groundwater samples. The protocols outlined below are intended to ensure accurate and reproducible results for environmental monitoring and research purposes.

Introduction

This compound [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide] is a selective pre-emergent herbicide used to control annual grasses and broadleaf weeds, primarily in cornfields.[1][2] Due to its potential for mobility in soil, monitoring its presence in groundwater is crucial for assessing environmental contamination and ensuring water quality.[1][2] This document details established analytical techniques for this compound monitoring, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with sample preparation using Solid-Phase Extraction (SPE). The degradation products of this compound, such as this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA), are also frequently monitored as they can be more prevalent in groundwater than the parent compound.[1][3][4]

Analytical Methods Overview

Several highly sensitive and selective methods are available for the determination of this compound in groundwater. The choice of method often depends on the required detection limits, sample throughput, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the quantification of volatile and semi-volatile organic compounds like this compound.[5][6][7] It offers excellent separation and definitive identification based on mass spectra.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An increasingly popular method due to its high sensitivity and selectivity for a wide range of compounds, including polar and non-volatile analytes.[8][9] It is particularly well-suited for the analysis of this compound and its more polar degradates.[3][10]

  • High-Performance Liquid Chromatography (HPLC): While sometimes used, HPLC with UV detection may lack the sensitivity and selectivity of MS-based methods for trace-level analysis in complex environmental matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound and its degradates in water samples.

Table 1: Performance of GC-MS Methods for this compound in Water

ParameterValueMatrixReference
Method Detection Limit (MDL)0.0015 µg/LReagent Water[6][7]
Limit of Quantitation (LOQ)0.05 µg/LGroundwater[11]
Mean Recovery92 - 115%Reagent Water, Surface Water, Groundwater[6][7]
Precision (RSD)< 5%Reagent Water[6][7]
Upper Concentration Limit2 µg/L-[5]

Table 2: Performance of LC-MS/MS Methods for this compound and its Degradates in Water

AnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (ppb)Mean Recovery (%)MatrixReference
This compound0.004 - 0.0510.1095 - 105Groundwater, Surface Water[8][10]
This compound ESA0.009 - 0.0450.1095 - 105Groundwater, Surface Water[3][8]
This compound OA0.009 - 0.0450.1095 - 105Groundwater, Surface Water[3][8]

Experimental Protocols

Groundwater Sample Collection and Preservation

Proper sample collection is critical to obtain representative results.

  • Use amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and analyte adsorption.[12]

  • Collect samples from monitoring wells after purging a sufficient volume of water to ensure the sample is representative of the aquifer.[1]

  • Filter water samples through a 0.7 µm glass-fiber filter to remove suspended particulate matter.[7][12]

  • Store samples at 4°C until extraction.[7]

Protocol 1: this compound Analysis by GC-MS with Solid-Phase Extraction (SPE)

This protocol is based on the methods described by the U.S. Geological Survey and the EPA.[5][6][11]

4.2.1. Materials and Reagents

  • Octadecyl (C18) SPE Cartridges (500 mg)[11]

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (pesticide residue grade)[11]

  • Hexane-isopropyl alcohol (3:1, v/v)[6]

  • Nitrogen gas (high purity)

  • This compound analytical standard

  • Deuterated internal standards (e.g., atrazine-d5)[11]

  • Reagent water (Milli-Q or equivalent)

4.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 6 mL of reagent water through the cartridge.[7] Do not allow the cartridge to go dry.

  • Loading: Pass a 1 L filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 25 mL/min.[6][7]

  • Washing: After the entire sample has passed through, wash the cartridge with a small amount of reagent water to remove any remaining interfering substances.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.[5]

  • Elution: Elute the trapped analytes from the cartridge with 5-10 mL of ethyl acetate or hexane-isopropyl alcohol (3:1).[5][6]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[6]

4.2.3. GC-MS Analysis

  • Instrument Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Injector: Split/splitless, operated in splitless mode

    • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5977 or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound: m/z 146, 176, 223 (quantification and qualifier ions)[13]

  • Calibration: Prepare a series of calibration standards of this compound in the final extraction solvent. Analyze the standards to generate a calibration curve.

  • Quantification: Inject 1 µL of the concentrated sample extract into the GC-MS system. Identify and quantify this compound based on its retention time and the area of the characteristic ions compared to the calibration curve.

Protocol 2: this compound and its Degradates Analysis by LC-MS/MS with SPE

This protocol is adapted from methods developed for the analysis of chloroacetanilide herbicides and their degradation products.[8][9][10]

4.3.1. Materials and Reagents

  • C18 SPE Cartridges (500 mg)[8]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • This compound, this compound ESA, and this compound OA analytical standards

4.3.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Follow the same conditioning, loading, and drying steps as in Protocol 1 (Section 4.2.2).

  • Elution: Elute the analytes with 80/20 methanol/water (v/v).[8][9]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase, such as 5 mM ammonium acetate solution.

4.3.3. LC-MS/MS Analysis

  • Instrument Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound and its degradates.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), positive mode for this compound and negative mode for ESA and OA degradates.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor appropriate precursor/product ion pairs for each analyte.[8]

  • Calibration and Quantification: Prepare mixed calibration standards of this compound, this compound ESA, and this compound OA. Analyze the standards to generate calibration curves for each analyte. Quantify the analytes in the sample extracts based on their respective MRM transitions and calibration curves.

Visualizations

Experimental Workflow for this compound Monitoring

The following diagram illustrates the general workflow for monitoring this compound in groundwater, from sample collection to data analysis.

cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation (SPE) cluster_2 Analytical Determination cluster_3 Data Analysis A Groundwater Sampling B Filtration (0.7 µm) A->B C Storage at 4°C B->C D Cartridge Conditioning C->D E Sample Loading D->E F Washing E->F G Drying F->G H Elution G->H I Concentration H->I J GC-MS Analysis I->J K LC-MS/MS Analysis I->K L Quantification J->L K->L M Reporting L->M

Caption: General workflow for this compound analysis in groundwater.

Solid-Phase Extraction (SPE) Protocol Logic

This diagram details the logical steps involved in the Solid-Phase Extraction protocol.

start Start condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Water Sample condition->load wash Wash Cartridge (Remove Interferences) load->wash dry Dry Cartridge (Nitrogen Gas) wash->dry elute Elute Analytes (Organic Solvent) dry->elute concentrate Concentrate Eluate elute->concentrate end Proceed to Analysis concentrate->end

Caption: Logical steps of the Solid-Phase Extraction (SPE) protocol.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the data, a robust QA/QC program should be implemented, including:

  • Method Blanks: Analysis of reagent water carried through the entire analytical procedure to check for contamination.

  • Matrix Spikes: Fortification of actual groundwater samples with a known concentration of this compound and its degradates to assess matrix effects and recovery.[11]

  • Laboratory Control Samples: Analysis of a certified reference material or a fortified reagent water sample to monitor method performance.

  • Internal Standards: Use of deuterated or isotopically labeled analogs of the target analytes to correct for variations in extraction efficiency and instrument response.[11]

  • Calibration Verification: Regular analysis of a calibration standard to ensure the stability of the instrument's calibration.

References

Application Notes and Protocols for Acetochlor Use Based on Soil Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetochlor is a pre-emergence herbicide belonging to the chloroacetanilide chemical family (Group 15) that functions by inhibiting the growth of seedling shoots.[1] It is effective against annual grasses and some small-seeded broadleaf weeds.[2] The efficacy and required application rate of this compound are significantly influenced by soil characteristics, primarily soil texture and organic matter content.[1][3] Proper application rates are crucial to ensure effective weed control while minimizing the risk of crop injury and environmental contamination, such as surface and groundwater pollution.[1][3] These notes provide detailed application rates and a generalized protocol for determining optimal, soil-specific application rates in a research setting.

Data Presentation: Recommended Application Rates

The application rate of this compound must be adjusted based on the soil's texture and the percentage of organic matter.[3][4] Coarser soils (e.g., sands, loamy sands) with low organic matter require lower rates due to less herbicide adsorption, which makes more of the chemical available for weed uptake but also increases the potential for crop injury or leaching.[3][4][5] Conversely, fine-textured soils (e.g., clays, clay loams) and soils with high organic matter content require higher rates because a significant portion of the herbicide is adsorbed to soil particles, making it less available for weed control.[2][4]

The following tables summarize recommended application rates for different this compound-containing products based on soil properties. It is imperative to consult the specific product label for precise rates, as formulations and active ingredient concentrations vary.[1][3]

Table 1: Application Rates for Surpass NXT (this compound) in Conventional Tillage Systems [4]

Soil TextureSoil Organic Matter Content (< 3%)Soil Organic Matter Content (≥ 3%)
Coarse 1.25 – 1.75 Pints/Acre1.75 Pints/Acre
Medium 1.75 – 2.25 Pints/Acre1.75 – 2.25 Pints/Acre
Fine 1.75 – 2.25 Pints/Acre2.25 – 2.75 Pints/Acre
Note: On soils with 6% to 10% organic matter, use 2.5 to 3.4 pints per acre. For soils with more than 10% organic matter, use 3.4 pints per acre. Higher rates within a range should be used in areas with heavy weed infestation.[4]

Table 2: Application Rates for this compound 900 EC in Groundnuts [6]

Soil Clay ContentDosage Rate (Liters/Hectare)
0 – 10% 0.75 – 1.5
11 – 20% 1.0 – 2.0
21 – 30% 1.5 – 3.0
Note: Higher dosage rates are recommended for the control of specific weeds like Crab finger grass (Digitaria sanguinalis).[6]

Table 3: Application Rates for this compound 900 EC in Maize [7]

Soil Clay ContentDosage Rate (Liters/Hectare)
0 – 10% 0.75 - 1.5
11 – 20% 1.0 - 2.0
21 – 30% 1.5 - 3.0
> 30% 3.0
Note: Higher rates are recommended for better control of broadleaf weeds and yellow nutsedge.[7]

Logical Workflow for Determining this compound Application Rate

The following diagram illustrates the decision-making process for selecting an appropriate this compound application rate based on key soil and environmental factors.

G cluster_0 Site Characterization cluster_1 Rate Determination cluster_2 Application Soil_Analysis 1. Conduct Soil Analysis Soil_Texture Determine Soil Texture (e.g., Coarse, Medium, Fine) Soil_Analysis->Soil_Texture OM_Content Determine Organic Matter (%) (e.g., <3%, >=3%) Soil_Analysis->OM_Content Consult_Label 2. Consult Product Label Soil_Texture->Consult_Label OM_Content->Consult_Label Initial_Rate Select Initial Rate Range Based on Texture & OM Consult_Label->Initial_Rate Assess_Weeds 3. Assess Weed Pressure Initial_Rate->Assess_Weeds Final_Rate Select Final Application Rate (Lower end for light pressure, Higher end for heavy pressure) Assess_Weeds->Final_Rate Application 4. Apply this compound Pre-emergence Final_Rate->Application

Caption: Decision workflow for this compound rate selection.

Experimental Protocols

This section outlines a generalized protocol for researchers to evaluate and determine the optimal application rate of this compound based on soil type, crop tolerance, and weed control efficacy.

Objective: To determine the rate of this compound that provides maximum weed control with minimal crop phytotoxicity across different soil types.

1. Site Selection and Characterization:

  • 1.1. Select experimental sites with distinct and well-characterized soil types (e.g., sandy loam, silt loam, clay loam).

  • 1.2. Collect composite soil samples from the upper 15-20 cm of the soil profile at each site before herbicide application.[8][9]

  • 1.3. Analyze soil samples in the laboratory to determine key properties, including:

    • Soil Texture (% sand, silt, clay)

    • Organic Matter Content (%)

    • pH

  • 1.4. Prepare a fine and firm seedbed, ensuring it is free of existing weeds and large clods to facilitate uniform herbicide application.[10]

2. Experimental Design:

  • 2.1. Use a randomized complete block design (RCBD) with a minimum of four replications for each treatment.

  • 2.2. Treatments should include a range of this compound application rates for each soil type. For example:

    • Untreated Control (weedy check)

    • Hand-weeded Control (weed-free check)

    • This compound Rate 1 (e.g., 0.5X the lowest label rate)

    • This compound Rate 2 (e.g., 1.0X the label rate for that soil type)

    • This compound Rate 3 (e.g., 1.5X the highest label rate)

    • This compound Rate 4 (e.g., 2.0X the highest label rate)

  • 2.3. Plot size should be adequate to minimize edge effects and allow for representative sampling (e.g., 3 meters by 10 meters).

3. Herbicide Application:

  • 3.1. Calibrate application equipment (e.g., backpack sprayer with a boom) to ensure accurate and uniform delivery of the spray mixture.[6]

  • 3.2. Apply this compound treatments pre-emergence, typically within 3 days after planting the crop.[6][10]

  • 3.3. Use a consistent spray volume, such as 200-300 liters per hectare, for all treatments to ensure adequate coverage.[6][10]

  • 3.4. If conditions are dry following application, apply 10-20 mm of irrigation within 7-10 days to incorporate the herbicide into the soil and activate it.[5][10]

4. Data Collection and Assessment:

  • 4.1. Weed Control Efficacy:

    • At 14, 28, and 56 days after treatment (DAT), conduct visual ratings of percent weed control for key target species using a scale of 0% (no control) to 100% (complete control).

    • At a designated time point (e.g., 45 DAT), collect weed biomass by harvesting all weeds from a specified area (e.g., one square meter) within each plot.[11] Record the fresh and dry weight of the weeds.

  • 4.2. Crop Tolerance (Phytotoxicity):

    • At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or reduced germination.[5]

  • 4.3. Crop Yield:

    • At crop maturity, harvest the central rows of each plot to determine the final crop yield.

5. Data Analysis:

  • 5.1. Subject the collected data (weed control ratings, weed biomass, crop injury, and yield) to Analysis of Variance (ANOVA).

  • 5.2. If the ANOVA indicates significant treatment effects, perform a means separation test (e.g., Tukey's HSD) to compare individual treatment means.

  • 5.3. Use regression analysis to model the dose-response relationship between this compound rate and weed control/crop yield for each soil type.

  • 5.4. The optimal application rate will be the one that provides commercially acceptable weed control (e.g., >90%) with minimal (<10%) and transient crop injury, without significantly reducing crop yield compared to the hand-weeded control.

References

Application Notes and Protocols for the Use of Radiolabeled Acetochlor in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of the herbicide acetochlor using radiolabeled compounds, primarily [¹⁴C-phenyl]-acetochlor. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its toxicological profile and potential risks to human health and the environment. The use of radiolabeled this compound allows for sensitive and accurate quantification of the parent compound and its metabolites in various biological matrices.

The primary metabolic pathways of this compound vary among species. In rats, metabolism predominantly occurs through glutathione (B108866) conjugation, leading to the formation of mercapturic acid derivatives that are excreted in bile and urine.[1] In contrast, mice primarily metabolize this compound via glucuronidation.[1] These species-specific differences highlight the importance of conducting thorough metabolic studies in relevant animal models.

Data Presentation: Quantitative Analysis of Radiolabeled this compound Metabolism in Rats

The following tables summarize quantitative data from in vivo metabolic studies of [¹⁴C]-acetochlor in rats.

Table 1: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Acetochlor in Rats (% of Administered Dose)

Time IntervalRoute10 mg/kg bw (Males)10 mg/kg bw (Females)200 mg/kg bw (Males)200 mg/kg bw (Females)
0-24 hUrine57.2%67.1%43.1%51.7%
0-120 h (5 days)Urine65.0%74.6%51.6%64.7%
0-120 h (5 days)Feces26.1%16.5%37.2%26.9%
Total Excreted (120 h) Urine + Feces 91.1% 91.1% 88.8% 91.6%

Data compiled from a study using CD Sprague-Dawley rats administered [phenyl-U-¹⁴C]this compound.[2]

Table 2: Biliary Excretion of Radioactivity in Male Rats after a Single Oral Dose of [¹⁴C]-Acetochlor (% of Administered Dose over 48 hours)

DoseBileUrineFeces
10 mg/kg bw85.1%8.0%4.2%
200 mg/kg bw80.2%8.5%3.9%

Data from a study with male bile duct–cannulated rats.[1]

Table 3: Tissue Distribution of Radioactivity 5 Days After a Single Oral Dose of [¹⁴C]-Acetochlor in Rats (% of Administered Dose)

Tissue10 mg/kg bw (Males)10 mg/kg bw (Females)200 mg/kg bw (Males)200 mg/kg bw (Females)
Whole Blood1.5%1.9%Not ReportedNot Reported
LiverNot ReportedNot ReportedNot ReportedNot Reported
KidneysNot ReportedNot ReportedNot ReportedNot Reported
SpleenNot ReportedNot ReportedNot ReportedNot Reported
LungsNot ReportedNot ReportedNot ReportedNot Reported
HeartNot ReportedNot ReportedNot ReportedNot Reported
Total in Tissues & Carcass < 4% < 4% 4.1% 3.5%

Radiolabel was widely distributed, with the highest concentrations in blood, liver, heart, lung, and spleen. There was also some accumulation in the nasal turbinates of rats.[1][2]

Experimental Protocols

Protocol 1: In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Study in Rats

This protocol outlines a general procedure for an in vivo ADME study in rats using radiolabeled this compound.

1. Materials:

  • [¹⁴C-phenyl]-Acetochlor (or other appropriate radiolabel) with known specific activity and radiochemical purity.

  • Vehicle for administration (e.g., polyethylene (B3416737) glycol 400, corn oil).

  • Sprague-Dawley rats (or other appropriate strain), housed individually in metabolic cages designed for the separate collection of urine and feces.

  • Scintillation counter and appropriate scintillation cocktail.

  • Sample oxidizer for combustible samples (feces, tissues).

  • Standard laboratory equipment for animal handling, dosing, and sample processing.

2. Experimental Procedure:

  • Acclimatization: Acclimate animals to the metabolic cages for at least 48 hours prior to dosing.
  • Dose Preparation: Prepare the dosing solution of [¹⁴C]-acetochlor in the selected vehicle to achieve the desired dose level (e.g., 10 mg/kg and 200 mg/kg body weight).
  • Dose Administration: Administer a single dose of the [¹⁴C]-acetochlor formulation to each animal via oral gavage.
  • Sample Collection: Collect urine and feces at predetermined time intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dose.
  • Terminal Procedures: At the end of the collection period (e.g., 5 days), euthanize the animals and collect blood and selected tissues (e.g., liver, kidneys, fat, nasal turbinates).

3. Sample Processing and Analysis:

  • Urine: Measure the total volume of urine collected at each interval. Determine the total radioactivity in an aliquot of urine by liquid scintillation counting (LSC).
  • Feces: Homogenize the feces collected at each interval. Determine the total radioactivity in an aliquot of the homogenate by LSC after combustion in a sample oxidizer.
  • Tissues: Homogenize the collected tissues. Determine the total radioactivity in an aliquot of the homogenate by LSC after combustion.
  • Metabolite Profiling: Pool urine samples for each time point. Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a radiochemical detector to separate and quantify the parent [¹⁴C]-acetochlor and its radioactive metabolites.

Protocol 2: In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of this compound in vitro.

1. Materials:

  • [¹⁴C]-Acetochlor.

  • Pooled rat liver microsomes.

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂).

  • 100 mM Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • Incubator or water bath set to 37°C.

  • HPLC with a radiochemical detector.

2. Experimental Procedure:

  • Microsome Preparation: Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the diluted microsomes and [¹⁴C]-acetochlor at the desired final concentration (e.g., 1 µM) in phosphate buffer. Pre-incubate the mixture for 5 minutes at 37°C.
  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Reaction Termination: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.
  • Sample Preparation: Vortex the samples vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins. Transfer the supernatant to a clean tube for analysis.

3. Analysis:

  • Analyze the supernatant by HPLC with a radiochemical detector to separate and quantify the remaining parent [¹⁴C]-acetochlor.
  • The disappearance of the parent compound over time is used to determine the metabolic stability (half-life and intrinsic clearance).

Visualizations

Metabolic Pathway of this compound in Rats

Acetochlor_Metabolism_Rat This compound This compound GSH_Conj Glutathione Conjugation This compound->GSH_Conj GSTs Glutathione_Conjugate Glutathione Conjugate GSH_Conj->Glutathione_Conjugate Mercapturic_Acid_Pathway Mercapturic Acid Pathway Glutathione_Conjugate->Mercapturic_Acid_Pathway Mercapturic_Acid Mercapturic Acid Derivative Mercapturic_Acid_Pathway->Mercapturic_Acid Bile_Excretion Biliary Excretion Mercapturic_Acid->Bile_Excretion Urine_Excretion Urinary Excretion Mercapturic_Acid->Urine_Excretion Enterohepatic_Circulation Enterohepatic Circulation Bile_Excretion->Enterohepatic_Circulation Enterohepatic_Circulation->Mercapturic_Acid

Caption: Primary metabolic pathway of this compound in rats.

Experimental Workflow for In Vivo ADME Study

InVivo_ADME_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Dosing [14C]-Acetochlor Administration (Oral Gavage) Housing Housing in Metabolic Cages Dosing->Housing Collection Urine & Feces Collection Housing->Collection Termination Euthanasia & Tissue Collection Collection->Termination Quantification Quantification of Total Radioactivity (LSC) Collection->Quantification Termination->Quantification Profiling Metabolite Profiling (HPLC-Radiochemical Detector) Quantification->Profiling Identification Metabolite Identification (LC-MS/MS) Profiling->Identification

Caption: Workflow for an in vivo ADME study of radiolabeled this compound.

Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow Incubation_Setup Incubation Setup: [14C]-Acetochlor + Liver Microsomes + Buffer Reaction_Start Initiate Reaction (Add NADPH) Incubation_Setup->Reaction_Start Incubation Incubate at 37°C (Time Course) Reaction_Start->Incubation Reaction_Stop Terminate Reaction (Acetonitrile) Incubation->Reaction_Stop Sample_Prep Sample Preparation (Centrifugation) Reaction_Stop->Sample_Prep Analysis Analysis of Supernatant (HPLC-Radiochemical Detector) Sample_Prep->Analysis Data_Analysis Data Analysis: Metabolic Stability (t1/2, Clint) Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolism study using liver microsomes.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Extraction (SPE) for Acetochlor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with acetochlor. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your solid-phase extraction (SPE) protocols and improve this compound recovery rates.

Troubleshooting Guide: Enhancing this compound Recovery

This section addresses common issues encountered during the solid-phase extraction of this compound. Each problem is presented with potential causes and step-by-step solutions to get your experiments back on track.

Problem 1: Low or No Recovery of this compound

Question: I am experiencing very low or no recovery of this compound in my final eluate. What could be the cause and how can I fix it?

Answer:

Low recovery is one of the most frequent challenges in SPE. Several factors, from incorrect solvent selection to improper technique, could be the culprit.[1] Here’s a systematic approach to troubleshooting this issue:

  • Sorbent Choice and Polarity Mismatch: this compound is a nonpolar compound. For effective retention, a reversed-phase sorbent like C18 is typically used.[2][3][4] If the sorbent is too polar, the analyte will not be adequately retained and will be lost during sample loading.

    • Solution: Ensure you are using a nonpolar sorbent such as C18. If retention is still an issue, consider a sorbent with a stronger hydrophobic interaction.[1]

  • Inadequate Sorbent Conditioning: The sorbent bed must be properly activated to ensure consistent interaction with the analyte.[5]

    • Solution: Condition the cartridge sequentially with a strong organic solvent like methanol (B129727) or acetonitrile (B52724), followed by the same solvent as your sample matrix (e.g., reagent water).[3][5] It is crucial to prevent the sorbent from drying out between conditioning and sample loading.[1][3]

  • Sample Loading Flow Rate is Too High: A high flow rate during sample application can prevent the this compound from having sufficient time to interact with and bind to the sorbent.[1][6]

    • Solution: Decrease the sample loading flow rate. A recommended starting point is between 5-15 mL/min for a 6mL cartridge.[7]

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent.[5]

    • Solution: Increase the strength of your elution solvent. Mixtures of organic solvents like hexane-isopropyl alcohol or dichloromethane-hexane are effective for eluting this compound from a C18 column.[3][4] You can also try increasing the volume of the elution solvent or performing multiple elutions.[1][5]

  • Sample pH: The pH of the sample can influence the chemical form of the analyte and its interaction with the sorbent. While this compound is neutral over a wide pH range, extreme pH values could potentially affect its stability or interaction. Some methods recommend acidifying the water sample to a pH of less than 2.

    • Solution: Check the pH of your sample and adjust if necessary, as specified in your validated method.

Problem 2: Poor Reproducibility and Inconsistent Results

Question: My this compound recovery rates are highly variable between samples. What could be causing this inconsistency?

Answer:

Poor reproducibility can stem from subtle variations in the SPE procedure.[8] Here are key areas to examine:

  • Column Drying Out: Allowing the sorbent bed to dry out after conditioning and before sample loading is a common cause of inconsistent results.[1][5]

    • Solution: Always ensure a small amount of the equilibration solvent remains on top of the sorbent bed before you load your sample.[2]

  • Inconsistent Flow Rates: Varying the flow rates for loading, washing, and elution between samples will lead to inconsistent interaction times and, consequently, variable recoveries.[9]

    • Solution: Use a vacuum manifold with a gauge or an automated SPE system to maintain consistent flow rates for all samples.[7] Recommended starting flow rates are 5-15 mL/min for loading and 3-5 mL/min for elution.[7]

  • Sorbent Channeling: If the sample or solvents create channels through the sorbent bed instead of passing through it uniformly, interaction will be minimal.

    • Solution: Ensure the sorbent is packed uniformly. When adding liquids, allow them to flow gently down the sides of the cartridge to avoid disturbing the sorbent bed.

  • Exceeding Column Capacity: Overloading the cartridge with too much sample or a sample with a high concentration of interfering compounds can lead to breakthrough of the analyte.[5][6]

    • Solution: If you suspect overloading, try reducing the sample volume or using a cartridge with a larger sorbent mass.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best sorbent for this compound extraction? A1: C18 (octadecyl-bonded silica) is the most commonly used and effective sorbent for extracting this compound from aqueous samples due to its nonpolar nature, which allows for strong hydrophobic interactions with the nonpolar this compound molecule.[2][3][4]

Q2: What are the ideal solvents for conditioning, washing, and eluting this compound? A2:

  • Conditioning: Methanol or acetonitrile are excellent choices for activating the C18 sorbent.[3][5]

  • Washing: A weak solvent or a mixture that will not elute the retained this compound should be used to remove interferences. A common approach is to use a 50% methanol/water mixture.[2]

  • Elution: A strong, nonpolar organic solvent or mixture is needed. Effective eluents include hexane-isopropyl alcohol (3:1), dichloromethane:hexane, or 10% ethyl acetate (B1210297) in isooctane.[2][3][4]

Q3: How critical is the flow rate during the SPE process? A3: The flow rate is a critical parameter.[9] A flow rate that is too fast during sample loading will result in incomplete retention and low recovery.[6] Conversely, a flow rate that is too slow during elution may lead to band broadening and require excessive solvent volumes. It is important to optimize and maintain consistent flow rates.[7]

Q4: Should I dry the SPE cartridge after the washing step? A4: Yes, for nonpolar analytes like this compound on a reversed-phase sorbent, a drying step after washing and before elution is often beneficial. This is typically done by drawing air or nitrogen through the cartridge for a period of time (e.g., 20 minutes) to remove any residual water, which can interfere with the elution of the nonpolar analyte by the organic solvent.[2]

Q5: Can I reuse SPE cartridges for this compound analysis? A5: It is generally not recommended to reuse SPE cartridges for trace analysis. Reusing cartridges can lead to cross-contamination between samples and inconsistent recoveries due to residual analyte or matrix components from previous extractions. For reliable and reproducible results, always use a new cartridge for each sample.

Quantitative Data Summary

The recovery of this compound is highly dependent on the SPE method parameters. The following table summarizes recovery data from various studies.

Sorbent TypeSample MatrixElution SolventFortification LevelAverage Recovery (%)Reference
C18Reagent WaterHexane-Isopropyl Alcohol (3:1)0.05 µg/L92 - 115%[4]
C18Reagent WaterHexane-Isopropyl Alcohol (3:1)0.5 µg/L92 - 115%[4]
Strata-XRiver WaterNot Specified1-2 µg/L>70%[10]
C18Soil/CropsNot SpecifiedNot Specified87.7 - 90.1%[10]
C18GroundwaterNot SpecifiedNot Specified>90%[11]

Experimental Protocols

Below is a generalized experimental protocol for the solid-phase extraction of this compound from a water sample using a C18 cartridge. This protocol is a synthesis of best practices and should be adapted and validated for your specific application.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Vacuum Manifold

  • Methanol (HPLC Grade)

  • Reagent Water (HPLC Grade)

  • Elution Solvent (e.g., Hexane:Isopropanol 3:1 v/v)

  • Collection Vials

Procedure:

  • Cartridge Conditioning: a. Place the C18 cartridge on the vacuum manifold. b. Pass 5 mL of methanol through the cartridge at a flow rate of ~5 mL/min. Do not let the sorbent go dry.[3] c. Pass 5 mL of reagent water through the cartridge, again ensuring the sorbent does not go dry. A small layer of water should remain on top of the frit.[3]

  • Sample Loading: a. Load the water sample (e.g., 200 mL) onto the cartridge. b. Adjust the vacuum to achieve a consistent flow rate of approximately 10-15 mL/min.

  • Washing: a. After the entire sample has passed through, wash the cartridge to remove interferences. b. Pass 2 x 2 mL of 50% methanol/water through the cartridge.

  • Drying: a. Dry the cartridge thoroughly by applying a vacuum for approximately 20 minutes to remove all water.[2]

  • Elution: a. Place a collection vial inside the vacuum manifold under the cartridge. b. Add 2 x 2.5 mL of the elution solvent (e.g., 10% Ethyl Acetate in Isooctane) to the cartridge.[2] c. Allow the solvent to soak the sorbent for a minute before applying a slow vacuum to elute the this compound at a rate of ~3-5 mL/min.

  • Concentration and Analysis: a. The eluate can be concentrated under a gentle stream of nitrogen if necessary. b. Reconstitute the sample in a suitable solvent for the analytical instrument (e.g., GC-MS).

Visualized Workflows

General Solid-Phase Extraction Workflow

SPE_Workflow cluster_analysis Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Prepare for sample Wash 4. Wash Interferences Load->Wash Dry 5. Dry Sorbent Wash->Dry Remove impurities Elute 6. Elute this compound Dry->Elute Analyze 7. Analyze Eluate Elute->Analyze Collect this compound Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions Start Low this compound Recovery CheckSorbent Correct Sorbent? (e.g., C18) Start->CheckSorbent CheckConditioning Proper Conditioning? Start->CheckConditioning CheckFlowRate Optimal Flow Rate? Start->CheckFlowRate CheckEluent Sufficient Eluent Strength? Start->CheckEluent SolSorbent Use Reversed-Phase Sorbent CheckSorbent->SolSorbent No SolConditioning Re-condition, Avoid Drying CheckConditioning->SolConditioning No SolFlowRate Decrease Load Rate CheckFlowRate->SolFlowRate No SolEluent Increase Strength or Volume CheckEluent->SolEluent No End Recovery Improved SolSorbent->End SolConditioning->End SolFlowRate->End SolEluent->End

References

Technical Support Center: Acetochlor Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of acetochlor using Gas Chromatography-Mass Spectrometry (GC-MS). The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the GC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Chromatography Issues

1. Question: Why am I seeing poor peak shape (tailing) for my this compound standard?

Answer: Peak tailing for this compound is a common issue and can often be attributed to active sites within the GC system.

  • Cause 1: Active Inlet Liner: The glass inlet liner can have active silanol (B1196071) groups that interact with the this compound molecule, causing tailing.

    • Solution: Use a deactivated (silylated) inlet liner. Regularly replace the liner, especially when analyzing complex matrices.

  • Cause 2: Column Contamination: The front end of the GC column can become contaminated with non-volatile matrix components, creating active sites.

    • Solution: Trim the front 15-30 cm of the column. If tailing persists, the column may need to be replaced.

  • Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.

2. Question: My this compound peak is showing up at a different retention time than expected.

Answer: Shifts in retention time can be caused by a few factors related to the chromatographic conditions.

  • Cause 1: Changes in Carrier Gas Flow Rate: A change in the carrier gas flow rate will directly impact the retention time.

    • Solution: Check for leaks in the gas lines and connections. Verify that the flow controller is functioning correctly and that the gas cylinder pressure is adequate.

  • Cause 2: Inconsistent Oven Temperature Program: If the oven temperature is not ramping as programmed, retention times will vary.

    • Solution: Calibrate the oven temperature or have it serviced by a qualified technician.

  • Cause 3: Column Aging: Over time, the stationary phase of the column can degrade, leading to shifts in retention time.

    • Solution: If the shift is significant and accompanied by poor peak shape, it may be time to replace the column.

Mass Spectrometry & Sensitivity Issues

3. Question: I have low sensitivity for this compound, and my signal-to-noise ratio is poor.

Answer: Low sensitivity can stem from issues in the sample introduction, the GC, or the mass spectrometer.

  • Cause 1: Dirty Ion Source: The ion source is a common site for contamination buildup, which can significantly reduce sensitivity.

    • Solution: The ion source needs to be cleaned. Follow the manufacturer's protocol for cleaning the source components.

  • Cause 2: Leaks in the MS Vacuum System: Air leaks into the mass spectrometer will increase the background noise and reduce sensitivity.

    • Solution: Perform a leak check of the MS system, paying close attention to the seals on the analyzer door and the column connection.

  • Cause 3: Sub-optimal MS Tuning: An improperly tuned mass spectrometer will not provide the best sensitivity.

    • Solution: Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's recommendations.

4. Question: How do I confirm that the peak I'm seeing is this compound?

Answer: Confirmation of this compound identity should be based on both retention time and the mass spectrum.

  • Solution: The mass spectrum of your peak should be compared to a reference spectrum of a pure this compound standard. Key ions to look for in the electron ionization (EI) mass spectrum of this compound include m/z 146, 162, and 189. The relative abundances of these ions should match the reference spectrum.

Sample Preparation & Matrix Effects

5. Question: My recovery of this compound from spiked samples is low and inconsistent.

Answer: Poor recovery is often related to the sample extraction and cleanup procedures.

  • Cause 1: Inefficient Extraction: The chosen solvent and extraction technique may not be optimal for your sample matrix.

    • Solution: For soil and plant matrices, Accelerated Solvent Extraction (ASE) with a mixture of n-hexane and acetone (B3395972) can be effective.[1] For water samples, Solid-Phase Extraction (SPE) with C18 cartridges is a common and reliable method.[2]

  • Cause 2: Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.[3]

    • Solution: Prepare matrix-matched calibration standards. This involves spiking a blank extract of your sample matrix with known concentrations of this compound to create your calibration curve. This helps to compensate for the matrix effects.

6. Question: I am observing interfering peaks that co-elute with this compound.

Answer: Co-eluting interferences can be a significant challenge, especially in complex matrices like soil.

  • Cause 1: Inadequate Chromatographic Separation: The GC method may not have sufficient resolution to separate this compound from other matrix components.

    • Solution: Optimize the GC oven temperature program. A slower ramp rate can improve separation. Using a longer GC column or a column with a different stationary phase may also be necessary.

  • Cause 2: Insufficient Sample Cleanup: The sample preparation method may not be effectively removing interfering compounds.

    • Solution: Incorporate a cleanup step after extraction. For QuEChERS extracts, this may involve using different sorbents like PSA (primary secondary amine) or GCB (graphitized carbon black) to remove specific types of interferences.

Quantification Issues

7. Question: My calibration curve for this compound is non-linear.

Answer: Non-linearity in the calibration curve, especially at lower concentrations, can indicate active sites in the system or detector saturation at higher concentrations.

  • Cause 1: Adsorption at Low Concentrations: Active sites in the inlet and column can adsorb a significant portion of the analyte at low concentrations, leading to a non-linear response.[4]

    • Solution: Perform inlet maintenance (replace liner and septum) and trim the column. Ensure you are using a well-deactivated liner.

  • Cause 2: Detector Saturation at High Concentrations: At high concentrations, the MS detector can become saturated, leading to a leveling off of the response.

    • Solution: Extend the calibration range to include more points at the lower end and fewer at the high end. If necessary, dilute samples that are expected to have high concentrations of this compound. Consider using a quadratic or other non-linear calibration model if the non-linearity is reproducible.[5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this compound analysis by GC-MS, which can be used as a benchmark for your own method performance.

ParameterTypical ValueSource
Retention Time 8.11 min[1]
Quantifying Ion (m/z) 146[6]
Qualifying Ions (m/z) 162, 189[6]
Limit of Detection (LOD) 0.07 - 0.2 ng/g[1]
Limit of Quantification (LOQ) 0.19 - 0.67 ng/g[1]
Linear Range 0.001 - 0.05 mg/L[1]
Recovery 86% - 119.7%[1]

Experimental Protocols

Sample Preparation: Accelerated Solvent Extraction (ASE) for Soil/Plant Material

This protocol is adapted from a method for the analysis of this compound in maize and soybean straw.[1]

  • Homogenization: Dry and homogenize the sample material.

  • Extraction Cell: Mix the homogenized sample with a drying agent like diatomaceous earth and pack it into the ASE extraction cell.

  • Extraction Solvent: Use a mixture of n-hexane and acetone.

  • ASE Parameters:

    • Temperature: 140 °C

    • Pressure: 1500 psi

    • Static Time: 5 min

    • Number of Cycles: 2

  • Concentration: Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.

GC-MS Analysis Protocol

The following are typical starting parameters for the GC-MS analysis of this compound.[1]

  • GC System: Agilent 7832 GC (or equivalent)

  • Column: HP-5MS (5% phenylmethyl siloxane), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet: Splitless mode

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min

    • Ramp 1: 30 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 1 min

    • Ramp 3: to 310°C, hold for 3 min

  • MS System: Mass spectrometer detector

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for initial method development.

  • Transfer Line Temperature: 300 °C

  • Ion Source Temperature: 280 °C

  • Ions to Monitor (SIM mode):

    • Quantifying ion: m/z 146

    • Qualifying ions: m/z 162, 189

Visualizations

This compound Analysis Troubleshooting Workflow

Acetochlor_Troubleshooting Problem Problem Observed PeakShape Poor Peak Shape (Tailing) Problem->PeakShape RetentionTime Retention Time Shift Problem->RetentionTime Sensitivity Low Sensitivity Problem->Sensitivity Quantification Quantification Issues Problem->Quantification Cause1_1 Active Inlet Liner PeakShape->Cause1_1 Cause1_2 Column Contamination PeakShape->Cause1_2 Cause2_1 Flow Rate Change RetentionTime->Cause2_1 Cause2_2 Oven Temp Fluctuation RetentionTime->Cause2_2 Cause3_1 Dirty Ion Source Sensitivity->Cause3_1 Cause3_2 MS Vacuum Leak Sensitivity->Cause3_2 Cause4_1 Non-Linear Curve Quantification->Cause4_1 Cause4_2 Poor Recovery Quantification->Cause4_2 Solution1_1 Use Deactivated Liner Replace Regularly Cause1_1->Solution1_1 Solution1_2 Trim Column Front Replace Column Cause1_2->Solution1_2 Solution2_1 Check for Leaks Verify Flow Controller Cause2_1->Solution2_1 Solution2_2 Calibrate/Service Oven Cause2_2->Solution2_2 Solution3_1 Clean Ion Source Cause3_1->Solution3_1 Solution3_2 Perform Leak Check Cause3_2->Solution3_2 Solution4_1 Inlet Maintenance Adjust Calibration Model Cause4_1->Solution4_1 Solution4_2 Optimize Extraction Use Matrix-Matched Stds Cause4_2->Solution4_2

Caption: Troubleshooting workflow for this compound GC-MS analysis.

This compound Fragmentation Pathway

Acetochlor_Fragmentation This compound This compound (m/z 269) Fragment1 [M - OCH2CH3]+ (m/z 224) This compound->Fragment1 - C2H5O Fragment2 [M - CH2Cl]+ (m/z 220) This compound->Fragment2 - ClCH2 Fragment4 [C6H5(CH3)(C2H5)NCO]+ (m/z 162) Fragment1->Fragment4 - COCH2Cl Fragment5 [C6H5(CH3)(C2H5)N=CH2]+ (m/z 146) Fragment2->Fragment5 - CO Fragment3 [C8H10N=CH2]+ (m/z 132) Fragment4->Fragment5 - O

Caption: Proposed EI fragmentation of this compound.

References

overcoming matrix effects in acetochlor quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in acetochlor quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of a complex matrix (e.g., soil, agricultural products). What are the likely causes and how can I mitigate this?

A1: Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, this compound.[1][2][3] This leads to reduced sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4][5]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges with appropriate sorbents to clean up your sample extract. For this compound in water samples, SPE is a common and effective technique.[6][7]

    • QuEChERS Method: For food and agricultural matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended.[8][9][10] This method involves a salting-out extraction followed by dispersive SPE (d-SPE) cleanup. The choice of d-SPE sorbent (e.g., PSA, C18, GCB) is critical for removing specific interferences.[9]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering matrix components.[4]

  • Optimize Chromatographic Separation: Enhancing the separation between this compound and matrix components can reduce co-elution and thus minimize signal suppression.[11]

    • Column Chemistry: Experiment with different HPLC/UHPLC column chemistries (e.g., C18, phenyl-hexyl) to achieve better resolution.

    • Gradient Optimization: Modify the mobile phase gradient to better separate this compound from the matrix background.

  • Sample Dilution: A straightforward and often effective strategy is to dilute the final sample extract.[7][11][12] This reduces the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. A 10-fold dilution has been shown to significantly reduce matrix effects for many pesticides in various food matrices.[12]

  • Matrix-Matched Calibration: If matrix effects cannot be eliminated, they can be compensated for by using matrix-matched calibration standards.[8][13][14][15] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.

  • Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is a highly effective method to correct for matrix effects.[16][17] The isotopically labeled standard co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction.

Q2: My this compound recovery is inconsistent across different samples of the same matrix type. What could be the cause?

A2: Inconsistent recovery is often a result of variability in the sample matrix itself or issues with the sample preparation workflow.

Troubleshooting Steps:

  • Homogenization: Ensure that your initial sample is thoroughly homogenized. Inhomogeneity can lead to significant variations in the composition of subsamples taken for analysis.[10]

  • Internal Standard Addition: Add an internal standard early in the sample preparation process to account for losses during extraction and cleanup. A stable isotope-labeled internal standard is ideal.[16][17]

  • Evaluate Sample Preparation Method: The chosen extraction and cleanup method may not be robust enough for the variability within your samples. Re-evaluate the QuEChERS sorbents or SPE cartridge type to ensure they are effectively removing interferences from all samples.

  • Matrix-Specific Protocols: Different lots or sources of the same matrix can have slightly different compositions. It may be necessary to develop slightly modified protocols for different sample batches.

Q3: I am seeing signal enhancement for this compound in some of my samples. Is this also a matrix effect?

A3: Yes, signal enhancement is another form of matrix effect where co-eluting compounds can improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.[1][18] The strategies to mitigate signal enhancement are the same as for signal suppression. Improving sample cleanup, optimizing chromatography, using matrix-matched calibration, or employing an isotopically labeled internal standard are all effective approaches.[15]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Plant Matrices

This protocol is a generalized version based on common QuEChERS methods.[9][19][20]

1. Sample Extraction: a. Homogenize 10-15 g of the sample. b. Place the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile. d. If using an internal standard, add it at this stage. e. Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method, add 6 g MgSO₄ and 1.5 g NaOAc). f. Shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For many plant matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For matrices with high pigment content, Graphitized Carbon Black (GCB) may be added. For fatty matrices, C18 may be included. b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

3. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant for analysis. b. The extract can be directly injected if using GC-MS or diluted with mobile phase for LC-MS/MS analysis.

Protocol 2: Matrix-Matched Calibration Curve Preparation

This protocol outlines the preparation of matrix-matched standards.[8][14]

1. Prepare Blank Matrix Extract: a. Follow the complete sample preparation procedure (e.g., QuEChERS) with a sample of the matrix that is known to be free of this compound.

2. Prepare Calibration Standards: a. Prepare a series of standard solutions of this compound in a pure solvent (e.g., acetonitrile) at various concentrations. b. For each calibration level, mix a small volume of the standard solution with the blank matrix extract. For example, to prepare a 100 ng/mL matrix-matched standard, you could mix 10 µL of a 1 µg/mL this compound standard with 90 µL of the blank matrix extract. c. Ensure the final solvent composition of the standards is similar to that of the prepared samples.

Quantitative Data Summary

Table 1: Comparison of Matrix Effects for this compound in Different Matrices and Mitigation Strategies

MatrixAnalytical MethodObserved Matrix EffectMitigation StrategyResulting Recovery (%)Reference
Maize & SoybeanGC-MS/MSNot specified, but matrix-matched calibration usedAccelerated Solvent Extraction (ASE), Matrix-matched calibration83.4 - 119.3[13]
Crops (general)LC-MS/MSNot specified, but matrix-matched and IS usedQuEChERS, Matrix-matched calibration, Isotope-labeled internal standard81 - 110[16]
TomatoGC/MSStrong negative (suppression) for some pesticidesQuEChERS71 - 121 (for a range of pesticides)[21]
Various FoodsUPLC-ESI-MS/MSSuppression and EnhancementQuEChERS with 10-fold dilution>90% of pesticides showed acceptable ME (± 20%)[12]
WaterGC/MSPotential for interferencesSolid-Phase Extraction, Deuterated internal standardNot explicitly stated, but method validated for accuracy[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategies sample 1. Homogenize Sample extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10-15g cleanup 3. Dispersive SPE Cleanup (PSA, C18, GCB) extraction->cleanup Supernatant final_extract 4. Final Extract cleanup->final_extract lcms LC-MS/MS or GC-MS Analysis final_extract->lcms Inject matrix_matched Matrix-Matched Calibration lcms->matrix_matched Compensation isotope_dilution Isotope Dilution lcms->isotope_dilution Correction

Caption: Workflow for this compound analysis with matrix effect mitigation.

troubleshooting_tree cluster_solutions Mitigation Strategies start Inaccurate this compound Quantification q_effect Matrix Effect Suspected? start->q_effect improve_prep Improve Sample Prep (QuEChERS, SPE) q_effect->improve_prep Yes optimize_chrom Optimize Chromatography improve_prep->optimize_chrom Still issues dilute Dilute Sample optimize_chrom->dilute Still issues matrix_match Use Matrix-Matched Calibration dilute->matrix_match Still issues isotope Use Isotope-Labeled Internal Standard matrix_match->isotope For highest accuracy

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Acetochlor Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of acetochlor degradation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation pathways for this compound?

A1: The microbial degradation of this compound involves several key pathways. These include dechlorination, hydroxylation, N-dealkylation, C-dealkylation, and dehydrogenation.[1] The initial steps in aerobic bacterial degradation often involve N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. In anaerobic bacteria, dechlorination is typically the initial reaction.[2]

Q2: Which microbial genera are known to be effective in degrading this compound?

A2: A variety of microbial genera have been identified as efficient degraders of this compound. These include Pseudomonas, Klebsiella, Bacillus, Rhodococcus, and Methylobacillus.[1][2] Some studies have also shown the effectiveness of microbial consortia, which can sometimes degrade this compound more efficiently than single isolates.[3]

Q3: What are the key environmental factors that influence the rate of this compound degradation?

A3: Several environmental factors significantly impact the degradation rate of this compound in laboratory studies. These include soil type (with higher clay and organic carbon content sometimes leading to faster degradation), soil pH (with degradation often being faster in alkaline soils), soil water content, and temperature.[4][5] Increased temperature and soil moisture generally enhance the degradation rate.[5]

Q4: What are the common analytical methods for quantifying this compound and its metabolites?

A4: The most common analytical methods for the quantification of this compound and its metabolites are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with a UV detector or mass spectrometry (LC-MS/MS).[6] These methods offer high sensitivity and selectivity for detecting low concentrations of this compound in complex matrices like soil and water.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or Slow this compound Degradation Rates

Q: My this compound degradation rates are highly variable between replicates or much slower than expected. What are the potential causes and solutions?

A: Inconsistent or slow degradation rates can stem from several factors related to both the microbial culture and the experimental conditions.

Possible Causes:

  • Suboptimal Environmental Conditions: The pH, temperature, or moisture content of your soil slurry or liquid culture may not be optimal for the degrading microorganisms.[5]

  • Low Microbial Viability or Activity: The microbial inoculum may have low viability, or its metabolic activity could be inhibited. This can be due to the toxicity of high this compound concentrations or the presence of other inhibitory substances.[8]

  • Poor Bioavailability of this compound: this compound may be strongly adsorbed to soil organic matter, reducing its availability to microorganisms.[9]

  • Nutrient Limitation: The growth and metabolic activity of the degrading microorganisms may be limited by the lack of essential nutrients in the medium.

  • Inadequate Acclimation: The microbial culture may not have been sufficiently acclimated to this compound as a substrate.

Troubleshooting Steps:

  • Verify and Optimize Environmental Conditions:

    • Measure and adjust the pH of your medium or soil slurry to the optimal range for your microbial culture (typically between 6.0 and 8.0).

    • Ensure the incubation temperature is maintained at the optimal level for the specific microorganisms being used.

    • For soil studies, maintain a consistent and optimal moisture content.

  • Assess Microbial Culture Health:

    • Perform a viability assay (e.g., plate counts) on your inoculum to ensure a sufficient number of viable cells.

    • Consider lowering the initial concentration of this compound to reduce potential toxicity. Some bacteria show decreased degradation rates at higher concentrations.

    • Ensure the culture medium contains all necessary macro- and micronutrients to support microbial growth and enzymatic activity.

  • Enhance Bioavailability:

    • In soil slurry experiments, ensure thorough mixing to promote the desorption of this compound from soil particles.

    • Consider the use of surfactants, but be cautious as they can also impact microbial activity.

  • Acclimate Your Culture:

    • If using a new microbial culture, gradually expose it to increasing concentrations of this compound over time to allow for adaptation.

Issue 2: Challenges in this compound Extraction and Quantification

Q: I am experiencing low recovery rates or inconsistent results when extracting and quantifying this compound from my samples. How can I improve my analytical method?

A: Accurate quantification of this compound requires an efficient extraction method and a robust analytical technique.

Possible Causes:

  • Inefficient Extraction from Soil Matrix: this compound can be tightly bound to soil particles, making extraction difficult.

  • Matrix Effects in Analytical Instruments: Co-extracted substances from the soil or culture medium can interfere with the detection and quantification of this compound in GC-MS or HPLC.[10]

  • Degradation During Sample Preparation: this compound may degrade during the extraction or cleanup process.

  • Improper Calibration: The calibration curve for the analytical instrument may not be accurate or linear over the concentration range of the samples.

Troubleshooting Steps:

  • Optimize Extraction Procedure:

    • Solvent Selection: Use a suitable solvent system for extraction. A mixture of n-hexane and acetone (B3395972) has been shown to be effective.[6]

    • Extraction Technique: Accelerated Solvent Extraction (ASE) can improve extraction efficiency.[6] For soil samples, ensure they are thoroughly homogenized before extraction.[6]

    • Solid-Phase Extraction (SPE): Use SPE for sample cleanup to remove interfering compounds. C18 cartridges are commonly used for this purpose.[4][7]

  • Address Matrix Effects:

    • Use of Internal Standards: Incorporate a deuterated internal standard to correct for variations in extraction efficiency and instrument response.[11]

    • Matrix-Matched Calibration: Prepare calibration standards in an extract of the control matrix (soil or medium without this compound) to compensate for matrix effects.

  • Ensure Sample Stability:

    • Minimize the time between sample collection, extraction, and analysis.

    • Store extracts at low temperatures and in the dark to prevent degradation.

  • Validate Analytical Method:

    • Perform a thorough validation of your analytical method, including determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[6]

    • Regularly check the performance of your GC-MS or HPLC system.

Data Presentation

Table 1: Half-life of this compound under Different Experimental Conditions

Soil TypeInitial this compound Concentration (mg/kg)Half-life (days)SterilizationReference
Medium Silty Loam1.78510.5Non-sterilized[4]
Heavy Loamy Sand1.78515.1Non-sterilized[4]
Not Specified1.252.8 - 5.1Non-sterilized[5]
Not Specified1.2520.0 - 25.1Sterilized[5]
Alkaline SoilNot Specified4.2Non-sterilized[5]
Acidic SoilNot Specified6.5 - 10.7Non-sterilized[5]
Chernozem SoilRecommended Dose14Non-sterilized
Chernozem Soil80% + Recommended Dose17Non-sterilized

Table 2: this compound Degradation by Microbial Consortia

Microbial CommunityInitial this compound Concentration (mg/L)Degradation (%)Time (days)Reference
A551004[3]
D551004[3]
E551004[3]
J551004[3]
A80849[3]
D80>999[3]
E80849[3]
J80889[3]

Experimental Protocols

Protocol 1: Microbial Degradation of this compound in a Soil Slurry
  • Soil Preparation: Collect soil samples and sieve them to remove large debris. Determine the soil's physicochemical properties, including pH, organic matter content, and texture.

  • Microbial Inoculum: Prepare a fresh culture of the this compound-degrading microorganism(s) in a suitable growth medium.

  • Experimental Setup:

    • In a series of flasks, add a known amount of soil.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the soil with the this compound stock solution to achieve the desired initial concentration. Allow the solvent to evaporate.

    • Add a mineral salt medium and the microbial inoculum to create a soil slurry. Ensure the final volume and soil-to-liquid ratio are consistent across all flasks.

    • Include control flasks: a sterilized control (autoclaved soil and medium) to assess abiotic degradation and a non-inoculated control to assess degradation by indigenous soil microorganisms.

  • Incubation: Incubate the flasks on a shaker at a constant temperature and in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, collect slurry samples from each flask.

  • Extraction and Analysis:

    • Extract this compound from the slurry samples using an appropriate solvent extraction method.

    • Analyze the extracts using a validated GC-MS or HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the degradation rate and half-life of this compound under the different experimental conditions.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Extraction:

    • Follow the extraction procedure outlined in Protocol 1.

    • Use a solid-phase extraction (SPE) column for cleanup if necessary.[7][11]

    • Concentrate the final extract to a known volume.

  • Instrumental Analysis:

    • Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5 MS).[6]

    • Set the appropriate temperature program for the oven, injector, and detector.[4]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

  • Calibration:

    • Prepare a series of calibration standards of this compound in the same solvent as the final extract.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the sample extracts into the GC-MS system.

    • Identify and quantify this compound based on its retention time and the response of the characteristic ions.

    • Use an internal standard to correct for any variations in the analytical procedure.[11]

Visualizations

Acetochlor_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil/Water Sample Collection sterilization Sterilization (for abiotic controls) soil_prep->sterilization spiking Spiking with this compound soil_prep->spiking sterilization->spiking inoculation Inoculation with Microbial Culture spiking->inoculation incubation Controlled Incubation (Temp, pH, Light) inoculation->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup quantification GC-MS or HPLC Quantification cleanup->quantification data_analysis Degradation Kinetics and Half-life Calculation quantification->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Experimental workflow for an this compound degradation study.

Troubleshooting_Decision_Tree start Inconsistent or Slow Degradation Results check_conditions Are Environmental Conditions (pH, Temp, Moisture) Optimal? start->check_conditions check_culture Is Microbial Culture Viable and Active? check_conditions->check_culture Yes adjust_conditions Adjust pH, Temperature, or Moisture check_conditions->adjust_conditions No check_bioavailability Is this compound Bioavailable? check_culture->check_bioavailability Yes optimize_culture Optimize Inoculum Size, Reduce this compound Concentration, Add Nutrients check_culture->optimize_culture No enhance_mixing Improve Slurry Mixing check_bioavailability->enhance_mixing No re_run Re-run Experiment check_bioavailability->re_run Yes adjust_conditions->re_run optimize_culture->re_run enhance_mixing->re_run

Caption: Troubleshooting decision tree for slow this compound degradation.

References

Technical Support Center: Analysis of Acetochlor and its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the detection of acetochlor and its metabolites in soil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low recovery of this compound and its metabolites from my soil samples. What are the potential causes and how can I improve it?

A1: Low recovery is a common challenge in soil analysis due to the complex nature of the soil matrix. Here are several potential causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. This compound and its metabolites have varying polarities, making a single-solvent system potentially inefficient for all analytes.

    • Troubleshooting:

      • Solvent System: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is often used for the extraction of polar metabolites like ethanesulfonic acid (ESA) and oxanilic acid (OA).[1] For the parent this compound, a two-phase solvent system might be employed.[2][3] Consider optimizing the solvent-to-water ratio based on the target analytes' polarity and the soil's organic matter content.

      • Extraction Technique: Ensure thorough homogenization of the soil sample with the extraction solvent. Mechanical shaking or vortexing for an adequate duration (e.g., 5 minutes) is crucial.[4] For strongly bound residues, an acid or base hydrolysis step prior to extraction might be necessary, but be cautious as this can degrade pH-sensitive analytes.[4]

      • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach is a popular and effective method for multi-residue pesticide analysis in soil and can yield good recoveries.[4][5][6]

  • Analyte Degradation: this compound and its metabolites can degrade during sample preparation and storage.

    • Troubleshooting:

      • Sample Storage: Store soil samples frozen until analysis to minimize microbial degradation.[7]

      • pH Control: The stability of some metabolites can be pH-dependent. Buffering the extraction solvent can help prevent degradation.

      • Temperature: Avoid high temperatures during extraction and solvent evaporation steps.

  • Strong Analyte-Soil Binding: The physicochemical properties of the soil, such as organic matter and clay content, significantly influence the binding of this compound and its metabolites.

    • Troubleshooting:

      • Soil Type Consideration: Soils with higher organic carbon and clay content may require more vigorous extraction conditions or different solvent compositions to overcome strong adsorption.[7]

      • Hydration of Dry Samples: For air-dried soil samples, adding water and allowing for a hydration period (e.g., 30 minutes) before adding the organic solvent can improve extraction efficiency.[4]

Q2: My analytical results are inconsistent and show poor reproducibility. What could be the reason?

A2: Poor reproducibility can stem from various factors throughout the analytical workflow.

  • Non-Homogeneous Samples: Soil is inherently heterogeneous.

    • Troubleshooting: Thoroughly mix and homogenize the entire soil sample before taking a subsample for extraction.[2]

  • Inconsistent Sample Preparation: Minor variations in the experimental procedure can lead to significant differences in results.

    • Troubleshooting:

      • Standardized Procedures: Adhere strictly to a validated Standard Operating Procedure (SOP) for all samples in a batch.

      • Accurate Measurements: Use calibrated pipettes and balances for all volume and weight measurements.

      • Consistent Timing: Ensure consistent timing for steps like shaking, centrifugation, and incubation.

  • Instrumental Variability: Fluctuations in instrument performance can affect reproducibility.

    • Troubleshooting:

      • Regular Calibration: Calibrate the analytical instrument (e.g., GC-MS, LC-MS/MS) daily or before each batch of samples.

      • Internal Standards: Use appropriate internal standards to compensate for variations in injection volume and instrument response.

Q3: I am experiencing significant matrix effects in my LC-MS/MS or GC-MS analysis. How can I mitigate this?

A3: Matrix effects, where co-extracted compounds from the soil interfere with the ionization and detection of the target analytes, are a major challenge in soil analysis.[8][9] This can lead to either signal enhancement or suppression, affecting the accuracy of quantification.[9][10]

  • Inadequate Sample Cleanup: The complexity of the soil matrix necessitates a robust cleanup step to remove interfering substances.[11]

    • Troubleshooting:

      • Dispersive Solid-Phase Extraction (d-SPE): The QuEChERS method incorporates a d-SPE cleanup step, often using a combination of sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.[4][6]

      • Solid-Phase Extraction (SPE) Cartridges: Passing the sample extract through an SPE cartridge containing materials like Florisil, C18, or activated carbon can effectively remove matrix components.[2][12]

      • Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences.[11]

  • Method of Quantification:

    • Troubleshooting:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.[9] This is a highly effective way to compensate for matrix effects.

      • Standard Addition: This method can also be used to correct for matrix effects but is more labor-intensive.

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound and its metabolites in soil?

A4: The LOD and LOQ are method-dependent and influenced by the analytical instrument, extraction efficiency, and cleanup procedure. However, here are some reported values to serve as a general guide:

AnalyteMethodLODLOQReference
This compoundGC-ECD-0.005 ppm (µg/g)[2]
This compound Metabolites (ESA & OA)HPLC-UV-0.010 ppm (µg/g)[2]
This compound ESALC-ESI-MS-~1 µg/kg[1]
This compound OALC-ESI-MS-~2 µg/kg[1]
This compoundGC-MS-0.0005 mg/kg[7]
This compoundGC-MS/MS0.2 ng/g0.67 ng/g[13]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and d-SPE Cleanup for this compound in Soil

This protocol is adapted from a general QuEChERS approach for pesticides in soil.[4]

1. Sample Extraction: a. Weigh 10 g of a homogenized soil sample (with ≥70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and let it hydrate (B1144303) for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Shake or vortex the tube vigorously for 5 minutes. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). e. Immediately shake for at least 2 minutes. f. Centrifuge for 5 minutes at ≥3000 rcf.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes. d. The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solvent Extraction and SPE Cleanup for this compound Metabolites (ESA and OA)

This protocol is based on methods described for the extraction of polar metabolites.[1][2]

1. Sample Extraction: a. Weigh 50 g of a homogenized soil sample into a suitable container. b. Add 200 mL of an acetonitrile-water mixture (60:40 v/v), acidified if necessary.[1] c. Shake vigorously for a specified period (e.g., 1 hour). d. Centrifuge at high speed to separate the soil particles.

2. Solid-Phase Extraction (SPE) Cleanup: a. Pass the supernatant through an SPE cartridge (e.g., an amine solid-phase cartridge with a pre-column of Florisil/C18/activated carbon).[2] b. Collect the eluate containing the metabolites. c. Evaporate the eluate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable solvent (e.g., 15% acetonitrile-potassium phosphate (B84403) buffer) for HPLC-UV or LC-MS analysis.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Homogenized Soil Sample extraction Extraction (e.g., QuEChERS or Solvent) soil_sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant cleanup Cleanup (d-SPE or SPE Cartridge) supernatant->cleanup cleaned_extract Cleaned Extract cleanup->cleaned_extract analysis Instrumental Analysis (GC-MS or LC-MS/MS) cleaned_extract->analysis data Data Analysis & Quantification analysis->data troubleshooting_workflow start Low Analyte Recovery? check_extraction Review Extraction Protocol start->check_extraction Yes check_cleanup Evaluate Cleanup Efficiency start->check_cleanup If extraction is optimal check_degradation Investigate Analyte Degradation start->check_degradation If cleanup is effective optimize_solvent Optimize Solvent System check_extraction->optimize_solvent change_sorbent Test Different SPE Sorbents check_cleanup->change_sorbent check_storage Verify Sample Storage Conditions check_degradation->check_storage end Recovery Improved optimize_solvent->end change_sorbent->end check_storage->end

References

Technical Support Center: Reducing Signal Suppression in LC-MS/MS Analysis of Acetochlor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and correct for signal suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the herbicide acetochlor.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS analysis?

A1: Signal suppression, a type of matrix effect, is a phenomenon where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This interference occurs within the mass spectrometer's ion source, leading to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The matrix refers to all components in the sample other than the analyte of interest, including salts, lipids, proteins, and other endogenous materials.[1]

Q2: What are the most common causes of signal suppression for this compound?

A2: The primary causes of signal suppression in this compound analysis are:

  • Co-eluting Matrix Components: Substances from complex matrices like soil, food, or biological fluids can elute from the LC column at the same time as this compound.[1] These components compete with this compound for the available charge in the ion source, reducing the number of this compound ions that are formed and detected.[4]

  • High Concentrations of Salts or Buffers: Non-volatile salts or high concentrations of mobile phase buffers can crystallize on the ESI droplet surface, hindering solvent evaporation and suppressing the analyte signal.[5][6]

  • Mobile Phase Composition: Certain mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.[6] The choice of organic solvent can also influence ionization efficiency.[7]

  • Ion Source Contamination: Residue from previous analyses or buildup of non-volatile matrix components can contaminate the ion source, leading to a general decrease in sensitivity.[8]

Q3: How can I determine if signal suppression is affecting my this compound analysis?

A3: The most common method is the post-extraction spike experiment.[9] In this procedure, you compare the signal response of this compound spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of this compound in a pure solvent standard at the same concentration.[1] A lower signal in the matrix sample indicates suppression, while a higher signal indicates enhancement.[1] Another qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced after the LC column while a blank matrix extract is injected.[2][3] Dips in the constant signal baseline indicate retention times where co-eluting matrix components are causing suppression.[3]

Q4: What is the most effective way to reduce signal suppression?

A4: Optimizing the sample preparation protocol is the most effective strategy to reduce matrix effects.[1][10] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and particularly the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed to selectively remove interfering matrix components before the sample is injected into the LC-MS/MS system.[1][5][11] Diluting the sample can also reduce matrix effects, but this is only feasible if the this compound concentration is high enough to remain above the instrument's limit of detection.[2][12]

Q5: When should I use an internal standard, and what is the best type to use?

A5: An internal standard (IS) should be used to compensate for signal suppression that cannot be eliminated through sample preparation or chromatographic optimization.[13] The best type of internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). A SIL-IS co-elutes with this compound and experiences nearly identical ionization suppression or enhancement.[2] By measuring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved because the ratio remains consistent even when suppression varies between samples.[1][13] If a SIL-IS is unavailable, a structural analog (like butachlor) can be used, but it is critical to verify that it co-elutes and behaves similarly to this compound in the ion source.[14]

Troubleshooting Guides

A systematic approach is essential for effectively troubleshooting and resolving signal suppression issues. The following guides provide step-by-step instructions and experimental protocols.

Logical Workflow for Troubleshooting Signal Suppression

The diagram below illustrates a logical workflow for diagnosing and addressing signal suppression.

start Signal Suppression Suspected quantify Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->quantify check Is Suppression > 20%? quantify->check sample_prep Step 2: Optimize Sample Preparation (e.g., QuEChERS, SPE) check->sample_prep Yes compensate Step 5: Use Compensation Strategy (SIL-IS, Matrix-Matched Cal.) check->compensate No (Acceptable) chroma Step 3: Optimize Chromatography (Gradient, Column) sample_prep->chroma ms_tune Step 4: Optimize MS Parameters (Source Conditions) chroma->ms_tune ms_tune->quantify Re-assess end_ok Analysis Validated compensate->end_ok end_nok Re-evaluate Method

Caption: Troubleshooting workflow for addressing signal suppression.

Experimental Protocols & Data

Protocol 1: Quantifying Matrix Effect (ME) using the Post-Extraction Spike Method

This protocol provides a quantitative measure of signal suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into a pure solvent (e.g., the initial mobile phase composition) to achieve the desired final concentration.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., soil, water, plasma) that does not contain this compound and perform the complete sample extraction procedure. Spike the resulting blank extract with the this compound standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard before starting the extraction procedure. This set is used to determine overall recovery, not the matrix effect itself.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area for this compound.

  • Calculate Matrix Effect (%ME):

    • %ME = ( (Peak Area of Set B) / (Peak Area of Set A) ) * 100%

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.[3]

    • A value > 100% indicates signal enhancement.[3]

Protocol 2: Modified QuEChERS Method for this compound in Soil

This protocol is highly effective for cleaning up complex soil samples prior to LC-MS/MS analysis, significantly reducing matrix components.[11][15]

s1 1. Weigh 10g of soil into a 50 mL centrifuge tube. s2 2. Add 8 mL of deionized water (for dry samples) and vortex. s1->s2 s3 3. Add 10 mL of acetonitrile. (Add Internal Standard here if used). s2->s3 s4 4. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, citrates). s3->s4 s5 5. Shake vigorously for 1 minute. s4->s5 s6 6. Centrifuge for 5 minutes at >= 4000 rpm. s5->s6 s7 7. Collect supernatant (acetonitrile layer) for cleanup. s6->s7 s8 8. (Optional) d-SPE Cleanup: Transfer supernatant to a tube with MgSO₄ and PSA sorbent. Vortex & Centrifuge. s7->s8 s9 9. Filter the final supernatant and inject into LC-MS/MS. s8->s9

Caption: Experimental workflow for QuEChERS sample preparation.

Data Tables for Troubleshooting

Table 1: Comparison of Common Sample Preparation Techniques

This table provides a qualitative comparison of different methods to reduce matrix interference.

TechniqueEffectiveness in Removing InterferencesSelectivityThroughputNotes
Dilution Low to ModerateNoneHighSimplest method, but reduces analyte concentration.[2]
Protein Precipitation (PPT) ModerateLowHighPrimarily for biological fluids; co-precipitates some interferences but many small molecules remain.[5][10]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateGood for removing highly polar or non-polar interferences depending on solvent choice.[1]
Solid-Phase Extraction (SPE) HighHighModerateHighly effective when the correct sorbent and elution solvents are used to selectively isolate this compound.[1][5]
QuEChERS HighHighHighExcellent for a wide range of pesticides in complex food and environmental matrices.[11][15]

Table 2: Key LC-MS/MS Parameters for Mitigating Signal Suppression

If sample preparation is insufficient, adjusting the following parameters can help resolve co-elution and improve ionization.

ParameterRecommended Action to Reduce SuppressionRationale
LC Gradient Make the gradient shallower (increase run time).Improves chromatographic separation between this compound and interfering matrix components.[2][16]
LC Column Switch to a column with different chemistry (e.g., Phenyl-Hexyl instead of C18) or use a longer/narrower column.Alters selectivity to resolve co-eluting peaks and increases efficiency.[4][16]
Mobile Phase Replace ion-pairing agents (TFA) with volatile additives like formic acid or ammonium (B1175870) formate.[6]Volatile additives are more compatible with MS and less likely to cause persistent suppression.
Flow Rate Decrease the flow rate.Lower flow rates can improve ionization efficiency in the ESI source.[17]
Ion Source Gas Flow Optimize nebulizer and drying gas flows.Proper gas flow aids in desolvation and droplet formation, which can improve ionization efficiency.[18]
Ion Source Temperature Optimize the source/capillary temperature.Affects the efficiency of solvent evaporation; an optimal temperature can enhance signal.[18][19]
Divert Valve Program a divert valve to send the initial, unretained portion of the run (containing salts) to waste.Prevents non-volatile and highly polar matrix components from entering and contaminating the ion source.[12]

References

Technical Support Center: Enhancing Acetochlor Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of acetochlor in water samples. Our goal is to help you enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in water?

A1: The primary methods for this compound detection are gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA).[1][2] GC-MS is a highly sensitive and selective method, often involving a preconcentration step like solid-phase extraction (SPE) to achieve lower detection limits.[3][4][5] ELISA is a high-throughput and cost-effective screening method.[2] Newer methods employing nanomaterials are also emerging to enhance sensitivity.[6][7]

Q2: How can I improve the sensitivity of my this compound measurements?

A2: To enhance sensitivity, consider the following:

  • Sample Preconcentration: Techniques like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) can concentrate this compound from a large water sample volume into a smaller volume for analysis, effectively lowering the detection limit.[3][4][8]

  • Optimized Extraction Solvents: The choice of solvent for extraction is critical. For instance, a mixture of n-hexane and acetone (B3395972) has been shown to be effective for extracting this compound.[1][9]

  • Advanced Instrumentation: Utilizing highly sensitive detectors, such as a mass spectrometer in selected-ion monitoring (SIM) mode, can significantly improve detection limits.[3][5]

  • Nanomaterial-Based Sensors: Novel sensors incorporating nanomaterials, such as palladium-platinum nanoparticles, can amplify the detection signal, leading to ultra-sensitive measurements.[6][7]

Q3: What is a typical limit of detection (LOD) for this compound in water?

A3: The LOD for this compound can vary significantly depending on the method used. For instance, a GC/MS method with automated solid-phase extraction has achieved a detection limit of 0.0015 µg/L.[3][5] A nanomaterial-enhanced electrochemical immunosensing system has reported an LOD of 3.2 ppb (µg/L).[6]

Q4: Can I detect this compound in water without sophisticated laboratory equipment?

A4: While highly sensitive detection typically requires advanced instrumentation, ELISA provides a viable option for screening that is less instrument-intensive than GC-MS.[2] Additionally, colorimetric tests using nanoparticles are being developed for in-field applications.[7] However, this compound contamination cannot be detected by taste, smell, or sight, necessitating specialized testing.[10]

Q5: Does boiling water remove this compound?

A5: No, boiling water is not an effective method for removing this compound. In fact, it may increase the concentration of the herbicide as the water evaporates.[10]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Method
Problem Possible Cause Solution
Low or No Analyte Peak Inefficient extraction.Optimize the solid-phase extraction (SPE) procedure. Ensure the C18 column is properly conditioned. Use the recommended elution solvent, such as hexane-isopropyl alcohol (3:1).[3][5]
Degradation of this compound at high temperatures.Check the GC inlet and oven temperature program. While higher temperatures can improve extraction efficiency, excessively high temperatures (e.g., 160°C) can cause degradation.[1]
Incomplete derivatization (if used).Ensure derivatizing agents are fresh and the reaction conditions (temperature, time) are optimal.
Poor Peak Shape Active sites in the GC inlet or column.Deactivate the GC inlet liner with an appropriate agent. Use a high-quality, low-bleed capillary column like an HP-5MS.[1][9]
Co-eluting interferences.Improve the sample cleanup process. Adjust the GC temperature program to better separate the analyte from interfering compounds.
Inconsistent Results (Poor Reproducibility) Inconsistent sample injection volume.Use an autosampler for precise and repeatable injections.
Variability in manual SPE procedure.Use an automated SPE system for consistent extraction and elution.[3][4]
Fluctuations in instrument performance.Regularly check the GC-MS system's performance, including vacuum, and detector sensitivity.
High Background Noise Contaminated solvents or reagents.Use high-purity solvents and reagents specifically rated for pesticide residue analysis.
Matrix effects from the water sample.Incorporate a more rigorous cleanup step after extraction. Dilute the sample extract if the this compound concentration is high enough.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Possible Cause Solution
High Background Signal Insufficient washing.Increase the number of washing steps or the volume of washing buffer between incubation steps.
Non-specific binding of antibodies.Add a blocking agent (e.g., gelatin) to the buffer to reduce non-specific binding.[11]
Substrate solution is old or contaminated.Prepare fresh substrate solution for each assay.
Low Signal or Sensitivity Inactive antibody or enzyme conjugate.Store antibodies and enzyme conjugates at the recommended temperature and avoid repeated freeze-thaw cycles.
Incorrect incubation times or temperatures.Strictly follow the optimized incubation times and temperatures specified in the protocol.
Presence of organic solvents in the sample.Be aware that solvents like methanol (B129727) and ethanol (B145695) can affect assay performance.[2] Ensure the final solvent concentration in the well is within the tolerated range.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper pipetting technique.
Uneven temperature across the microplate.Ensure the microplate is incubated in an environment with uniform temperature.
Edge effects.Avoid using the outermost wells of the microplate, or surround the experimental wells with wells containing buffer.

Quantitative Data Summary

Table 1: Performance of Different this compound Detection Methods

MethodMatrixLimit of Detection (LOD)Recovery RateReference
Automated SPE-GC/MSReagent Water0.0015 µg/L92-115%[3][5]
GC-MSMaize & Soybean Straw0.2 ng/g86-119.7%[1][9][12]
ELISAWater0.2 - 65 µg/L (working range)Favorable comparison with GC-MS[2]
Nanomaterial-enhanced ImmunosensorSpiked Samples3.2 ppb (µg/L)90.8-117%[6]
DLLME-HPLCDam Lake Water1.7 µg/kg (for this compound)81-120%[8]

Experimental Protocols

Protocol 1: Automated Solid-Phase Extraction (SPE) followed by GC/MS

This protocol is based on the method described by Lindley et al. (1996).[3][4][5]

  • Sample Preparation: Filter a 1 L water sample.

  • Automated SPE:

    • Pass the filtered water sample through a C18 solid-phase extraction column.

    • Elute the trapped this compound from the column using a mixture of hexane (B92381) and isopropyl alcohol (3:1).

  • Concentration: Concentrate the eluate using a stream of nitrogen gas.

  • GC/MS Analysis:

    • Inject the concentrated extract into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).[1]

    • Use a mass spectrometer as the detector, operating in selected-ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

SPE_GCMS_Workflow cluster_prep Sample Preparation cluster_spe Automated SPE cluster_analysis Analysis A 1 L Water Sample B Filter Sample A->B C Load onto C18 Column B->C D Elute with Hexane:Isopropanol (3:1) C->D E Concentrate with Nitrogen D->E F Inject into GC/MS (SIM) E->F G Data Acquisition & Analysis F->G ELISA_Workflow A Coat Plate with This compound Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Add Sample & Anti-Acetochlor Ab D->E F Wash E->F G Add Enzyme-Linked 2nd Ab F->G H Wash G->H I Add Substrate H->I J Measure Absorbance I->J

References

dealing with co-eluting peaks in acetochlor chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetochlor Chromatography

Welcome to the technical support center for this compound chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound, with a specific focus on managing co-eluting peaks.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My chromatogram shows co-eluting or poorly resolved peaks for this compound and another compound. How can I improve the resolution?

A1: Co-elution is a frequent challenge when analyzing complex mixtures.[1][2] To enhance peak resolution, you can systematically adjust several chromatographic parameters. The resolution of two peaks is influenced by three main factors: efficiency (N), selectivity (α), and retention factor (k).[3] A resolution value (Rs) of 1.5 or greater is typically considered baseline separation.[4]

Here is a step-by-step guide to improving peak resolution:

  • Optimize the Mobile Phase Composition:

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of this compound and potentially resolve it from the co-eluting peak.[3][5]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties, which may resolve the co-eluting peaks.[4][6]

    • Modify pH: Adjusting the pH of the mobile phase can change the ionization state of acidic or basic analytes, which in turn affects their retention and can improve separation.[4]

  • Modify the Stationary Phase:

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, changing the column's stationary phase is a powerful way to alter selectivity.[4][7] For instance, if you are using a C18 column, switching to a phenyl-hexyl or a cyano (CN) column can provide different interactions with this compound and the interfering compound, leading to better separation.[4][8]

  • Adjust Physical Parameters:

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity.[7]

    • Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.[4]

    • Column Dimensions: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), which can lead to better separation.[3][4][7]

Q2: I'm observing peak tailing or fronting for my this compound peak, causing it to merge with an adjacent peak. What is the cause and how can I fix it?

A2: Poor peak shape, such as tailing or fronting, can lead to co-elution.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, a contaminated guard column, or an inappropriate mobile phase pH.

    • Solution: Ensure the mobile phase pH is appropriate for this compound. Using a lower pH can sometimes deactivate residual silanols on the column that cause tailing. If the problem persists, consider replacing the guard or analytical column.

  • Peak Fronting: This can be a result of column overload or injecting the sample in a solvent that is stronger than the mobile phase.

    • Solution: Try decreasing the sample concentration or injection volume. It is also best practice to dissolve your sample in the initial mobile phase whenever possible.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting peaks in this compound chromatography?

A1: The most common causes include:

  • Insufficient Method Selectivity: The chosen mobile phase and stationary phase do not have different enough interactions with this compound and the interfering compound to separate them.[3]

  • Low Column Efficiency: A worn-out column, a column with a large particle size, or a short column may not have enough theoretical plates to resolve closely eluting compounds.[3]

  • Inadequate Retention: If peaks elute too close to the void volume, there is not enough interaction with the stationary phase for a good separation to occur.[1][5]

  • Complex Sample Matrix: The presence of many other compounds in the sample can lead to overlapping peaks.

Q2: How can I confirm that I have co-eluting peaks and not just a single, broad peak?

A2: There are several ways to detect co-elution:

  • Visual Inspection: Look for asymmetrical peaks, such as those with a shoulder, which can indicate the presence of more than one compound.[1][5]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a UV-Vis detector, you can perform a peak purity analysis.[1][5] This involves comparing the spectra taken across the peak. If the spectra are not identical, it suggests the peak is impure and contains co-eluting compounds.[1][5]

  • Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can identify different m/z values that correspond to different compounds.[1]

Q3: Which chromatographic conditions are most critical for preventing the co-elution of this compound?

A3: The most critical factors are the mobile phase composition and the stationary phase chemistry , as these have the greatest impact on selectivity (α), which is the most powerful variable for improving resolution.[3] Optimizing the organic solvent ratio, trying different organic solvents, and selecting a column with a different stationary phase are the most effective strategies to prevent co-elution.[3][4][7]

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of this compound and a Common Metabolite.

Mobile Phase (Acetonitrile:Water, v/v)Retention Time of this compound (min)Retention Time of Metabolite (min)Resolution (Rs)
70:304.24.50.8
60:405.66.21.6
50:507.88.82.1

As shown in the table, decreasing the percentage of the organic modifier (acetonitrile) increases the retention times for both compounds and significantly improves the resolution.

Experimental Protocols

Optimized HPLC Method for this compound Analysis

This protocol is designed to provide good resolution for this compound in the presence of potential interferences.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Acetonitrile and water (60:40, v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV detector set at 210 nm.

  • Injection Volume:

    • 10 µL.

  • Column Temperature:

    • 30 °C.

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume ratio. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare this compound standard solutions and samples in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Monitor the separation at 210 nm.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Co-eluting Peaks start Start: Co-eluting Peaks Observed check_purity Confirm Co-elution (Peak Purity/MS) start->check_purity optimize_mp Optimize Mobile Phase - Adjust % Organic - Change Solvent - Adjust pH check_purity->optimize_mp Confirmed change_column Change Stationary Phase (e.g., C18 to Phenyl) optimize_mp->change_column No Improvement end_resolved Resolution Achieved (Rs > 1.5) optimize_mp->end_resolved Success adjust_params Adjust Physical Parameters - Temperature - Flow Rate change_column->adjust_params No Improvement change_column->end_resolved Success adjust_params->end_resolved Success end_unresolved Consult Further (e.g., 2D-LC) adjust_params->end_unresolved No Improvement

Caption: A workflow for troubleshooting co-eluting peaks in chromatography.

Chromatographic_Separation Principle of Chromatographic Separation cluster_column Chromatography Column cluster_interaction Differential Interaction sp Stationary Phase (e.g., C18) This compound This compound (More Retained) sp->this compound Stronger Interaction interference Interference (Less Retained) sp->interference Weaker Interaction mp Mobile Phase (Solvent) mp->sp Flows Through sample Sample (this compound + Interference) sample->mp Injected detector Detector This compound->detector Elutes Later interference->detector Elutes Earlier

Caption: The principle of chromatographic separation of two compounds.

References

Technical Support Center: Optimization of QuEChERS Method for Acetochlor in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of acetochlor in produce.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it used for pesticide analysis?

A1: The QuEChERS method is a streamlined sample preparation technique that involves solvent extraction with acetonitrile (B52724) followed by a partitioning step using salts and a cleanup step called dispersive solid-phase extraction (d-SPE).[1][2][3] It is widely used for the analysis of pesticide residues in food and agricultural products because it is fast, simple, requires minimal solvent, and is effective for a broad range of pesticides, including this compound.[3]

Q2: Which version of the QuEChERS method is best for this compound analysis?

A2: The most common versions are the original unbuffered method, the AOAC Official Method 2007.01 (buffered with acetate), and the EN 15662 method (buffered with citrate).[4] For this compound, which is a relatively stable compound, any of these methods can be effective. The choice often depends on the specific produce matrix and the other pesticides being analyzed simultaneously. The EN 15662 method is often a good starting point due to its broad applicability.

Q3: What are the critical steps in the QuEChERS method for ensuring good recovery of this compound?

A3: Key steps for optimal this compound recovery include:

  • Thorough homogenization of the sample: This ensures the sample is representative and allows for efficient extraction.

  • Accurate addition of solvent and salts: Precise measurements are crucial for consistent partitioning.

  • Vigorous shaking: This ensures complete extraction of this compound from the sample matrix into the acetonitrile layer.

  • Proper selection of d-SPE sorbents: The type and amount of sorbent are critical for removing interferences without adsorbing this compound.

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Q: My recovery of this compound is consistently below the acceptable range of 70-120%. What are the possible causes and solutions?

A: Low recovery of this compound can be caused by several factors. Here's a step-by-step troubleshooting guide:

  • Incomplete Extraction:

    • Cause: Insufficient shaking time or intensity. The this compound may not have fully partitioned from the sample matrix into the acetonitrile.

    • Solution: Ensure vigorous shaking for at least 1 minute after the addition of acetonitrile and again after adding the salting-out mixture. Using a mechanical shaker can improve consistency.

  • Adsorption to d-SPE Sorbents:

    • Cause: this compound may be adsorbed by the d-SPE sorbents during the cleanup step, particularly if inappropriate sorbents or excessive amounts are used.

    • Solution:

      • Primary Secondary Amine (PSA): PSA is effective at removing organic acids and some sugars. While generally compatible with this compound, using an excessive amount can sometimes lead to analyte loss. Try reducing the amount of PSA.

      • Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols. However, it can adsorb planar molecules, and while this compound is not strictly planar, some interaction is possible. If your produce has high pigment content (e.g., spinach, bell peppers), use the minimum amount of GCB necessary or consider a different sorbent combination. For produce with low pigment, GCB may not be necessary.

      • C18: C18 is used to remove fats and oils. For fatty produce (e.g., avocado), C18 is necessary. However, for non-fatty matrices, it may not be required and could contribute to lower recovery if not optimized.

  • Matrix Effects:

    • Cause: Co-extracted matrix components can suppress the signal of this compound in the analytical instrument (e.g., LC-MS/MS), leading to an apparent low recovery.[5][6][7]

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for signal suppression or enhancement.

      • Dilution of the Final Extract: Diluting the final extract with the mobile phase can reduce the concentration of interfering matrix components.

Issue 2: High Matrix Effects

Q: I'm observing significant signal suppression or enhancement for this compound. How can I minimize matrix effects?

A: High matrix effects are a common challenge in QuEChERS analysis. Here are some strategies to mitigate them:

  • Optimize the d-SPE Cleanup Step:

    • For Pigmented Produce (e.g., leafy greens, colored peppers): Use a combination of PSA and GCB. Start with a low amount of GCB (e.g., 7.5 mg per mL of extract) and increase if necessary.

    • For Fatty Produce (e.g., avocado, olives): Include C18 in your d-SPE tube to remove lipids. A combination of PSA and C18 is often effective.

    • For High-Sugar Fruits (e.g., grapes, dates): PSA is particularly important for removing sugars. Ensure you are using an adequate amount.

  • Instrumental Approaches:

    • Use of an Internal Standard: A labeled internal standard for this compound, if available, can help to correct for matrix effects.

    • Modify Chromatographic Conditions: Optimizing the LC gradient can help to separate this compound from co-eluting matrix components.

Issue 3: Poor Reproducibility (High %RSD)

Q: My results for replicate samples have a high relative standard deviation (%RSD). What could be the cause?

A: Poor reproducibility often points to inconsistencies in the sample preparation procedure.

  • Inconsistent Homogenization:

    • Cause: The initial sample may not be uniformly homogenized, leading to variations in the this compound concentration between subsamples.

    • Solution: Ensure the entire sample is blended into a fine, uniform consistency before weighing.

  • Inconsistent Shaking:

    • Cause: Manual shaking can vary in intensity and duration.

    • Solution: Use a mechanical shaker for a fixed time and speed to ensure consistent extraction.

  • Pipetting Errors:

    • Cause: Inaccurate pipetting of the acetonitrile extract for the d-SPE cleanup step can introduce variability.

    • Solution: Use calibrated pipettes and ensure proper technique.

Data Presentation

Table 1: Recovery of this compound in Various Produce Matrices using QuEChERS

Produce MatrixFortification Level (mg/kg)Recovery (%)%RSDd-SPE Sorbents UsedReference
Tomato0.010955PSA + C18[1]
Tomato0.100984PSA + C18[1]
Pepper0.010926PSA + C18[1]
Pepper0.100965PSA + C18[1]
Orange0.010888PSA + C18[1]
Orange0.100917PSA + C18[1]
Maize Straw0.0186-119.7N/ANot Specified[8]
Soybean Straw0.586-119.7N/ANot Specified[8]

Table 2: Common d-SPE Sorbents and Their Applications for this compound Analysis

d-SPE SorbentPrimary FunctionRecommended for Produce TypesPotential Issues with this compound
PSA (Primary Secondary Amine) Removes organic acids, sugars, fatty acidsMost fruits and vegetablesGenerally low risk of this compound loss
GCB (Graphitized Carbon Black) Removes pigments (e.g., chlorophyll) and sterolsHighly pigmented produce (e.g., spinach, kale, bell peppers)Potential for adsorption of planar molecules; use minimal amount
C18 (Octadecylsilane) Removes nonpolar interferences, such as fats and oilsProduce with high fat content (e.g., avocado)Low risk of this compound loss
MgSO₄ (Anhydrous Magnesium Sulfate) Removes residual waterUsed in all d-SPE combinationsNo known issues with this compound

Experimental Protocols

Optimized QuEChERS Protocol for this compound in Produce (EN 15662 Method)

  • Sample Homogenization:

    • Chop and homogenize the produce sample (e.g., in a food processor) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard if used.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents. For general-purpose use with moderately pigmented produce, a d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA is a good starting point. For highly pigmented produce, add 150 mg of GCB. For fatty produce, add 150 mg of C18.

    • Cap the d-SPE tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and add it to an autosampler vial.

    • The extract can be analyzed directly by LC-MS/MS or GC-MS. For LC-MS/MS, it is often beneficial to dilute the extract with the initial mobile phase.

Mandatory Visualization

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Step sample 1. Homogenize Produce Sample weigh 2. Weigh 10g into 50mL tube sample->weigh add_acn 3. Add 10mL Acetonitrile weigh->add_acn add_salts 4. Add EN 15662 Salts add_acn->add_salts centrifuge1 5. Shake & Centrifuge add_salts->centrifuge1 transfer_supernatant 6. Transfer Acetonitrile Extract centrifuge1->transfer_supernatant add_dspe 7. Add to d-SPE Tube (MgSO4, PSA, +/- GCB/C18) transfer_supernatant->add_dspe centrifuge2 8. Shake & Centrifuge add_dspe->centrifuge2 final_extract 9. Collect Final Extract centrifuge2->final_extract analysis 10. LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: QuEChERS Experimental Workflow for this compound Analysis.

Troubleshooting_this compound cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_matrix Matrix Effects start Low this compound Recovery? incomplete_extraction Incomplete Extraction? (Insufficient Shaking) start->incomplete_extraction Check Extraction adsorption Adsorption to d-SPE? (Excessive/Wrong Sorbent) start->adsorption Check Cleanup matrix_effects Signal Suppression? start->matrix_effects Check Matrix Effects solve_extraction Solution: Increase shaking time/intensity. Use a mechanical shaker. incomplete_extraction->solve_extraction solve_adsorption Solution: - Reduce amount of PSA/GCB. - Omit GCB for low-pigment produce. adsorption->solve_adsorption solve_matrix Solution: - Use matrix-matched standards. - Dilute final extract. matrix_effects->solve_matrix

Caption: Troubleshooting Low this compound Recovery.

References

minimizing acetochlor losses during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acetochlor losses during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low recovery of this compound. What are the common causes and how can I troubleshoot this?

A1: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. Here’s a systematic approach to troubleshooting:

  • Incomplete Extraction:

    • Solvent Mismatch: The polarity of your extraction solvent may not be optimal for this compound. For instance, using highly polar solvents like pure methanol (B129727) or water for a sample with low-fat content might be sufficient, but for more complex matrices, a solvent mixture is often better. A mixture of n-hexane and acetone (B3395972) has been shown to be effective.[1] Dichloromethane has been reported to yield low recoveries.[1]

    • Insufficient Solvent Volume or Mixing: Ensure you are using an adequate solvent-to-sample ratio and that the sample is thoroughly homogenized and mixed with the solvent. For dry samples, such as soil or grains, pre-wetting with water is crucial to improve extraction efficiency.

    • Extraction Time and Temperature: For methods like Accelerated Solvent Extraction (ASE), both time and temperature are critical. Increasing the static extraction time from 3 to 5 minutes can maximize efficiency.[1][2] However, excessively high temperatures (e.g., 160°C) can lead to this compound degradation.[1][2]

  • Analyte Degradation:

    • pH Sensitivity: this compound stability can be pH-dependent. While specific studies on this compound's stability across a wide pH range during extraction are limited, it is a known factor for many pesticides.[3][4] If you suspect pH-related degradation, buffering your extraction solvent may be necessary. The optimal pH for this compound degradation by some strains of bacteria has been found to be 7.0.[5]

    • Thermal Degradation: As mentioned, high temperatures during extraction or solvent evaporation steps can degrade this compound.[1][2] When using nitrogen evaporation to concentrate the extract, carefully control the water bath temperature.

    • Photodegradation: this compound can be susceptible to photolysis (degradation by light).[6] It is advisable to work with amber glassware or in a light-protected environment, especially if samples are exposed to UV light. The first step in photolysis is often dehalogenation.[6]

  • Losses During Cleanup (e.g., Solid-Phase Extraction - SPE):

    • Improper Sorbent Selection: For SPE, C18 (octadecyl) is a commonly used and effective sorbent for this compound from water samples.[7]

    • Inadequate Conditioning or Elution: Ensure the SPE cartridge is properly conditioned before loading the sample. Use a sufficiently strong elution solvent in an adequate volume to ensure complete elution of this compound from the sorbent. A mixture of hexane (B92381) and isopropanol (B130326) (3:1) has been used successfully.[7]

    • Dispersive SPE (dSPE) in QuEChERS: The choice and amount of dSPE sorbent are critical. While Primary Secondary Amine (PSA) is effective at removing organic acids, and C18 removes lipids, Graphitized Carbon Black (GCB) can lead to losses of planar pesticides. For this compound, a combination of PSA and C18 is often a good starting point.

Q2: What is the best way to store my samples before and after extraction to prevent this compound degradation?

A2: Proper sample storage is crucial to maintain the integrity of your results.

  • Before Extraction: Soil and plant samples should be frozen immediately after collection and stored at -20°C until extraction. This minimizes microbial degradation and other chemical changes.

  • After Extraction: Extracts should be stored in amber glass vials at 4°C. For longer-term storage, freezing at -20°C is recommended. Always cap vials tightly to prevent solvent evaporation.

Q3: Can the matrix of my sample (e.g., soil type, crop type) affect this compound recovery?

A3: Yes, the sample matrix can significantly impact this compound recovery.

  • Soil: The organic matter and clay content of soil can strongly bind this compound, making extraction more challenging.[3][4][8] Soils with higher clay and organic carbon content may require more rigorous extraction conditions. The degradation rate of this compound is also influenced by soil properties.[8]

  • Plant Material: The complexity of plant matrices can introduce interferences that need to be removed during cleanup. For example, fatty commodities may require the use of C18 in the dSPE step of QuEChERS to remove lipids.

Quantitative Data Summary

The following table summarizes reported recovery data for this compound under various experimental conditions.

Extraction MethodMatrixExtraction SolventCleanup MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Accelerated Solvent Extraction (ASE)Maize & Soybean Strawn-hexane/acetoneNot specified86 - 119.7< 20[1][9]
Solid-Phase Extraction (SPE)WaterNot applicableC1892 - 115< 5[7]
Ultrasonic ExtractionWater, Soil, Cropacetone-water (80:20)Petroleum ether partition87.7 - 90.12.4 - 6.3[5]
QuEChERSSoilAcetonitrile (B52724)PSA, C18, GCB87 - 108Not specified
Shaker ExtractionSoil10% acetonitrile/water and isooctaneFiltrationNot specifiedNot specified

Experimental Protocols

1. Accelerated Solvent Extraction (ASE) for Plant Material

This protocol is adapted from methods for this compound extraction from maize and soybean straw.[1][2]

  • Sample Preparation: Dry and homogenize the plant material. Weigh an appropriate amount of the homogenized sample (e.g., 5-10 g) and mix it with a drying agent like diatomaceous earth if the sample has high moisture content.

  • Cell Loading: Place a cellulose (B213188) filter at the bottom of the extraction cell. Pack the sample into the cell.

  • ASE Parameters:

    • Extraction Solvent: n-hexane:acetone (1:1, v/v)

    • Temperature: 140°C[1][2]

    • Pressure: 1500 psi

    • Static Time: 5 minutes[1][2]

    • Static Cycles: 1[1][2]

    • Flush Volume: 60%

  • Collection: Collect the extract in a vial.

  • Concentration: Concentrate the extract under a gentle stream of nitrogen to the desired final volume before analysis.

2. Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on a method for determining low concentrations of this compound in water.[7]

  • Sample Preparation: Filter the water sample (e.g., 1 L) through a 0.7 µm glass fiber filter to remove suspended particles.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 6 mL of reagent water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered water sample onto the conditioned C18 cartridge at a flow rate of approximately 25 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by passing nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge with 5-10 mL of hexane:isopropyl alcohol (3:1, v/v).

  • Concentration: Concentrate the eluate to the final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for chromatographic analysis.

3. QuEChERS for Soil Samples

This protocol is a general guide for the extraction of this compound from soil using the QuEChERS method.[10]

  • Sample Preparation: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water to achieve a total water content of about 80-90% and allow it to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.

    • The dSPE tube should contain a mixture of sorbents, for example, 150 mg magnesium sulfate, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS analysis.

Visualizations

Acetochlor_Sample_Prep_Workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Collect Soil, Water, or Plant Sample Storage Store at -20°C (Solid) or 4°C (Liquid) Sample->Storage Homogenize Homogenize/ Filter Sample Storage->Homogenize AddSolvent Add Extraction Solvent (e.g., Acetonitrile, Hexane/Acetone) Homogenize->AddSolvent Extract Extract (Shake/Vortex/ASE) AddSolvent->Extract Centrifuge Centrifuge/ Separate Phases Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant dSPE Dispersive SPE (PSA, C18) Supernatant->dSPE SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Concentrate Concentrate Extract (Nitrogen Evaporation) dSPE->Concentrate Elute Elute this compound SPE->Elute Elute->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

Caption: General workflow for this compound sample preparation.

References

Technical Support Center: Acetochlor Instrumental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration issues in the instrumental analysis of acetochlor. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve for this compound analysis?

A1: A non-linear calibration curve for this compound can stem from several factors:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial stock concentration, or degradation of standard solutions can lead to non-linearity. It is recommended to prepare fresh standards and use calibrated volumetric equipment.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the curve to plateau.[1] If this occurs, the concentration range of the calibration standards should be adjusted, or samples with high concentrations should be diluted to fall within the linear range of the curve.[1][2]

  • Matrix Effects: The sample matrix can enhance or suppress the instrument's response to this compound, leading to a deviation from linearity, especially when using matrix-matched calibration.[3][4][5]

  • Instrumental Issues: Problems with the injector, column, or detector can all contribute to non-linear responses.[6][7] Regular instrument maintenance and performance verification are crucial.

Q2: Why am I seeing poor reproducibility in my this compound calibration standards?

A2: Poor reproducibility, characterized by a high relative standard deviation (RSD) between replicate injections of the same standard, can be caused by:

  • Inconsistent Injection Volume: Issues with the autosampler, such as air bubbles in the syringe or a leaking septum, can lead to variable injection volumes.[7]

  • Fluctuations in Instrument Conditions: Unstable temperature, flow rate, or detector voltage can cause variations in the analytical signal.[6]

  • Sample Preparation Variability: Inconsistent sample work-up procedures, especially for matrix-matched standards, can introduce variability.[7]

  • Standard Solution Instability: this compound standards may degrade over time if not stored properly. It is advisable to use fresh standards for each analytical run.

Q3: What is the acceptable correlation coefficient (R²) for an this compound calibration curve?

A3: For most applications, a correlation coefficient (R²) value of ≥ 0.995 is considered acceptable for a linear calibration curve in pesticide residue analysis. However, specific method requirements or regulatory guidelines may dictate a different value. For example, some methods for this compound have demonstrated linear correlation coefficients of 0.9998.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects can be a significant source of error. To minimize their impact:

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Employ an Internal Standard: An internal standard is a compound with similar chemical properties to this compound that is added to all samples and standards.[8][9] By plotting the ratio of the this compound peak area to the internal standard peak area against concentration, variations due to matrix effects and injection volume can be compensated for. Deuterated analogs of this compound are often used as internal standards.[10]

  • Sample Cleanup: Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components from the sample matrix before analysis.[11]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Calibration Curve Linearity (Low R²)

This guide provides a systematic approach to troubleshooting a non-linear calibration curve for this compound analysis.

Troubleshooting Workflow for Poor Linearity

start Start: Low R² Value Observed check_standards 1. Verify Standard Preparation start->check_standards check_instrument 2. Check Instrument Performance check_standards->check_instrument No Errors resolve_standards Remake Standards Use Calibrated Equipment check_standards->resolve_standards Errors Found check_range 3. Evaluate Concentration Range check_instrument->check_range No Issues resolve_instrument Perform Maintenance (e.g., clean injector, replace septum) check_instrument->resolve_instrument Issues Found check_matrix 4. Investigate Matrix Effects check_range->check_matrix Range Appropriate resolve_range Adjust Concentration Range Dilute High Concentration Samples check_range->resolve_range Range Inappropriate resolve_matrix Implement Matrix-Matched Standards or Internal Standard check_matrix->resolve_matrix Matrix Effects Suspected end_good End: Linearity Restored (R² ≥ 0.995) resolve_standards->end_good resolve_instrument->end_good resolve_range->end_good resolve_matrix->end_good

Caption: Troubleshooting workflow for poor calibration curve linearity.

Step-by-Step Troubleshooting:

  • Verify Standard Preparation:

    • Question: Are the calibration standards prepared correctly?

    • Action: Prepare a fresh set of calibration standards from a reliable stock solution. Use calibrated pipettes and volumetric flasks. Verify all calculations for serial dilutions. Compare the response of the new standards to the old ones.

  • Check Instrument Performance:

    • Question: Is the analytical instrument functioning correctly?

    • Action:

      • Injector: Check the syringe for air bubbles and the septum for leaks. Clean or replace as necessary.

      • Column: Inspect for signs of degradation or contamination. A guard column can help protect the analytical column.[10][11]

      • Detector: Ensure the detector is stable and not saturated. Check detector parameters like lamp energy or voltage.[6]

  • Evaluate Concentration Range:

    • Question: Is the concentration range of the standards appropriate for the detector?

    • Action: Examine the calibration curve. If it flattens at higher concentrations, this indicates detector saturation. Prepare standards with a narrower and lower concentration range. Samples with concentrations exceeding the highest standard must be diluted.[2]

  • Investigate Matrix Effects:

    • Question: Are matrix components interfering with the analysis?

    • Action: Prepare a set of matrix-matched calibration standards using a blank sample extract. If the linearity improves, matrix effects are likely the cause. The use of an internal standard is also highly recommended to correct for these effects.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards (GC/MS Analysis)

This protocol is based on methodologies outlined in EPA methods for the analysis of this compound in water samples.[10]

Experimental Workflow for Standard Preparation

start Start: Obtain Certified This compound Standard stock_prep 1. Prepare Primary Stock (e.g., 1000 µg/mL in ethanol) start->stock_prep intermediate_prep 2. Prepare Intermediate Stock (e.g., 100 µg/mL) stock_prep->intermediate_prep working_prep 3. Prepare Working Standard Mix (e.g., 10 µg/mL) intermediate_prep->working_prep serial_dilution 4. Perform Serial Dilutions to create calibration standards (e.g., 5 levels) working_prep->serial_dilution add_is 5. Add Internal Standard (if applicable) serial_dilution->add_is analysis 6. Analyze by GC/MS add_is->analysis

Caption: Workflow for preparing this compound calibration standards.

Methodology:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of pure this compound analytical standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with absolute ethanol (B145695).[10] Mix thoroughly. This solution should be stored at a low temperature in the dark.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 10.0 mL of the 1000 µg/mL primary stock solution into a 100 mL volumetric flask.

    • Dilute to volume with absolute ethanol and mix well.[10]

  • Working Standard Solution (e.g., 10.0 µg/mL):

    • Pipette 10.0 mL of the 100 µg/mL intermediate stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with a suitable solvent (e.g., 20% ethyl acetate (B1210297) in iso-octane for GC/ECD analysis or as specified by the method).[2]

  • Calibration Curve Standards:

    • Prepare a series of at least five calibration standards by performing serial dilutions of the working standard solution.[10] The concentration range should bracket the expected concentration of this compound in the samples.

  • Internal Standard:

    • If an internal standard is used, add a constant, known amount to each calibration standard and sample.

Data Presentation

Table 1: Typical Calibration Parameters for this compound Analysis
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.995≥ 0.998
Calibration Range 0.05 - 5.0 ppb (in 200 mL water sample)[10]2.0 - 20.0 µg/mL[12]
Limit of Detection (LOD) 0.2 ng/g[13]Varies by detector
Limit of Quantification (LOQ) 0.05 µg/L[14]< 20 ng/mL[12]
Internal Standard Dipentyl phthalate,[8] Deuterated analogs[10]Dibutyl phthalate[12]
Common Detector Mass Spectrometer (MS),[10] Electron Capture Detector (ECD)[1][2]UV Detector, MS/MS[15]

Note: The values presented in this table are examples and may vary depending on the specific instrumentation, method, and matrix.

References

Technical Support Center: Improving the Precision of Acetochlor Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high precision in acetochlor bioassays. By standardizing methodologies and offering solutions to common pitfalls, we aim to enhance the reliability and consistency of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound, and how does it influence bioassay design? A1: this compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. More specifically, it inhibits the enzyme glutathione (B108866) peroxidase 4 (GPX4), leading to an accumulation of lipid peroxides, reactive oxygen species (ROS), and a form of cell death called ferroptosis. This mechanism suggests that endpoints related to oxidative stress, cell viability (especially in rapidly growing tissues), and growth inhibition are most relevant for bioassays. Assays using whole organisms like algae, duckweed (Lemna spp.), or germinating seeds are effective as they integrate these cellular effects into measurable growth parameters.

Q2: Which biological models are most commonly used for this compound bioassays? A2: Common models include aquatic plants and algae, such as Lemna minor (duckweed) and Selenastrum capricornutum, as well as terrestrial plant seeds for germination and early growth assays (e.g., sorghum, cucumber, oat).[1] The choice depends on the matrix being tested (water or soil) and the regulatory context. Lemna and algae are standard models for aquatic ecotoxicology testing under OECD and EPA guidelines.[2][3]

Q3: What are typical sources of variability in herbicide bioassays? A3: Variability in herbicide bioassays can stem from three main areas:

  • Biological Factors: Inherent genetic variation within test species, differences in age or developmental stage, and the health status of the organisms.

  • Environmental Factors: Fluctuations in temperature, light intensity, pH, and humidity. For soil bioassays, properties like organic matter content, clay content, and pH can significantly alter this compound's bioavailability.[4]

  • Procedural Inconsistencies: Inaccurate preparation of solutions, inconsistent application of the herbicide, pipetting errors, and operator-dependent differences in measurements.

Q4: What is an acceptable coefficient of variation (CV%) for an this compound bioassay? A4: While specific criteria can vary by protocol, a general target for within-day imprecision is a coefficient of variation (CV) of less than 20%. Exceeding this threshold often indicates a procedural or environmental issue that needs to be addressed to ensure the reliability of the results.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you pinpoint and solve problems during your experiments.

Q5: My replicate wells/pots show high variability (CV > 20%). What should I investigate? A5: High replicate variability is a common problem that can obscure results. Systematically check the following potential causes, starting with the most likely.

  • Inconsistent Application/Dosing: Uneven distribution of this compound is a primary culprit.

    • Solution: Ensure your stock solutions are homogenous before making dilutions. When applying to soil, mix the soil thoroughly after application to ensure even distribution. For aquatic tests, ensure complete mixing in the media without excessive agitation that could stress the organisms. Use calibrated pipettes and consistent technique.

  • Variable Environmental Conditions: Non-uniform conditions across your experimental setup can cause differential growth.

    • Solution: Ensure uniform light intensity, temperature, and humidity for all replicates. Avoid "edge effects" in microplates by filling outer wells with sterile water or media and not using them for experimental data points. Rotate the position of trays or plates within the growth chamber or incubator.

  • Heterogeneous Soil/Media: In soil bioassays, variations in composition can significantly impact this compound's bioavailability.[4]

    • Solution: Use a homogenized soil or artificial substrate. Sieve the soil to remove large particles and mix it thoroughly before aliquoting into pots. Ensure consistent compaction in each pot. Key soil properties affecting this compound are organic matter and clay content, which increase adsorption and reduce bioavailability.[4]

  • Non-uniform Biological Material: Differences in seed viability or the initial size/health of Lemna fronds can be a major source of variation.

    • Solution: Use a certified seed lot with high germination rates. Select Lemna colonies that are uniform in size and appearance (e.g., each with 2-3 fronds) for initiating the test. Discard any unhealthy-looking organisms before starting the experiment.

Q6: My bioassay shows low sensitivity, or I am not seeing a clear dose-response curve. What could be wrong? A6: A lack of a clear dose-response relationship can be due to several factors related to the concentration range, test substance, or organism sensitivity.

  • Inappropriate Concentration Range: The selected concentrations may be too high (all organisms die) or too low (no effect is observed).

    • Solution: Conduct a preliminary range-finding experiment using a wide, logarithmic series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/L) to identify the active range for your specific test system.

  • This compound Adsorption or Degradation: this compound can be adsorbed by soil organic matter or plasticware, reducing its bioavailable concentration.[4] It can also degrade over the course of a longer experiment.

    • Solution: For soil assays, be aware that higher organic matter content will require higher application rates to see an effect.[4] For aquatic assays, consider using glass vessels to minimize adsorption. For multi-day tests, a semi-static renewal system (replacing the test solutions periodically) can ensure more consistent exposure.[2] Analytical confirmation of test concentrations is recommended.[5]

  • Solvent Effects: If using a solvent like acetone (B3395972) or DMSO to dissolve this compound, the solvent itself could be affecting the test organisms.

    • Solution: Ensure the final solvent concentration is minimal and consistent across all treatments, including the control (which should be a "vehicle control" containing the same amount of solvent as the highest treatment). Run a preliminary test to determine the no-observed-effect concentration (NOEC) of the solvent alone.

Q7: The plants in my control group are growing poorly. What should I check? A7: Poor growth in the control group invalidates the assay, as it prevents the detection of inhibitory effects.

  • Suboptimal Growth Conditions: The light, temperature, or nutrient medium may not be appropriate for the test species.

    • Solution: Verify that your experimental conditions (photoperiod, light intensity, temperature, growth medium composition) align with established protocols like OECD or EPA guidelines for the species you are using.[2][3]

  • Contamination: The soil, water, or nutrient medium may be contaminated with other toxic substances, or there may be microbial contamination.

    • Solution: Use high-purity water (e.g., Type I) and analytical-grade reagents to prepare media. Ensure all glassware and equipment are thoroughly cleaned and sterilized. When conducting soil bioassays, it is crucial to have a "clean" control soil from a site with no history of herbicide application for comparison.[6]

Quantitative Data Summary

The toxicity of this compound varies significantly depending on the test organism and endpoint. The following tables summarize key quantitative data from various studies.

Table 1: Ecotoxicological Endpoints for this compound in Various Aquatic Organisms

SpeciesTest TypeEndpointValue (mg/L)Source
Rainbow Trout (Oncorhynchus mykiss)96-hour AcuteLC500.45[7]
Bluegill Sunfish (Lepomis macrochirus)96-hour AcuteLC501.30[7]
Daphnia magna (Water Flea)48-hour AcuteEC5016.00[7]
Algae (Selenastrum capricornutum)72-hour Growth InhibitionErC500.00052[8]

LC50: Lethal concentration for 50% of the population. EC50: Effect concentration for 50% of the population. ErC50: EC50 based on growth rate inhibition.

Table 2: Acute Toxicity of Technical Grade this compound in Vertebrates

SpeciesTest TypeEndpointValue (mg/kg)ClassificationSource
RatOralLD501426 - 2148Moderately Toxic[7]
Bobwhite QuailOralLD501260Moderately Toxic[7]
RabbitDermalLD50>4166Practically Non-toxic[7]

LD50: Lethal dose for 50% of the population.

Visual Guides and Diagrams

Signaling Pathway

Acetochlor_Pathway This compound This compound GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 inhibits GSSG Glutathione Disulfide (GSSG) GPX4->GSSG Lipid_OH Non-toxic Lipid Alcohols GPX4->Lipid_OH detoxifies GSH Glutathione (GSH) GSH->GPX4 Lipid_H Lipid Hydroperoxides Lipid_H->GPX4 ROS Reactive Oxygen Species (ROS) Accumulation Lipid_H->ROS leads to Ferroptosis Ferroptosis (Lipid Peroxidation-driven Cell Death) ROS->Ferroptosis Nrf2 Nrf2 Activation ROS->Nrf2

Caption: Mechanism of this compound toxicity via GPX4 inhibition.

Experimental Workflow

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase A 1. Prepare Stock Solution (this compound in appropriate solvent) B 2. Prepare Serial Dilutions & Vehicle Control A->B D 4. Exposure (Apply dilutions to soil/media) B->D C 3. Prepare Biological Material (e.g., select uniform seeds, culture Lemna) C->D E 5. Incubation (Controlled environment: light, temp, time) D->E F 6. Data Collection (Measure endpoints: root length, frond count, etc.) E->F G 7. Data Analysis (Calculate % inhibition, determine EC50/NOEC) F->G

Caption: General workflow for conducting a precise this compound bioassay.

Troubleshooting Logic

Troubleshooting_Logic Start High Variability (CV > 20%)? Env Environmental Conditions Uniform? (Light, Temp, Humidity) Start->Env Check First Proc Procedure Standardized? (Pipetting, Mixing, Application) Env->Proc Yes Sol_Env ACTION: Standardize & monitor environment. Avoid edge effects. Env->Sol_Env No Mat Biological/Soil Material Homogenous? Proc->Mat Yes Sol_Proc ACTION: Calibrate pipettes. Ensure thorough mixing. Standardize application technique. Proc->Sol_Proc No Sol_Mat ACTION: Homogenize soil. Select uniform organisms. Use certified seeds. Mat->Sol_Mat No End Re-run Assay Mat->End Yes Sol_Env->End Sol_Proc->End Sol_Mat->End

Caption: Decision tree for troubleshooting high variability in bioassays.

Key Experimental Protocols

Protocol 1: Lemna minor Growth Inhibition Test (based on OECD 221)

This protocol assesses the toxicity of this compound in an aquatic environment by measuring its effect on the growth of duckweed, Lemna minor.

1. Materials and Reagents:

  • Lemna minor culture, axenically grown and in exponential growth phase.

  • Sterile growth medium (e.g., Steinberg Medium or 20X-AAP).

  • This compound stock solution (analytical grade, dissolved in a suitable solvent like acetone if necessary).

  • Sterile glass test vessels (e.g., 100 mL beakers or flasks).

  • Controlled environment chamber (24 ± 2°C, continuous illumination).

  • High-purity water.

2. Procedure:

  • Preparation of Test Solutions: Prepare a geometric series of at least five this compound concentrations (e.g., 0.5, 1.25, 2.5, 6.25, 15.6 µg/L) and a control (medium only). If a solvent is used, also prepare a solvent control with the same final solvent concentration as the treatments.

  • Test Initiation:

    • Add a defined volume (e.g., 50 mL) of each test solution or control to triplicate sterile glass vessels.

    • Select healthy L. minor colonies, each consisting of 2 to 4 fronds.

    • Aseptically transfer one colony to each test vessel. The total initial frond number per vessel should be between 9 and 12.

  • Incubation: Place the vessels in a growth chamber under continuous warm-white fluorescent light for 7 days. Randomize the position of the vessels daily.

  • Data Collection:

    • Count the number of fronds in each vessel on days 0, 3, 5, and 7.

    • At the end of the 7-day period, assess at least one other measurement variable, such as total frond area (using image analysis) or dry weight (by collecting all fronds, drying at 60°C, and weighing).

  • Data Analysis:

    • Calculate the average specific growth rate for both frond number and the other measured variable (e.g., dry weight) for each concentration.

    • Calculate the percent inhibition of the growth rate relative to the control.

    • Determine the ECx values (e.g., EC10, EC20, EC50) by fitting the data to a suitable regression model. Also, determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).

3. Validity Criteria:

  • The doubling time of the frond number in the control must be less than 2.5 days (60 hours).

  • The pH of the control medium should not vary by more than 1.5 units during the test.

Protocol 2: Soil Bioassay for Herbicide Carryover (General Method)

This protocol is a simple method to determine if soil contains biologically active residues of this compound that could harm a subsequent crop.

1. Materials:

  • Test soil from the field .

  • Control soil from a similar area with no history of this compound application.[6]

  • Pots (e.g., 4-inch diameter), at least 3 per soil type.

  • Seeds of a sensitive indicator species (e.g., oat, cucumber, sorghum).[1]

  • Greenhouse or sunny windowsill.

2. Procedure:

  • Soil Collection:

    • Collect representative soil samples from the top 2-4 inches of the field.[9][10] Take multiple subsamples from different areas (e.g., high spots, low spots, areas of sprayer overlap) and combine them to create a composite sample.[6][10]

    • Collect a separate composite sample from the control area.

  • Potting and Seeding:

    • Fill an equal number of pots with the test soil and the control soil. Label each pot clearly.

    • Plant 5-10 seeds of the indicator species at a consistent depth in each pot.

  • Incubation and Growth:

    • Place all pots in a location with adequate light and temperature to support healthy growth.

    • Water the pots as needed to keep the soil moist but not waterlogged. Crucially, water all pots with the same amount of water to avoid confounding results.[11]

  • Observation and Data Collection:

    • Monitor the pots for 2-3 weeks after seed emergence.

    • Compare the plants in the test soil to those in the control soil.

    • Record observations on:

      • Germination percentage.

      • Plant height (stunting).

      • Visual injury symptoms (e.g., yellowing/chlorosis, abnormal leaf growth, swelling).[9]

      • At the end of the experiment, you can carefully remove the plants, wash the roots, and measure root length and overall plant biomass (fresh or dry weight).

  • Interpretation: If plants in the test soil show significantly reduced germination, growth, or visible injury compared to the plants in the control soil, it indicates the presence of phytotoxic this compound residues.

References

addressing variability in acetochlor field trial results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in acetochlor field trial results. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during this compound field trials.

Issue Potential Causes Troubleshooting Steps
Inconsistent Weed Control Environmental Factors: Lack of rainfall or irrigation after application can prevent the activation and movement of this compound into the weed germination zone.[1][2][3] Excessive rainfall can lead to leaching below the weed seed zone.[3]- Ensure application is timed before an expected rainfall of 10-15 mm within 7-10 days to incorporate the herbicide into the soil.[1][3][4] - In dry conditions, a shallow cultivation can help mix the herbicide into the upper soil layer where weed seeds germinate.[1]
Soil Properties: High organic matter and clay content can bind this compound, reducing its availability for weed uptake.[4][5] Soil pH can also influence its persistence and degradation.[5]- Adjust application rates based on soil texture and organic matter content as specified on the product label.[6] Higher rates may be needed for soils with high clay or organic matter. - Conduct a thorough soil analysis before starting the trial to understand its properties.
Weed Resistance: Repeated use of this compound or other Group 15 herbicides can lead to the development of resistant weed populations, such as waterhemp and Palmer amaranth.[6][7]- Implement a resistance management strategy that includes rotating herbicides with different modes of action.[6] - Tank-mix this compound with other effective herbicides to broaden the weed control spectrum.[6] - Scout fields regularly to identify and manage any weed escapes promptly.[6]
Application Errors: Incorrect calibration of spray equipment, improper nozzle selection, or uneven application can result in variable weed control.[1][8]- Calibrate spray equipment accurately before each application. - Use appropriate nozzles and pressure to ensure uniform coverage.[1] - Avoid application during windy conditions to prevent spray drift.[1]
Crop Injury Environmental Conditions: Cool, wet conditions following application can slow crop emergence and increase the duration of contact with the herbicide, leading to injury.[1][9]- Avoid applying this compound if cold and heavy rainfall are forecasted shortly after planting.[1]
Application Timing and Depth: Applying this compound too close to crop emergence or planting seeds too shallow can increase the risk of injury.- Apply this compound immediately after planting or within a few days, before the crop emerges.[1][10] - Ensure seeds are planted at the correct depth according to crop-specific recommendations.
Crop Sensitivity: Different crop varieties may exhibit varying levels of tolerance to this compound.- Select crop varieties that have demonstrated good tolerance to this compound in previous trials or as indicated by the seed supplier.
Formulation and Adjuvants: The use of certain adjuvants or tank-mix partners may increase the potential for crop injury under specific conditions.- Always follow the label instructions for approved tank-mix partners and adjuvants.[6] - Conduct a small-scale test (jar test) to check for physical compatibility before large-scale mixing.
Variable Residue Levels in Soil/Water Soil Properties: this compound's persistence and mobility are influenced by soil texture, organic matter, and microbial activity.[5][11]- Characterize the soil at the trial site for texture, organic matter content, and pH to better predict herbicide behavior.[5]
Environmental Conditions: Temperature, moisture, and sunlight affect the degradation rate of this compound.[5][12]- Monitor and record weather data throughout the trial period. This information is crucial for interpreting residue data.
Sampling and Analytical Variability: Inconsistent soil sampling techniques or errors in the analytical laboratory can lead to variable results.- Follow a standardized soil sampling protocol, taking multiple cores from each plot to create a representative composite sample. - Use validated analytical methods, such as GC/MS or LC/MS/MS, for residue analysis.[13][14]

Frequently Asked Questions (FAQs)

Efficacy and Application

Q1: What is the primary mode of action for this compound?

A1: this compound is a Group 15 herbicide that works by inhibiting very-long-chain fatty acid synthesis in susceptible plants.[6] This action stops the growth of seedling shoots, and it is most effective when applied before weeds germinate (pre-emergence).[6][15]

Q2: How critical is rainfall for this compound's efficacy?

A2: Rainfall is crucial. This compound requires moisture to move into the soil where weed seeds are germinating.[1][2] Ideally, 10-15 mm of rain or irrigation is needed within 7-10 days of application for optimal performance.[1][3][4]

Q3: What is the expected duration of weed control from a single this compound application?

A3: Generally, this compound can provide residual weed control for up to 30 days, though this can vary depending on environmental conditions and soil type.[6] Some studies suggest it can provide control for 8-12 weeks under optimal conditions.[3]

Q4: Can this compound be tank-mixed with other herbicides?

A4: Yes, this compound is often used in combination with other herbicides to achieve broad-spectrum weed control.[6][15] Common tank-mix partners include atrazine, glyphosate, and others, depending on the crop and target weeds.[6] Always check the product label for compatible tank-mix partners.[6]

Crop Safety

Q5: What are the typical symptoms of this compound injury in corn?

A5: Injury symptoms in corn can include stunting, improper unfurling of leaves (leaves may appear twisted or crinkled), and yellowing of the foliage.[3][16] In severe cases, seedlings may not emerge from the soil.[16]

Q6: How does soil type influence the risk of crop injury?

A6: Coarse-textured soils with low organic matter have a higher potential for crop injury because there is less binding of the herbicide, allowing for greater uptake by the crop.[3] Conversely, fine-textured soils with high organic matter bind more this compound, reducing the risk of crop injury but potentially lowering weed control efficacy if rates are not adjusted.[5]

Environmental Fate and Analysis

Q7: What is the typical half-life of this compound in soil?

A7: The half-life of this compound in soil can vary significantly based on soil type, microbial activity, and environmental conditions.[5][17] Reported half-lives range from approximately 9 to 17 days in some studies, while others have found it to be longer under different conditions.[11]

Q8: What are the primary degradation pathways for this compound in the environment?

A8: this compound is primarily degraded in the soil by microbial activity.[11] Other dissipation routes include photodegradation on the soil surface and, to a lesser extent, chemical hydrolysis.[17]

Q9: What analytical methods are recommended for quantifying this compound residues in soil and water?

A9: For accurate quantification of this compound and its metabolites, gas chromatography/mass spectrometry (GC/MS) and liquid chromatography with tandem mass spectrometry (LC/MS/MS) are the recommended analytical methods.[13][14] These methods offer high sensitivity and selectivity.

Data Presentation

Table 1: Influence of Soil Properties on this compound Dissipation (Half-life in days)

Soil TypeOrganic Matter (%)pHHalf-life (days)Reference
Clay Loam2.16.512.4[18]
Sandy Loam1.85.65-7[12]
Silt LoamNot Specified6.412.3[19]
ClayNot SpecifiedNot Specified9.3 (surface)[11]

Table 2: Recommended Application Rates of this compound (900 g/L EC) based on Soil Clay Content

Clay Content (%)Application Rate (L/ha)
0 - 100.75 - 1.5
11 - 201.0 - 2.0
21 - 301.5 - 3.0
> 303.0
Source: Adapted from product label information.[1]

Experimental Protocols

Protocol 1: Soil Sampling for this compound Residue Analysis
  • Objective: To collect representative soil samples for the quantification of this compound residues.

  • Materials: Soil probe or auger, clean plastic bags, labels, cooler with ice packs.

  • Procedure:

    • Define the sampling area within each experimental plot.

    • Collect a minimum of 10-15 soil cores from random locations within each plot to a depth of 15 cm.

    • Combine the cores from a single plot into a clean plastic bag to form a composite sample.

    • Thoroughly mix the composite sample.

    • Take a subsample of approximately 500g, place it in a labeled bag, and immediately store it in a cooler on ice.

    • Transport samples to the analytical laboratory as quickly as possible and store them frozen at -20°C until analysis.

Protocol 2: this compound Residue Extraction and Analysis from Soil via GC/MS
  • Objective: To extract and quantify this compound residues from soil samples.

  • Principle: Soil samples are extracted with a solvent system, and the resulting extract is analyzed by gas chromatography-mass spectrometry (GC/MS).[20]

  • Methodology:

    • Extraction:

      • Weigh 20 g of a homogenized soil sample into a glass bottle.[20]

      • Add 10 mL of 10% acetonitrile (B52724) in water and 25 mL of isooctane.[20]

      • Shake the mixture vigorously for 10 minutes.[20]

      • Allow the phases to separate.

    • Analysis:

      • Filter the organic (isooctane) phase.[20]

      • Inject an aliquot of the filtered organic phase directly into a gas chromatograph equipped with an electron capture detector (ECD) or a mass spectrometer (MS) for quantification.[20]

      • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from certified reference standards.[20]

    • Quality Control:

      • Analyze fortified soil samples (spiked with a known concentration of this compound) with each batch of samples to determine the recovery rate.[20]

      • Analyze reagent blanks to check for contamination.[20]

Visualizations

Acetochlor_Mode_of_Action This compound This compound (Group 15 Herbicide) Uptake Uptake by Seedling Shoots & Roots This compound->Uptake Applied to soil VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Uptake->VLCFA_Inhibition Cell_Division Disruption of Cell Division & Growth VLCFA_Inhibition->Cell_Division Weed_Death Weed Seedling Death Before Emergence Cell_Division->Weed_Death Experimental_Workflow_Residue_Analysis start Field Trial with this compound Application sampling Soil Sampling (Composite Samples) start->sampling storage Sample Storage (-20°C) sampling->storage extraction Solvent Extraction (e.g., Acetonitrile/Isooctane) storage->extraction analysis GC/MS or LC/MS/MS Analysis extraction->analysis quantification Data Quantification & Reporting analysis->quantification end Final Results quantification->end Factors_Affecting_Variability Variability Variability in This compound Field Trial Results Environment Environmental Factors Environment->Variability Rainfall Rainfall Environment->Rainfall Temperature Temperature Environment->Temperature Soil Soil Properties Soil->Variability OrganicMatter Organic Matter Soil->OrganicMatter Texture Texture (Clay Content) Soil->Texture pH pH Soil->pH Application Application Technique Application->Variability Timing Timing Application->Timing Calibration Calibration Application->Calibration Biology Biological Factors Biology->Variability WeedResistance Weed Resistance Biology->WeedResistance CropTolerance Crop Tolerance Biology->CropTolerance

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Acetochlor Residue Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the validation of acetochlor residues in environmental and agricultural samples. The performance of prominent techniques is evaluated based on experimental data from peer-reviewed studies, offering insights into their sensitivity, accuracy, and precision. This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound residue analysis is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques due to their high selectivity and sensitivity. Immunoassays offer a high-throughput and cost-effective alternative, particularly for screening purposes.

Below is a summary of the performance of different analytical methods based on published validation data.

Analytical MethodMatrixLinearity (Range)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MSMaize & Soybean Straw0.001–0.05 mg L⁻¹ (R² > 0.99)86–119.7%< 5%0.2 ng g⁻¹0.67 ng g⁻¹[1]
GC-MSHerbicide Formulation2.0–20.0 μg/mL94.5–105.3%0.8–2.5%Not Reported< 20 ng/mL[2]
GC-FIDTechnical & Formulated ProductsNot ReportedNot Reported0.09–0.77% (repeatability), 0.18–0.78% (reproducibility)Not ReportedNot Reported[3]
LC-ESI-MS/MSGround & Surface Water0.10–100 ppb95–105%Not Reported0.125 ng injected0.10 ppb[4]
Immuno-enzyme AssaySoil112–965 ng/mL74–124%Not Reported59.4 ng/mL111.7 ng/mL[5]
GC-ECDSoil & Maize GrainNot ReportedNot ReportedSatisfactory0.0005 mg/kg (soil), 0.0008 mg/kg (grain)Not Reported[6]

Experimental Protocols

A detailed methodology is crucial for the successful validation of an analytical method. Below is a representative protocol for the determination of this compound residues in maize and soybean straw using GC-MS, based on a validated method.[1]

1. Sample Preparation (Accelerated Solvent Extraction - ASE)

  • Drying and Homogenization: Dry the maize and soybean straw material and homogenize it to a fine powder.

  • Extraction:

    • Mix the homogenized straw with diatomaceous earth.

    • Place the mixture into a stainless-steel extraction cell.

    • Perform accelerated solvent extraction using a mixture of n-hexane and acetone (B3395972) (1:1 v/v).

    • Set the extraction temperature to 100 °C and the pressure to 1500 psi.

    • Conduct one extraction cycle.

  • Concentration: Concentrate the resulting extract to near dryness using a rotary evaporator and then bring to a final volume of 1 mL with n-hexane.

2. GC-MS Analysis

  • Instrumentation: Agilent 7832 GC equipped with a mass spectrometer detector, a split-splitless injector, and an HP-5 MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 1 minute.

    • Ramp to 180 °C at a rate of 20 °C/min, hold for 1 minute.

    • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode.

    • Acquire data in selected ion monitoring (SIM) mode for quantification.

3. Method Validation

The validation of the analytical method should be performed according to established guidelines, such as the European guideline SANTE/12682/2019.[1] The following parameters must be assessed:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interference peaks at the retention time of this compound.[1][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by constructing calibration curves from at least five concentration levels.[1]

  • Accuracy (Trueness): The closeness of the mean of a set of measurements to the actual value. It is determined by recovery experiments using spiked samples at different concentration levels.

  • Precision: The closeness of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) for replicate analyses.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Homogenization Sample Homogenization Extraction Accelerated Solvent Extraction (ASE) Homogenization->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Selectivity Selectivity GCMS->Selectivity Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ

Caption: Workflow for validating an analytical method for this compound residues.

Method Selection Logic start Start: Need to Analyze This compound Residues matrix_type What is the sample matrix? start->matrix_type sensitivity What is the required sensitivity (LOD/LOQ)? matrix_type->sensitivity complex_matrix Complex Matrix (Soil, Plant Tissue) matrix_type->complex_matrix Complex simple_matrix Simple Matrix (Water) matrix_type->simple_matrix Simple throughput Is high throughput required? sensitivity->throughput high_sens High sensitivity->high_sens High mod_sens Moderate sensitivity->mod_sens Moderate gc_ms GC-MS or GC-ECD throughput->gc_ms No immunoassay Immunoassay throughput->immunoassay Yes lc_msms LC-MS/MS complex_matrix->sensitivity simple_matrix->sensitivity high_sens->lc_msms mod_sens->throughput yes Yes no No

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of Acetochlor and S-Metolachlor for Pre-Emergent Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the herbicidal efficacy, crop tolerance, and application parameters of two leading chloroacetamide herbicides.

This guide provides a comprehensive comparison of acetochlor and S-metolachlor, two widely utilized pre-emergent herbicides from the chloroacetamide chemical family (Group 15).[1][2] Both herbicides are effective in controlling a range of annual grasses and small-seeded broadleaf weeds by inhibiting the synthesis of very long-chain fatty acids, which disrupts weed seedling shoot growth.[2][3] This analysis synthesizes data from various field and greenhouse studies to offer researchers, scientists, and agricultural professionals a detailed side-by-side evaluation of their performance.

Efficacy in Weed Control

This compound and S-metolachlor exhibit overlapping but distinct spectrums of weed control. While both are generally effective against grasses, their performance against certain broadleaf weeds differs.

Key Findings:

  • Broadleaf Weeds: this compound generally demonstrates superior control of pigweed species (Amaranthus spp.), including Palmer amaranth, and provides better suppression of common lambsquarters and common ragweed.[1] It also shows activity against smartweed and velvetleaf, which S-metolachlor does not effectively control.[1]

  • Grass Weeds: Both herbicides provide comparable control of numerous grass species, such as barnyardgrass, crabgrass, fall panicum, foxtail, and goosegrass.[1]

  • Residual Activity: S-metolachlor is reported to have longer soil residual activity than this compound, potentially offering a wider window of weed control.[1]

  • Activation: Both herbicides require rainfall for activation, but S-metolachlor is effective with less moisture compared to this compound.[1]

Table 1: Comparative Weed Control Efficacy

Weed SpeciesThis compound EfficacyS-Metolachlor EfficacyReference
Pigweeds (Amaranthus spp.)Slightly better controlGood control[1]
Common LambsquartersBetter suppressionLess effective[1]
Common RagweedBetter suppressionLess effective[1]
SmartweedActivityNo control[1]
VelvetleafActivityNo control[1]
BarnyardgrassSimilar to S-metolachlorSimilar to this compound[1]
CrabgrassSimilar to S-metolachlorSimilar to this compound[1]
Fall PanicumSimilar to S-metolachlorSimilar to this compound[1]
FoxtailSimilar to S-metolachlorSimilar to this compound[1]
GoosegrassSimilar to S-metolachlorSimilar to this compound[1]
Smooth Pigweed100% control (EC formulation)96-100% control[4]
Large CrabgrassNot specified96-100% control[4]
Giant FoxtailNot specified96-100% control[4]

Crop Tolerance and Phytotoxicity

The tolerance of various crops to this compound and S-metolachlor can vary depending on the crop species, application rate, and timing.

Key Findings:

  • Corn: Both herbicides are widely used in corn. The addition of a safener is common in formulations intended for corn to reduce the risk of injury.[5]

  • Soybean: Both herbicides are used in soybean production.[3] In one study, this compound applied at rates up to 1,700 g ai ha⁻¹ resulted in up to 74% control of multiple-herbicide-resistant waterhemp at 8 weeks after application, with minimal crop injury reported.[6]

  • Dry Beans: Kidney, small red, and white beans have shown good tolerance to both this compound and S-metolachlor applied preplant incorporated (PPI).[7] However, azuki beans were found to be more sensitive.[7]

  • Cotton: At higher rates, both herbicides can cause initial crop injury in cotton, though the plants typically recover.[8] One study observed up to 18% injury with this compound tank mixtures 14 days after a 1-2 leaf application, and up to 26% injury 7 days after a 4-6 leaf application, with recovery within 21 days.[8]

  • Rice: S-metolachlor has been shown to cause unacceptable levels of injury and yield loss in rice.[9] this compound may have potential for use in rice, but injury can occur, particularly at higher rates and on certain soil types.[9]

  • Summer Squash and Cucumber: Summer squash exhibits excellent tolerance to S-metolachlor.[4] In contrast, cucumber is more sensitive, showing increased seedling emergence reduction and stunting, leading to significant yield decline at higher application rates.[4]

Table 2: Crop Injury and Yield Effects

CropHerbicideApplication RateObserved InjuryYield ImpactReference
CottonThis compound0.56 - 2.25 lbs ai/A18-26% initial injury, recovery in 21 daysNo substantial yield reduction[8]
CottonS-metolachlor0.475 - 1.9 lbs ai/A13-25% initial injury, recovery in 14-21 daysNo substantial yield reduction[8]
Dry Beans (Kidney, Small Red, White)This compound & S-metolachlor1x and 2x rates (PPI)≤2% growth reduction at 2 WAENo effect on yield[7]
Rice (silt loam soil)This compound1.125 lb/acre (spiking)62% injury7% yield reduction at highest rate[9]
RiceS-metolachlor0.75 lb/acreUnacceptable injury32-58% yield reduction[9]
Summer SquashS-metolachlor1.4 kg ai ha⁻¹ (PRE or EPOST)≤17% stunting at 4 WAP15% marketable yield decrease compared to one standard, but not others[4]
CucumberS-metolachlor1.4 kg ai ha⁻¹ (PRE)30% seedling emergence reduction, 36-43% stunting at 4 WAP39% marketable yield decline[4]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for evaluating herbicide efficacy and crop tolerance. A general workflow for such experiments is outlined below.

Herbicide Efficacy and Crop Tolerance Trial Workflow

G cluster_0 Pre-Trial Preparation cluster_1 Herbicide Application cluster_2 Data Collection & Analysis A Site Selection & Land Preparation B Experimental Design (e.g., RCBD) A->B C Treatment & Rate Selection B->C D Crop & Weed Seeding C->D E Herbicide Mixing & Sprayer Calibration D->E F Application Timing (e.g., PRE, PPI, POST) E->F G Visual Injury Ratings (e.g., 0-100% scale) F->G Weekly/Bi-weekly H Weed Control Ratings (e.g., 0-100% scale) F->H Weekly/Bi-weekly I Weed Density & Biomass Measurements F->I At specific DAT J Crop Stand Counts, Height & Biomass F->J At specific DAT L Statistical Analysis (e.g., ANOVA) G->L H->L I->L K Crop Yield Measurement J->K At harvest J->L K->L

Caption: A generalized workflow for conducting herbicide efficacy and crop tolerance trials.

Key Methodological Components:
  • Experimental Design: Most studies utilize a randomized complete block design (RCBD) with multiple replications to account for field variability.[9][10]

  • Treatments: Treatments typically include various rates of the herbicides being tested, a commercial standard for comparison, and both weed-free and weedy untreated controls.[9][11]

  • Application: Herbicides are applied using calibrated sprayers to ensure accurate and uniform distribution.[10][11] Application timings investigated often include preplant incorporated (PPI), preemergence (PRE), and postemergence (POST).[8]

  • Data Collection:

    • Weed Control and Crop Injury: Visual ratings are commonly taken at multiple intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no effect) to 100% (complete control or crop death).[8][12]

    • Quantitative Measurements: Data on weed density, crop stand, plant height, and biomass are often collected to provide more objective measures of herbicide effects.[7][12]

    • Yield: Crop yield is typically measured at the end of the growing season to determine the ultimate impact of the herbicide treatments.[8]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments, with means separated using tests such as Fisher's Protected LSD or Tukey's HSD.[9]

Logical Relationship of Herbicide Properties

G Herbicide Chloroacetamide Herbicide (this compound or S-Metolachlor) Properties Chemical Structure Soil Residual Activity Moisture Requirement for Activation Herbicide->Properties Efficacy Weed Control Spectrum Duration of Control Properties:p2->Efficacy:e2 Properties:p3->Efficacy:e1 Properties:p1->Efficacy:e1 CropResponse Crop Tolerance Potential for Injury Properties:p1->CropResponse:c1

Caption: Interrelationship of herbicide properties, efficacy, and crop response.

Conclusion

Both this compound and S-metolachlor are valuable tools for pre-emergent weed management. The choice between them should be guided by the specific weed spectrum present in a field, the crop being grown, and environmental conditions such as anticipated rainfall. This compound offers an advantage for controlling certain problematic broadleaf weeds like pigweeds and lambsquarters.[1] S-metolachlor, with its longer residual activity and lower moisture requirement for activation, may be better suited for situations where extended control is needed or rainfall is less predictable.[1] For all applications, adherence to label recommendations for rates and timings is crucial to maximize efficacy while ensuring crop safety. Furthermore, integrating these herbicides into a broader weed management program that includes multiple effective modes of action is essential for mitigating the development of herbicide resistance.[5]

References

A Comparative Analysis of Acetochlor and Other Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of acetochlor and other prominent chloroacetamide herbicides, including S-metolachlor, alachlor (B1666766), and butachlor (B1668075). The comparison focuses on their mechanism of action, physicochemical properties, toxicological profiles, and performance data related to weed efficacy and crop phytotoxicity.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

Chloroacetamide herbicides act as pre-emergence or early post-emergence agents, primarily controlling annual grasses and some small-seeded broadleaf weeds.[1][2] Their primary mode of action is the inhibition of protein synthesis and, more specifically, the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] These herbicides are absorbed by the shoots of emerging seedlings and, to a lesser extent, by the roots.[4][5] By blocking the VLCFA elongase enzyme complex, they disrupt the formation of fatty acids with more than 18 carbons, which are essential components for building cell membranes and other critical structures, ultimately leading to a cessation of cell division and growth in susceptible plants.

Diagram 1. Mechanism of action for chloroacetamide herbicides.

Comparative Performance and Properties

The selection of a chloroacetamide herbicide often depends on the target weed spectrum, crop, and environmental conditions. While all share a common mechanism, they differ in their physicochemical properties, efficacy on specific weeds, and toxicological profiles.

Table 1: Physicochemical and Toxicological Properties
PropertyThis compoundS-MetolachlorAlachlorButachlor
Water Solubility (mg/L at 25°C) 223[6]488[4]242[7]23
Soil Half-life (days) 21 - 63[6][7]35 - 133[4][6]approx. 21[7]Moderately persistent
Acute Oral LD50 (rat, mg/kg) 4015 - 4238[8]2672[6]1350[9]1740 - 2000[10][11]

Note: Soil half-life can vary significantly based on soil type, temperature, and moisture.

Table 2: Comparative Efficacy on Key Weed Species
Weed SpeciesThis compoundS-MetolachlorAlachlorButachlor
Palmer Amaranth (B1665344) (Amaranthus palmeri)Good to Excellent[9][12]Good (Resistance noted)[12][13]Good[9]-
Barnyardgrass (Echinochloa crus-galli)Excellent[1]Excellent[1][7]Good[2]Good to Excellent[14][15]
Giant Foxtail (Setaria faberi)Excellent[2]Excellent[7]Good[2]-
Common Lambsquarters (Chenopodium album)Good (Suppression)[1]Fair[1]--
Common Ragweed (Ambrosia artemisiifolia)Good (Suppression)[1]Fair[1]--

Ratings are synthesized from literature. "Good" implies effective control, while "Excellent" suggests superior performance in cited studies. "-" indicates insufficient comparative data in the search results.

A field study on Palmer amaranth control showed that at a standard rate, this compound provided ≥94% control 14 days after treatment.[12] In the same study, S-metolachlor provided 76% control of a population that had begun to show resistance.[12] For grass species, both this compound and S-metolachlor generally provide similar, effective levels of control.[1] However, S-metolachlor, the more active isomer of metolachlor, has been shown to provide greater control of green foxtail and barnyardgrass at equivalent rates compared to the racemic mixture.[7] this compound is noted to provide slightly better control of certain broadleaf weeds like pigweeds, lambsquarters, and common ragweed compared to S-metolachlor.[1] Conversely, S-metolachlor tends to have a longer soil residual activity and requires less moisture for activation.[1]

Table 3: Comparative Crop Phytotoxicity
HerbicideCornSoybeansCotton
This compound Low risk; potential for "buggy-whipping" or improper leaf unfurling under stress conditions.[4][16]Low risk; can cause crinkled leaves or a "drawstring" effect on leaflets.[4][17]Low to moderate risk; can cause stunting. Micro-encapsulated formulations may reduce injury.[18]
S-Metolachlor Low risk; similar symptoms to this compound. Use of a safener is common.[4][7]Low risk; similar symptoms to this compound.[4][17]Moderate risk; can cause speckling or stunting.[7]
Alachlor Low risk; similar symptoms to this compound.[4][16]Low risk; similar symptoms to this compound.[4][16]-
Butachlor ---

Injury from chloroacetamides is typically low but can be exacerbated by cool, wet soils, high application rates for the given soil type, or other stressors that slow crop growth.[16]

Experimental Protocols: Herbicide Efficacy Bioassay

A standard method for evaluating and comparing the efficacy of herbicides is the whole-plant greenhouse bioassay. This allows for controlled conditions to determine dose-response relationships and compare performance against specific weed species.

Detailed Methodology
  • Seed Collection and Preparation: Collect seeds from target weed populations, such as Palmer amaranth or barnyardgrass. Ensure seeds are cleaned, dried, and stored appropriately to maintain viability. A known susceptible population should be included in all experiments as a control.

  • Planting: Fill pots or trays (e.g., 400-mL pots) with a consistent soil mixture (e.g., a 4:1 mix of field soil and commercial potting medium).[13] Sow a predetermined number of seeds (e.g., 50 seeds) of each weed population per pot.[13]

  • Herbicide Application: Prepare herbicide solutions at various concentrations, typically including a 1/4x, 1/2x, 1x (standard labeled rate), and 2x rate for each active ingredient being tested.[12] Apply the herbicides pre-emergence to the soil surface using a precision bench sprayer calibrated to deliver a specific volume (e.g., 300 liters per hectare).[12] Include an untreated control for each population.

  • Growth Conditions: Place the treated pots in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 30/28°C day/night temperature).[19] Water the pots as needed to maintain adequate soil moisture for germination and growth.

  • Data Collection and Analysis: At a specified time after treatment (e.g., 14 and 21 days), assess the efficacy of the herbicides.[12] Key metrics include:

    • Percent Control: A visual rating of the reduction in weed biomass compared to the untreated control.

    • Plant Survival: The number of emerged and surviving plants, expressed as a percentage of the untreated control.

    • Biomass Reduction: Harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction compared to the untreated control.

  • Statistical Analysis: Use the collected data to perform a dose-response analysis. Calculate the effective dose required to achieve 50% control (ED50) or 90% control (ED90) for each herbicide on each weed population.[12][13] This allows for a quantitative comparison of herbicide potency.

A Seed Collection (Target Weed & Susceptible Control) B Potting & Seeding (Standardized Soil & Seed Count) A->B D Pre-Emergence Application (Calibrated Bench Sprayer) B->D C Herbicide Preparation (Dose-Response Concentrations) C->D E Greenhouse Incubation (Controlled Environment) D->E F Data Collection (14-21 DAT) (Visual Rating, Survival Count, Biomass) E->F G Statistical Analysis (Calculate ED50 / ED90) F->G H Comparative Efficacy Report G->H

Diagram 2. Experimental workflow for a greenhouse herbicide efficacy study.

Conclusion

This compound, S-metolachlor, alachlor, and butachlor are effective chloroacetamide herbicides that share a common mechanism of inhibiting VLCFA synthesis. While all provide robust control of annual grasses and small-seeded broadleaf weeds, their performance varies. This compound offers a slight advantage on certain broadleaf species like Palmer amaranth and common ragweed.[1] S-metolachlor provides longer soil persistence and requires less moisture for activation.[1] Alachlor and butachlor remain effective options, particularly in specific cropping systems like rice for butachlor.[14] From a toxicological standpoint, this compound and alachlor have been grouped for their shared mechanism of inducing nasal tumors in rats, while S-metolachlor shows a lower acute toxicity profile than alachlor and butachlor.[8][9][10][20] The choice between these herbicides should be guided by the specific weed pressure, crop safety considerations, environmental conditions, and the need to manage and mitigate herbicide resistance.

References

Acetochlor Cross-Reactivity in Alachlor Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative analysis of the cross-reactivity of acetochlor, a widely used herbicide, in immunoassays designed for the detection of alachlor (B1666766), a structurally similar compound. The following sections present quantitative data from various studies, a detailed experimental protocol for assessing cross-reactivity, and a conceptual diagram illustrating the principles of immunoassay specificity.

Data Summary: Cross-Reactivity of this compound in Alachlor Immunoassays

The degree of cross-reactivity between this compound and alachlor is highly dependent on the specific antibody and the immunoassay format used. The data presented in Table 1, compiled from multiple studies, highlights the significant variability in reported cross-reactivity, ranging from negligible to substantial interaction. This variability underscores the importance of validating the specificity of any immunoassay for its intended application.

Immunoassay TypeTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Lateral Flow Immunoassay (LFIA)This compoundAlachlor108.22%[1][2]
Fluorescence Polarization ImmunoassayThis compoundAlachlor< 0.1%[3]
Indirect Competitive ELISA (ic-ELISA)PretilachlorThis compound< 3.0%[4]
Indirect Competitive ELISA (ic-ELISA)PretilachlorAlachlor< 3.0%[4]
Enzyme-Linked Immunosorbent Assay (ELISA)This compoundOther Pesticides< 0.1%[5]

Note: The cross-reactivity of other structurally related chloroacetamide herbicides, such as butachlor (B1668075) and propachlor, has been reported to be as low as 6.9% and 6.5%, respectively, in an this compound-specific immunoassay.[5]

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The following is a generalized protocol for determining the cross-reactivity of an antibody in a competitive enzyme-linked immunosorbent assay (ELISA) format. This method is widely used to assess the specificity of immunoassays for small molecules like herbicides.

Objective: To determine the percentage of cross-reactivity of this compound and other structurally related compounds in an immunoassay developed for alachlor.

Materials:

  • 96-well microtiter plates

  • Coating antigen (alachlor-protein conjugate)

  • Primary antibody specific to alachlor

  • Standard solutions of alachlor and potential cross-reactants (e.g., this compound, butachlor, metolachlor) of known concentrations

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., Phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to a pre-determined optimal concentration in coating buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the alachlor standard and the potential cross-reactants (e.g., this compound) in a suitable buffer.

    • Add 50 µL of the standard or cross-reactant solutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the alachlor standard and the cross-reactant.

    • Determine the concentration of alachlor and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Alachlor / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Cross-Reactivity

The following diagrams illustrate the principles of antibody specificity and cross-reactivity in a competitive immunoassay format.

Immunoassay_Specificity cluster_0 Specific Binding cluster_1 Cross-Reactivity cluster_2 No Cross-Reactivity Alachlor Alachlor Antibody_A Anti-Alachlor Antibody Alachlor->Antibody_A High Affinity This compound This compound Antibody_B Anti-Alachlor Antibody This compound->Antibody_B Lower Affinity Other_Herbicide Other Herbicide Antibody_C Anti-Alachlor Antibody

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

The following workflow outlines the key steps in a competitive ELISA for determining cross-reactivity.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with Alachlor-Protein Conjugate Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Competitive_Binding Add Alachlor Standard/ Cross-Reactant & Primary Antibody Block->Competitive_Binding Wash_1 Wash Competitive_Binding->Wash_1 Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash_1->Add_Secondary_Ab Wash_2 Wash Add_Secondary_Ab->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Measure_Signal Measure Signal (Absorbance) Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 Values Measure_Signal->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End Calculate_CR->End

Caption: Workflow for determining cross-reactivity using competitive ELISA.

References

Comparative Analysis of Acetochlor's Impact on Soil Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental impact of widely used agrochemicals is paramount. This guide provides an objective comparative analysis of the effects of the herbicide acetochlor on key soil enzymes. The data presented is synthesized from various experimental studies, offering a quantitative comparison with other common herbicides and detailing the methodologies for replication.

The application of herbicides, while essential for modern agriculture, can have unintended consequences on the delicate soil ecosystem. Soil enzymes, vital catalysts for nutrient cycling and organic matter decomposition, are particularly susceptible to the effects of these chemicals. This compound, a pre-emergent herbicide used extensively for weed control in crops such as corn and soybeans, has been the subject of numerous studies investigating its environmental fate and non-target effects. This guide synthesizes findings on this compound's impact on soil urease, phosphatase, catalase, and dehydrogenase, and draws comparisons with other frequently used herbicides like atrazine (B1667683), metolachlor, glyphosate, and 2,4-D.

Quantitative Comparison of Herbicide Impact on Soil Enzyme Activity

The following table summarizes the observed effects of various herbicides on the activity of key soil enzymes. The data, presented as percentage inhibition (-) or stimulation (+), is collated from multiple studies and reflects a range of concentrations and experimental conditions. It is important to note that the impact of herbicides on soil enzymes can vary depending on factors such as soil type, organic matter content, microbial community composition, and the concentration of the applied herbicide.

HerbicideUrease Activity (%)Phosphatase Activity (%)Catalase Activity (%)Dehydrogenase Activity (%)References
This compound InhibitionInhibition/StimulationInhibition/StimulationInhibition[1][2]
- (up to 100)- (variable)+ (53-81 at 62mM)- (significant)[1][3]
Atrazine InhibitionInhibitionInhibition/StimulationInhibition/Stimulation[2][4][5][6][7][8][9][10][11][12][13][14]
- (initial inhibition)- (acid), + (alkaline)- (long-term)+/- (dose-dependent)[4][6][10]
Metolachlor InhibitionInhibitionStimulationInhibition[3][15][16][17][18][19][20]
- (dose-dependent)- (acid & alkaline)+ (at 34mM)- (dose-dependent)[3][15][17]
Glyphosate VariableVariableVariableStimulation[21][22][23][24][25][26][27][28]
(minor/inconsistent)(minor/inconsistent)(minor/inconsistent)+ (can be used as C source)[21][23][25][26]
2,4-D VariableStimulationVariableVariable[21][22][23][29][30]
(minor/inconsistent)+ (in combination with glyphosate)(minor/inconsistent)(minor/inconsistent)[21][23]

Note: The values in the table represent a summary of findings from the cited literature. The exact percentage of inhibition or stimulation can vary significantly based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Soil Urease Activity Assay

This protocol determines the rate of urea (B33335) hydrolysis in soil, a key process in the nitrogen cycle.

  • Reagents:

  • Procedure:

    • To 5 g of soil in a 50 mL flask, add 0.2 mL of toluene (B28343) and 9 mL of phosphate buffer.

    • Add 1 mL of 10% urea solution, mix, and incubate at 37°C for 24 hours.

    • After incubation, add 10 mL of 2 M KCl solution and shake for 30 minutes.

    • Filter the soil suspension.

    • Take an aliquot of the filtrate and add Nessler's reagent.

    • Measure the absorbance at 410 nm using a spectrophotometer.

    • Calculate the amount of ammonia (B1221849) released by comparing with a standard curve prepared using ammonium sulfate.

    • Urease activity is expressed as µg NH₄⁺-N g⁻¹ soil h⁻¹.

Soil Phosphatase Activity Assay

This assay measures the activity of phosphatases, which are crucial for phosphorus mineralization.

  • Reagents:

    • p-Nitrophenyl phosphate (PNP) solution (0.05 M)

    • Modified universal buffer (MUB), pH 6.5 (for acid phosphatase) or pH 11 (for alkaline phosphatase)

    • Calcium chloride (0.5 M)

    • Sodium hydroxide (B78521) (0.5 M)

    • p-Nitrophenol standard solutions

  • Procedure:

    • To 1 g of soil in a 50 mL flask, add 4 mL of MUB and 1 mL of PNP solution.

    • Incubate at 37°C for 1 hour.

    • After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the reaction.

    • Filter the suspension.

    • Measure the absorbance of the yellow-colored filtrate (due to p-nitrophenol) at 400 nm.

    • Calculate the amount of PNP released using a standard curve.

    • Phosphatase activity is expressed as µg PNP g⁻¹ soil h⁻¹.

Soil Catalase Activity Assay

This protocol assesses the activity of catalase, an enzyme that decomposes hydrogen peroxide, protecting cells from oxidative damage.

  • Reagents:

    • Hydrogen peroxide (H₂O₂) solution (0.3%)

    • Sulfuric acid (H₂SO₄) (1.5 M)

    • Potassium permanganate (B83412) (KMnO₄) solution (0.02 M)

  • Procedure:

    • To 2 g of soil in a 50 mL flask, add 40 mL of distilled water and 5 mL of 0.3% H₂O₂.

    • Shake the flask for 20 minutes at room temperature.

    • Stop the reaction by adding 5 mL of 1.5 M H₂SO₄.

    • Filter the suspension.

    • Titrate the remaining H₂O₂ in the filtrate with 0.02 M KMnO₄ until a faint pink color persists.

    • A blank titration is performed without soil.

    • Catalase activity is calculated based on the amount of H₂O₂ decomposed and expressed as mL 0.02 M KMnO₄ g⁻¹ soil.

Soil Dehydrogenase Activity Assay

Dehydrogenase activity is an indicator of the overall microbial activity in the soil.

  • Reagents:

  • Procedure:

    • To 3 g of soil in a test tube, add 0.5 mL of 3% TTC solution and 1.2 mL of Tris buffer.

    • Incubate the mixture at 37°C for 24 hours in the dark.

    • After incubation, extract the TPF formed with 10 mL of methanol by shaking vigorously.

    • Centrifuge the suspension and measure the absorbance of the supernatant at 485 nm.

    • Calculate the amount of TPF produced using a standard curve.

    • Dehydrogenase activity is expressed as µg TPF g⁻¹ soil 24 h⁻¹.

Visualizing Experimental and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing herbicide impact and the logical relationships of this compound's effect on soil enzymes.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis Soil_Sample Soil Collection Sieving Sieving (2mm) Soil_Sample->Sieving Herbicide_Treatment Herbicide Application (this compound & Others) Sieving->Herbicide_Treatment Incubation Incubation Herbicide_Treatment->Incubation Urease Urease Assay Incubation->Urease Phosphatase Phosphatase Assay Incubation->Phosphatase Catalase Catalase Assay Incubation->Catalase Dehydrogenase Dehydrogenase Assay Incubation->Dehydrogenase Spectrophotometry Spectrophotometric Measurement Urease->Spectrophotometry Phosphatase->Spectrophotometry Catalase->Spectrophotometry Dehydrogenase->Spectrophotometry Data_Calculation Calculation of Enzyme Activity Spectrophotometry->Data_Calculation Comparison Comparative Analysis Data_Calculation->Comparison

Caption: Experimental workflow for assessing herbicide impact on soil enzymes.

Acetochlor_Impact cluster_microbes Soil Microbial Community cluster_enzymes Soil Enzyme Activity cluster_processes Soil Processes This compound This compound Application Microbial_Biomass Microbial Biomass This compound->Microbial_Biomass Inhibits/Alters Microbial_Activity Microbial Activity This compound->Microbial_Activity Inhibits/Alters Urease_Activity Urease This compound->Urease_Activity Inhibits Phosphatase_Activity Phosphatase This compound->Phosphatase_Activity Inhibits/Stimulates Catalase_Activity Catalase This compound->Catalase_Activity Inhibits/Stimulates Dehydrogenase_Activity Dehydrogenase This compound->Dehydrogenase_Activity Inhibits Microbial_Biomass->Urease_Activity Microbial_Biomass->Phosphatase_Activity Microbial_Biomass->Catalase_Activity Microbial_Biomass->Dehydrogenase_Activity Microbial_Activity->Urease_Activity Microbial_Activity->Phosphatase_Activity Microbial_Activity->Catalase_Activity Microbial_Activity->Dehydrogenase_Activity Nutrient_Cycling Nutrient Cycling (N, P) Urease_Activity->Nutrient_Cycling Phosphatase_Activity->Nutrient_Cycling OM_Decomposition Organic Matter Decomposition Catalase_Activity->OM_Decomposition Dehydrogenase_Activity->OM_Decomposition

Caption: Logical relationships of this compound's impact on soil enzymes.

References

A Comparative Guide to the Validation of Analytical Methods for Acetochlor Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the identification and quantification of acetochlor and its metabolites in various environmental and biological matrices. The information presented is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, ensuring data accuracy, reliability, and compliance with regulatory standards.

Executive Summary

The accurate detection and quantification of this compound, a widely used herbicide, and its metabolites are crucial for environmental monitoring, food safety assessment, and human exposure studies. This guide evaluates and compares the performance of several key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. A critical aspect of method validation, the sample preparation process, is also discussed, with a focus on Solid-Phase Extraction (SPE) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.

Method Performance Comparison

The selection of an analytical method for this compound metabolite analysis is highly dependent on the matrix being analyzed, the target analytes, and the required sensitivity. The following tables summarize the quantitative performance data of different methods across various matrices.

Table 1: Method Performance in Soil Samples
Analytical MethodAnalyte(s)LODLOQRecovery (%)Precision (RSD %)Reference
LC-MS/MS Ethanesulfonic acid (ESA) & Oxanilic acid (OA) metabolites-1 - 2 µg/kg90 - 120< 15[1]
Immunoassay This compound59.4 ng/mL0.3 µg/g74 - 124-[2]
GC-MS Alachlor, this compound, Pretilachlor-0.62–8.04 µg kg⁻¹86.3 - 102.4< 4.38[3]
Table 2: Method Performance in Water Samples
Analytical MethodAnalyte(s)LODLOQRecovery (%)Precision (RSD %)Reference
GC-MS This compound0.0015 µg/L-92 - 115< 5[4]
LC-MS/MS This compound, Metolachlor, Butachlor1.2 - 2.7 ng/L-79 - 102-[5]
QuEChERS-GC-MS Pesticides--63 - 116< 12[6]
Table 3: Method Performance in Biological Matrices (Urine, Plasma, Cells)
Analytical MethodMatrixAnalyte(s)LODLOQRecovery (%)Precision (RSD %)Reference
LC-MS/MS UrineThis compound & metabolites0.04 - 0.11 µg/L0.15 - 0.42 µg/L107.6 - 129.11.5 - 9.9[7]
UPLC-MS³ CellsThis compound-0.5 ng/mL-3.70 - 2.98 (Accuracy)< 15[8]
GC-MS Urine2-ethyl-6-methylaniline (EMA)2 ng/mL-94.5 - 101.2< 5[9]
Table 4: Method Performance in Crop Samples (Maize, Soybean, Cotton Seed)
Analytical MethodMatrixAnalyte(s)LODLOQRecovery (%)Precision (RSD %)Reference
GC-MS Maize & Soybean StrawThis compound & s-metolachlor (B166716)0.07 - 0.2 ng/g0.19 - 0.67 ng/g86 - 119.71.2 - 4.8[10][11][12]
LC-MS/MS Soybeans & Sweet CornThis compound & EHO--82 - 921 - 3[5]
LC-MS/MS Cotton SeedEMA & HEMA0.0013 mg/kg0.01 mg/kg--[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of common experimental protocols for the analysis of this compound and its metabolites.

Sample Preparation: Extraction and Clean-up

a) Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and clean-up of this compound and its metabolites from aqueous samples. For water analysis, SPE is often considered the method of choice, particularly for low concentrations in large volumes.[14]

  • General Protocol:

    • Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes of interest with a suitable organic solvent or solvent mixture.

    • Concentrate the eluate and reconstitute in a solvent compatible with the analytical instrument.

b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method is a popular choice for the extraction of pesticides from a wide range of food and agricultural matrices due to its simplicity and speed.

  • General Protocol:

    • Homogenize the sample (e.g., crop material, soil).

    • Add an extraction solvent (typically acetonitrile) and shake vigorously.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water.

    • Centrifuge to separate the layers.

    • Take an aliquot of the acetonitrile (B52724) supernatant for clean-up.

    • Perform dispersive SPE (dSPE) clean-up by adding a sorbent (e.g., PSA, C18) to the extract to remove interfering matrix components.

    • Centrifuge and collect the supernatant for analysis.

Analytical Instrumentation

a) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Typical GC-MS Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar.[10][11][12]

    • Injector: Split/splitless inlet.

    • Carrier Gas: Helium.

    • Detection: Mass spectrometer operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced selectivity and sensitivity.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of a wide range of this compound metabolites, including the more polar ones.

  • Typical LC-MS/MS Parameters:

    • Column: C18 or HILIC column depending on the polarity of the analytes.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.

Visualizing the Workflow and Validation

To better illustrate the processes involved in the validation of a method for this compound metabolite identification, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Reporting Sample Sample Collection (Soil, Water, Crop, Urine) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction (SPE or QuEChERS) Homogenization->Extraction Cleanup Clean-up (dSPE or Cartridge) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: Experimental workflow for this compound metabolite analysis.

validation_parameters cluster_performance Performance Characteristics MethodValidation Method Validation Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability, RSD) MethodValidation->Precision Sensitivity Sensitivity (LOD, LOQ) MethodValidation->Sensitivity Linearity Linearity & Range MethodValidation->Linearity Specificity Specificity/ Selectivity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness

References

Inter-Laboratory Comparison of Acetochlor Analysis: A Guide to Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of acetochlor, a widely used herbicide. The performance of various methods is summarized based on available inter-laboratory and single-laboratory validation studies. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring to aid in the selection and evaluation of analytical techniques for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques discussed in this guide are outlined below. These protocols are based on peer-reviewed studies and validated methods.

Gas Chromatography with Flame Ionization Detector (GC-FID) for Technical and Formulated Products

This method is a peer-verified gas chromatographic technique for the determination of this compound in technical materials and emulsifiable concentrate (EC) formulations.[1]

  • Sample Preparation: Test samples are dissolved in acetone (B3395972) containing dipentyl phthalate (B1215562) as an internal standard.[1] Duplicate weighings of each test sample are prepared.[1]

  • Instrumentation: A gas chromatograph equipped with a 15 m capillary column and a flame ionization detector (FID) is used.[1]

  • Chromatographic Conditions:

    • Injection: Split injection[1]

    • Column: 15 m capillary column[1]

    • Detector: Flame Ionization Detector (FID)[1]

  • Quantification: The weight percent of this compound is determined by comparing the ratio of the peak area of this compound to the peak area of the internal standard (dipentyl phthalate) in the test sample with that of calibration solutions.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples

This multiresidue analytical method has been developed for the determination of this compound and other herbicides in ground, raw surface, and finished surface water.[2]

  • Sample Preparation:

    • A deuterated internal standard is added to the water sample.[2]

    • The analytes are concentrated by passing the sample through a solid-phase extraction (SPE) column.[2]

    • The analytes are then eluted from the SPE column.[2]

    • The eluate is concentrated to a final volume for analysis.[2]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[2]

  • Quantification: The concentration of this compound is determined by GC-MS analysis.[2]

Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) for Water Samples

This is a Good Laboratory Practices (GLP) validated, multiresidue analytical method for the determination of chloroacetanilide herbicides, including this compound, and their degradates in ground and surface water.[3]

  • Sample Preparation:

    • A 50-mL water sample is purified using a C-18 SPE column.[3]

    • The parent compounds and their degradates are eluted with 80/20 methanol/water (v/v).[3]

    • The eluate is reduced to < 1.0 mL and reconstituted in 10/90 acetonitrile/water (v/v) to the desired final volume.[3]

  • Instrumentation: Liquid chromatograph coupled to an electrospray ionization tandem mass spectrometer (LC/ESI-MS/MS).[3]

  • Analysis: Final analysis is performed using LC/ESI-MS/MS in both positive (for parent compounds) and negative (for degradates) ion modes by monitoring appropriate precursor/product ion pairs.[3]

Gas Chromatography with Electron Capture Detection (GC-ECD) for Soil and Maize Grain

This method is used for the determination of this compound residues in soil and maize grain samples.[4]

  • Sample Preparation:

    • Extraction: Soil or ground maize grain samples are extracted.[4]

    • Cleanup: The extract is subjected to solid-phase extraction (SPE) for cleanup.[4]

  • Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD).[4]

  • Chromatographic Conditions:

    • Injector Temperature: 230°C[4]

    • Detector Temperature: 300°C[4]

    • Injection Volume: 1 µL[4]

Data Presentation

The following tables summarize the performance data from various studies on this compound analysis.

Table 1: Inter-Laboratory Performance of GC-FID for this compound in Technical and Formulated Products [1]

MatrixRepeatability (RSDr, %)Reproducibility (RSDR, %)
This compound Technical0.09 - 0.770.18 - 0.78
Emulsifiable Concentrate (EC) Form 10.09 - 0.770.18 - 0.78
Emulsifiable Concentrate (EC) Form 20.09 - 0.770.18 - 0.78
Emulsifiable Concentrate (EC) Form 30.09 - 0.770.18 - 0.78
Emulsifiable Concentrate (EC) Form 40.09 - 0.770.18 - 0.78

Data from a peer-verified study involving two laboratories analyzing 10 blind duplicate test samples for each of the 5 matrices.[1]

Table 2: Performance of Various Analytical Methods for this compound in Different Matrices

AnalyteMatrixMethodLimit of Quantification (LOQ)Average Recovery (%)Reference
This compoundWaterGC-MS0.05 ppbNot specified[2]
This compoundGround & Surface WaterLC/ESI-MS/MS0.10 ppb95 - 105[3]
This compoundSoilGC-ECD0.0005 mg/kg93.2[4]
This compoundMaize GrainGC-ECD0.0008 mg/kg86.4[4]
This compoundMaize & Soybean StrawGC-MS0.19 - 0.67 ng/g86 - 119.7[5]

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory comparison, such as a proficiency test, for this compound analysis.

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase A PT Scheme Design (Analyte, Matrix, Concentration) B Test Material Preparation & Homogeneity Testing A->B C Participant Enrollment B->C D Sample Distribution to Laboratories C->D E Analysis by Participating Laboratories D->E F Submission of Results E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Performance Evaluation G->H I Issuance of Final Report H->I

Caption: Workflow of a Proficiency Testing (PT) Scheme for this compound Analysis.

References

A Comparative Environmental Risk Assessment of Acetochlor and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the relative environmental risks of the herbicide acetochlor compared to its primary alternatives, S-metolachlor and dimethenamid-P. This guide synthesizes key experimental data on their ecotoxicity and environmental fate, providing a framework for informed risk assessment and the development of more sustainable agricultural practices.

Introduction

This compound is a widely used pre-emergent herbicide for the control of annual grasses and some broadleaf weeds in various crops. As a member of the chloroacetamide class of herbicides, its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant cell growth and development. However, concerns regarding its potential environmental impact, including its persistence in soil and water and its toxicity to non-target organisms, have prompted a closer examination of its risk profile in comparison to other chloroacetamide herbicides such as S-metolachlor and dimethenamid-P. This guide provides a comparative assessment of the environmental risks associated with this compound and these key alternatives, supported by experimental data and detailed methodologies.

Comparative Ecotoxicity

The ecotoxicity of a herbicide is a critical factor in its overall environmental risk assessment. The following tables summarize the acute toxicity of this compound, S-metolachlor, and dimethenamid-P to various non-target organisms, providing a quantitative basis for comparison.

Table 1: Acute Toxicity to Aquatic Organisms

HerbicideTest OrganismEndpoint (96-hour LC50/EC50)Toxicity Classification
This compound Rainbow Trout (Oncorhynchus mykiss)0.45 mg/L[1]High
Bluegill Sunfish (Lepomis macrochirus)1.30 mg/L[1]High
Daphnia magna (Water Flea)16.00 mg/L (48-hour EC50)[1]Moderate
Green Algae (Pseudokirchneriella subcapitata)0.003 mg/L (EC50)[2]Very High
S-Metolachlor Rainbow Trout (Oncorhynchus mykiss)2.9 mg/LModerate
Bluegill Sunfish (Lepomis macrochirus)10 mg/LModerate
Daphnia magna (Water Flea)25 mg/L (48-hour EC50)Low
Green Algae (Pseudokirchneriella subcapitata)0.046 mg/L (EC50)[2]High
Dimethenamid-P Rainbow Trout (Oncorhynchus mykiss)2.1 mg/LModerate
Bluegill Sunfish (Lepomis macrochirus)6.3 mg/LModerate
Daphnia magna (Water Flea)14 mg/L (48-hour EC50)Moderate
Green Algae (Pseudokirchneriella subcapitata)0.03 mg/L (EC50)High

Table 2: Acute Toxicity to Terrestrial Organisms

HerbicideTest OrganismEndpointToxicity Classification
This compound Bobwhite Quail (Colinus virginianus)Oral LD50: 1260 mg/kg[1]Slightly Toxic
Mallard Duck (Anas platyrhynchos)8-day dietary LC50: >5620 ppm[1]Practically Non-toxic
Honeybee (Apis mellifera)Moderately toxic[1][3]Moderate
S-Metolachlor Bobwhite Quail (Colinus virginianus)Oral LD50: 1846 mg/kgSlightly Toxic
Mallard Duck (Anas platyrhynchos)8-day dietary LC50: >10000 ppmPractically Non-toxic
Honeybee (Apis mellifera)Low toxicityLow
Dimethenamid-P Bobwhite Quail (Colinus virginianus)Oral LD50: 429 mg/kgModerately Toxic
Mallard Duck (Anas platyrhynchos)8-day dietary LC50: >5620 ppmPractically Non-toxic
Honeybee (Apis mellifera)Low toxicity[4]Low

Environmental Fate and Transport

The persistence and mobility of a herbicide in the environment are key determinants of its potential for long-term contamination and exposure of non-target organisms.

Table 3: Soil Persistence and Leaching Potential

HerbicideAerobic Soil Half-life (DT50)Soil Adsorption Coefficient (Koc)Leaching Potential
This compound 8 to 12 weeks (average)[1]98.5 - 335 mL/g[5]Moderate to High[1][3]
S-Metolachlor 15 to 30 days~200 L/kg[6]Moderate
Dimethenamid-P 8 - 43 days[5]~200 L/kg[5]Moderate[4]

Mode of Action and Signaling Pathways

This compound and its alternatives are chloroacetamide herbicides that primarily act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts the formation of cell membranes and other essential cellular components, leading to the death of the emerging weed seedlings.

cluster_VLCFA Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle cluster_downstream Downstream Effects AcylCoA Acyl-CoA (C16/C18) KCS β-ketoacyl-CoA synthase (KCS) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA 3-ketoacyl-CoA KCS->KetoacylCoA + CO2 KCR 3-ketoacyl-CoA reductase (KCR) KetoacylCoA->KCR + NADPH HydroxyacylCoA 3-hydroxyacyl-CoA KCR->HydroxyacylCoA HCD 3-hydroxyacyl-CoA dehydratase (HCD) HydroxyacylCoA->HCD - H2O EnoylCoA trans-2,3-enoyl-CoA HCD->EnoylCoA ECR enoyl-CoA reductase (ECR) EnoylCoA->ECR + NADPH VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA VLCFA_CoA->AcylCoA Further Elongation CuticularWaxes Cuticular Waxes VLCFA_CoA->CuticularWaxes Incorporation into Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Incorporation into Chloroacetamides Chloroacetamide Herbicides (this compound, S-Metolachlor, Dimethenamid-P) Chloroacetamides->KCS Inhibition PlantProtection Impaired Cuticle Formation CuticularWaxes->PlantProtection Disrupted Plant Protection MembraneIntegrity Altered Cell Division & Expansion Sphingolipids->MembraneIntegrity Disrupted Membrane Integrity & Signaling WeedDeath Weed Seedling Death PlantProtection->WeedDeath MembraneIntegrity->WeedDeath

Figure 1. Mechanism of action of chloroacetamide herbicides.

This compound has also been shown to affect the endocrine system of non-target organisms, particularly amphibians. It can accelerate metamorphosis in frogs by interfering with the thyroid hormone signaling pathway.

cluster_HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_Target_Tissues Target Tissues Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Pituitary Gland TSH TSH Pituitary->TSH Thyroid Thyroid Gland TH Thyroid Hormones (T3, T4) Thyroid->TH CRH->Pituitary TSH->Thyroid TH_Receptors Thyroid Hormone Receptors (TRs) TH->TH_Receptors Gene_Expression Altered Gene Expression TH_Receptors->Gene_Expression Metamorphosis Metamorphosis Gene_Expression->Metamorphosis This compound This compound This compound->TH_Receptors Potentiates TH action This compound->Metamorphosis Accelerates

Figure 2. This compound's impact on amphibian metamorphosis.

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the key methodologies is provided below.

cluster_Ecotox Ecotoxicity Testing cluster_Aquatic Aquatic cluster_Terrestrial Terrestrial cluster_EnvFate Environmental Fate Testing Fish Fish Acute Toxicity (OECD 203) Risk_Assessment Environmental Risk Assessment Fish->Risk_Assessment Daphnia Daphnia sp. Acute Immobilisation (OECD 202) Daphnia->Risk_Assessment Algae Algal Growth Inhibition (OECD 201) Algae->Risk_Assessment Bird Avian Acute Oral Toxicity (OECD 223) Bird->Risk_Assessment Bee Honeybee Acute Contact/Oral Toxicity (OECD 213/214) Bee->Risk_Assessment Soil_Persistence Aerobic/Anaerobic Transformation in Soil (OECD 307) Soil_Persistence->Risk_Assessment Leaching Adsorption/Desorption (OECD 106) & Soil Column Leaching (OECD 312) Leaching->Risk_Assessment Test_Substance Test Substance (this compound or Alternative) Test_Substance->Fish Test_Substance->Daphnia Test_Substance->Algae Test_Substance->Bird Test_Substance->Bee Test_Substance->Soil_Persistence Test_Substance->Leaching

Figure 3. Experimental workflow for herbicide risk assessment.

1. Fish Acute Toxicity Test (OECD Guideline 203) [7][8][9][10][11] This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 value is calculated using statistical methods.

2. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [5][12][13][14][15] This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.

  • Test Organism: Daphnia magna (less than 24 hours old).

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) is determined.

3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201) [2][16][17][18][19] This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Typically Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. Algal growth is measured by cell counts or other biomass indicators.

  • Endpoint: The 72-hour EC50 for growth rate inhibition is calculated.

4. Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307) [20][21][22][23][24] This study determines the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Procedure: The test substance, often radiolabelled, is applied to soil samples which are then incubated under controlled temperature and moisture conditions. The disappearance of the parent compound and the formation of metabolites are monitored over time.

  • Endpoint: The time for 50% dissipation (DT50 or half-life) of the test substance is calculated.

5. Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106) [25][26][27][28] This method quantifies the extent to which a chemical binds to soil particles.

  • Procedure: A known concentration of the test substance in solution is agitated with a known mass of soil until equilibrium is reached. The concentration of the substance remaining in the solution is then measured.

  • Endpoint: The soil-water partition coefficient (Kd) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are calculated.

Conclusion

The comparative assessment of this compound and its alternatives, S-metolachlor and dimethenamid-P, reveals a complex environmental risk profile for each compound. While all three herbicides share a similar mode of action, there are notable differences in their ecotoxicity and environmental fate.

  • Ecotoxicity: this compound generally exhibits higher toxicity to aquatic organisms, particularly algae, compared to S-metolachlor and dimethenamid-P.

  • Environmental Fate: this compound tends to have a longer soil half-life than its alternatives, suggesting greater persistence in the terrestrial environment. All three herbicides have a moderate to high potential for leaching into groundwater.

This guide provides a foundational understanding of the comparative environmental risks of these chloroacetamide herbicides. Researchers and environmental managers should consider the specific environmental conditions and non-target organisms present at a given location when selecting and applying these products to minimize adverse ecological impacts. Further research into the long-term and sublethal effects of these herbicides and their degradation products is warranted to refine environmental risk assessments.

References

A Comparative Analysis of Acetochlor and Newer Herbicide Formulations for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the efficacy, crop safety, and environmental fate of acetochlor in comparison to more recent herbicide innovations, supported by experimental data.

This compound, a long-standing member of the chloroacetamide (Group 15) family of herbicides, remains a significant tool in pre-emergence weed control for various crops, notably corn and soybeans. Its efficacy is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible weeds, disrupting seedling shoot development.[1] However, the evolution of herbicide resistance in problematic weeds like Palmer amaranth (B1665344) (Amaranthus palmeri) and increasing environmental scrutiny have necessitated a comparative evaluation of this compound against newer herbicide formulations. This guide provides a data-driven comparison of this compound with its chloroacetamide counterpart, S-metolachlor, and the newer isoxazoline (B3343090) herbicide, pyroxasulfone (B108660).

Efficacy on Key Weed Species

The control of economically important and often herbicide-resistant weeds is a primary benchmark for herbicide performance. Experimental data consistently demonstrates that while this compound provides effective control of many annual grasses and small-seeded broadleaf weeds, its performance relative to newer formulations can vary by weed species and environmental conditions.

Palmer Amaranth (Amaranthus palmeri) Control:

Palmer amaranth represents a significant challenge in crop production due to its rapid growth and propensity to develop resistance to multiple herbicide modes of action.[1] Comparative studies have shown that while this compound can provide substantial control, newer formulations, particularly when used in integrated programs, may offer enhanced or more consistent efficacy.

For instance, in a 2010 study, an early post-emergence application of this compound at 1.125 lb ai/A resulted in 96% control of Palmer amaranth 14 days after application, a level of control similar to that of S-metolachlor (Dual Magnum®) and pendimethalin (B1679228) (Prowl® H2O®).[2] In another study focusing on multiple herbicide-resistant (MHR) Palmer amaranth, pre-emergence applications of herbicide mixtures containing this compound provided excellent control (90-95%) at 45 days after application.[3] Specifically, a mixture of this compound/clopyralid/mesotrione not only provided 96-99% control but also resulted in the highest corn yields.[3]

However, research has also highlighted the variability in control. A multi-year analysis of pre-emergence herbicides in soybean showed that pyroxasulfone provided the most consistent waterhemp (a related Amaranthus species) control, with greater than 95% control 50% of the time, whereas the control with this compound and S-metolachlor was more variable, sometimes falling below 50%.[4]

Table 1: Comparative Efficacy of this compound and Newer Herbicides on Palmer Amaranth.

Herbicide/MixtureApplication Rate (lb ai/A)Application TimingPalmer Amaranth Control (%)Days After TreatmentSource
This compound1.125Early POST9614[2]
S-metolachlor (Dual Magnum®)0.98Early POSTSimilar to this compound14[2]
This compound/Mesotrione-PRE90-9545[3]
This compound/Clopyralid/Mesotrione-PRE96-9960[3]
Glufosinate + this compound-Early POST89-91-[5]
Glufosinate + S-metolachlor-Early POST89-91-[5]
Pyroxasulfone-PRE>95 (50% of the time)21[4]
This compound-PRE>82 (50% of the time)21[4]
S-metolachlor-PRE>82 (50% of the time)21[4]

General Weed Spectrum:

Beyond Palmer amaranth, this compound and newer herbicides exhibit differing strengths across a spectrum of common agricultural weeds. This compound is noted to provide slightly better control of pigweeds and better suppression of common lambsquarters and common ragweed compared to S-metolachlor.[6] It also shows activity on smartweed and velvetleaf, where S-metolachlor provides no control.[6] Both herbicides offer similar control levels for grass species such as barnyardgrass, crabgrass, foxtail, and goosegrass.[6] Pyroxasulfone has demonstrated excellent control of spiny amaranth, common lambsquarters, and common purslane in high organic matter soils.[7]

Crop Safety and Phytotoxicity

A critical aspect of herbicide performance is its selectivity, or its ability to control weeds without causing significant injury to the crop. While generally safe when used according to label directions, this compound and its counterparts can cause transient crop injury, particularly under certain environmental conditions or at higher application rates.

A 2014 study in cotton provides a direct comparison of crop injury from this compound, metolachlor, and pyroxasulfone when tank-mixed with glufosinate. The results indicated that all three herbicides could cause some level of crop injury, with the severity often dependent on the application rate and timing.

Table 2: Comparative Crop Injury in Cotton.

HerbicideApplication Rate (lb ai/A)Application TimingMaximum Crop Injury (%)Days to RecoverySource
This compound0.56 - 2.251-2 leaf1821[8]
This compound0.56 - 2.254-6 leaf2621[8]
Metolachlor0.475 - 1.91-2 leaf2521[8]
Metolachlor0.475 - 1.94-6 leaf1314[8]
Pyroxasulfone0.053 - 0.2134-6 leaf44>14 (at highest rate)[8]

It is important to note that despite the observed injury, the study found no substantial reduction in cotton yield.[8] Injury from these herbicides is often characterized by stunting or malformed leaves in broadleaf crops and improper leaf unfurling in corn.[9] The risk of injury can be exacerbated by cool, wet soils where crop growth is slow.[9]

Environmental Fate and Considerations

The environmental persistence and mobility of herbicides are key factors influencing their potential for off-target effects, including water contamination. The half-life of a herbicide in the soil is a common metric for its persistence.

This compound generally has a shorter soil residual activity compared to S-metolachlor.[6] The soil half-life of this compound can range from approximately 6 to 16 days, depending on soil conditions.[10] In comparison, the half-life of S-metolachlor can range from 39 to 63 days, while pyroxasulfone has been shown to have a longer half-life, ranging from 47 to 134 days.[11][12] This longer persistence can provide extended weed control but may also increase the potential for carryover to subsequent crops.

Both this compound and S-metolachlor require rainfall for activation, with S-metolachlor needing less moisture.[6] Pyroxasulfone has been observed to be more mobile in the soil profile compared to S-metolachlor.[12]

Table 3: Comparative Environmental Fate of this compound and Newer Herbicides.

HerbicideSoil Half-Life (Days)Source
This compound6 - 16[10]
S-metolachlor39 - 63[11][12]
Pyroxasulfone47 - 134[11][12]

Experimental Protocols

The data presented in this guide are derived from peer-reviewed field and laboratory studies. A generalized experimental protocol for evaluating herbicide efficacy is outlined below.

Experimental Design:

  • Plot Layout: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) to account for field variability.[13]

  • Treatments: Treatments include the herbicides being tested at various rates, often including a non-treated control for comparison.[8]

  • Replication: Each treatment is replicated multiple times (e.g., four replications) to ensure statistical validity.[14]

Application:

  • Equipment: Herbicides are applied using calibrated spray equipment, such as backpack or plot sprayers, to ensure accurate and uniform application.[13]

  • Timing: Applications are made at specific crop and weed growth stages, such as pre-emergence (PRE) or post-emergence (POST).[8]

Data Collection:

  • Weed Control: Efficacy is typically assessed by visual ratings of percent weed control compared to the non-treated control at various intervals after application.[8] Weed density and biomass may also be measured.[13]

  • Crop Injury: Crop phytotoxicity is visually assessed as a percentage of injury (e.g., stunting, chlorosis, necrosis) compared to the non-treated control.[8]

  • Yield: Crop yield is often measured at the end of the growing season to determine the ultimate impact of the herbicide treatments.[8]

Visualizing the Science

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound and other Group 15 herbicides act by inhibiting the VLCFA elongase enzyme complex in the endoplasmic reticulum of plant cells. This enzyme is crucial for the synthesis of fatty acids with more than 18 carbons. These VLCFAs are essential components of various cellular structures, including waxes, suberin, and cutin, which are vital for protecting the plant and for cell division. By blocking this pathway, the herbicides disrupt the formation of these critical components, leading to the inhibition of seedling shoot growth and eventual death of susceptible weeds.[15][16][17][18]

VLCFA_Inhibition cluster_Cell Plant Cell cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase Complex Malonyl_CoA->VLCFA_Elongase Acyl_CoA Acyl-CoA (C18) Acyl_CoA->VLCFA_Elongase Beta_Ketoacyl_CoA β-Ketoacyl-CoA VLCFA_Elongase->Beta_Ketoacyl_CoA Condensation Reduction1 Reduction Beta_Ketoacyl_CoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA Very-Long-Chain Fatty Acid (VLCFA) (>C18) Reduction2->VLCFA Cellular_Components Waxes, Suberin, Cutin, Sphingolipids VLCFA->Cellular_Components This compound This compound (Group 15 Herbicide) This compound->VLCFA_Elongase Inhibition Inhibited_Growth Inhibited Growth & Weed Death Seedling_Growth Seedling Shoot Growth Cellular_Components->Seedling_Growth

Caption: Inhibition of VLCFA synthesis by this compound.

Experimental Workflow: Herbicide Efficacy Field Trial

Herbicide_Trial_Workflow Start Start: Trial Planning Site_Selection Site Selection (Uniform Soil, Weed Population) Start->Site_Selection Experimental_Design Experimental Design (e.g., RCBD, Treatments, Replicates) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment (Tillage, Fertilization, Layout) Experimental_Design->Plot_Establishment Herbicide_Application Herbicide Application (Calibrated Sprayer, Correct Timing) Plot_Establishment->Herbicide_Application Data_Collection Data Collection (Weed Control, Crop Injury, Environmental Data) Herbicide_Application->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results_Interpretation Results Interpretation & Reporting Data_Analysis->Results_Interpretation End End: Conclusion Results_Interpretation->End

Caption: A typical workflow for a herbicide efficacy field trial.

References

A Comparative Analysis of Acetochlor Safety on Diverse Crop Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicide acetochlor's safety profile on various crop varieties against other common alternatives. The information presented is supported by experimental data to aid in research and development decisions. This compound, a member of the chloroacetanilide family (WSSA Group 15), is a widely utilized pre-emergent herbicide for controlling annual grasses and some broadleaf weeds in crops like corn and soybeans.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid synthesis, which disrupts seedling shoot growth.[1]

Comparative Phytotoxicity of this compound and Alternatives

The safety of this compound and its alternatives can vary significantly depending on the crop species and even the specific variety. The following tables summarize quantitative data on crop injury from various studies.

Table 1: Comparison of Herbicide Injury in Soybean and Dry Bean Varieties

Herbicide TreatmentCrop VarietyApplication RateInjury Assessment TimingObserved Injury (%)
This compound + FlumioxazinSoybeanStandard4 Weeks After Emergence19%[2]
This compound + DicambaSoybeanStandard4 Weeks After Emergence≤7%[2]
This compound + MetribuzinSoybeanStandard4 Weeks After Emergence≤7%[2]
This compound + SulfentrazoneSoybeanStandard4 Weeks After Emergence≤7%[2]
This compoundAzuki Bean1700 g ai ha⁻¹ (1X)2 Weeks After Emergence12% growth reduction[3]
S-metolachlorAzuki Bean1600 g ai ha⁻¹ (1X)2 Weeks After Emergence12% growth reduction[3]
FlufenacetAzuki Bean750 g ai ha⁻¹ (1X)2 Weeks After Emergence12% growth reduction[3]
This compoundKidney, Small Red, White Bean1700 g ai ha⁻¹ (1X)2 Weeks After Emergence≤2% growth reduction[3]
S-metolachlorKidney, Small Red, White Bean1600 g ai ha⁻¹ (1X)2 Weeks After Emergence≤2% growth reduction[3]
FlufenacetKidney, Small Red, White Bean750 g ai ha⁻¹ (1X)2 Weeks After Emergence≤2% growth reduction[3]

Table 2: Efficacy of this compound in Controlling Herbicide-Resistant Waterhemp in Corn and Soybean

CropThis compound Application Rate (g ai ha⁻¹)Control of MHR Waterhemp at 8 Weeks (%)
Corn122581%[4]
Corn210085%[4]
Corn295090%[4]
Soybean105063%[5]
Soybean137570%[5]
Soybean170074%[5]

Experimental Protocols

Herbicide Phytotoxicity Assessment in Field Trials

This protocol outlines a general methodology for evaluating the phytotoxicity of herbicides on crop varieties under field conditions.

  • Experimental Design: The experiment is set up in a randomized complete block design with multiple replications (typically four).[6] Treatments should include a non-treated control, the herbicide of interest at the recommended application rate (1X), and a higher rate (e.g., 2X) to simulate overlapping applications.[7]

  • Plot Establishment: The test crop is planted in well-marked plots. For trials on maize, each plot may consist of multiple rows of a specific hybrid.[6]

  • Herbicide Application: Herbicides are applied at specific crop growth stages, such as pre-emergence (PRE) or post-emergence (e.g., V4 or V8 stages in corn).[6]

  • Phytotoxicity Evaluation: Visual assessments of crop injury are conducted at set intervals after herbicide application (e.g., 2, 4, and 8 weeks after treatment). Injury is rated on a scale, such as the modified EWRC (European Weed Research Council) scale, where 1 indicates no damage and 9 indicates plant death.[8] Symptoms to be recorded include:

    • Stunting or growth reduction

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Leaf malformation

  • Data Collection: In addition to visual ratings, quantitative data such as plant height, shoot biomass, and final crop yield are collected.[3]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.[2]

Quantification of Herbicide Residues in Plant Tissues by GC-MS

This protocol describes a method for determining the concentration of this compound and its alternatives in plant samples.

  • Sample Preparation: Plant material (e.g., maize or soybean straw) is dried, homogenized, and a representative subsample is taken for extraction.

  • Extraction: The herbicide residues are extracted from the plant matrix using an accelerated solvent extraction (ASE) method with a mixture of n-hexane and acetone.

  • Chromatographic Separation and Detection: The extracted analytes are separated and quantified using a Gas Chromatography-Tandem Mass Spectrometry (GC-MS) system. An HP-5 MS capillary column is typically used for separation.

  • Method Validation: The analytical method is validated to determine its limit of detection (LOD), limit of quantification (LOQ), and recovery rates. For this compound and s-metolachlor, LODs of 0.2 ng g⁻¹ and 0.07 ng g⁻¹, respectively, have been achieved with this method.

Visualizations

Signaling Pathway of this compound-Induced Phytotoxicity

Acetochlor_Pathway This compound This compound GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 Inhibition LipidPeroxidation Lipid Peroxidation GPX4->LipidPeroxidation Prevents ROS Reactive Oxygen Species (ROS) LipidPeroxidation->ROS CellularDamage Cellular Damage (Phytotoxicity) LipidPeroxidation->CellularDamage Nrf2 Nrf2 Activation ROS->Nrf2

Caption: this compound inhibits GPX4, leading to lipid peroxidation and phytotoxicity.

General Experimental Workflow for Herbicide Safety Validation

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis & Reporting P1 Select Crop Varieties & Herbicides P2 Design Experiment (e.g., RCBD) P1->P2 E1 Planting & Plot Establishment P2->E1 E2 Herbicide Application E1->E2 A1 Visual Phytotoxicity Rating E2->A1 A2 Measure Growth Parameters A1->A2 A3 Collect Samples for Residue Analysis A2->A3 A4 Measure Crop Yield A3->A4 AN1 Statistical Analysis A4->AN1 AN2 Publish Comparison Guide AN1->AN2

Caption: Workflow for validating herbicide safety from planning to reporting.

References

Acetochlor Field Trial Data: A Statistical Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acetochlor's performance against other common herbicides, supported by experimental field trial data. The information is intended to assist researchers and agricultural scientists in evaluating the efficacy and crop safety of this compound for weed management programs.

Executive Summary

This compound is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical family (Group 15).[1] It is widely used in corn and soybean cultivation to control annual grasses and some broadleaf weeds by inhibiting the synthesis of very long-chain fatty acids, which disrupts seedling shoot development.[1][2] Field trial data consistently demonstrates this compound's efficacy, particularly when used in a planned herbicide program. This guide synthesizes data from various field trials to provide a clear comparison of this compound's performance.

Comparative Efficacy of this compound and Alternatives

Field studies have evaluated the efficacy of this compound alone and in combination with other herbicides for the control of key weed species in corn. The following tables summarize the quantitative data from these trials.

Table 1: Efficacy of Pre-emergence Herbicides on Key Weed Species in Corn

Herbicide TreatmentActive Ingredient(s)Application Rate (kg a.i./ha)Palmer Amaranth (Amaranthus palmeri) Control (%)Annual Grasses Control (%)Hophornbeam Copperleaf (Acalypha ostryifolia) Control (%)Common Sunflower (Helianthus annuus) Control (%)
This compoundThis compoundNot Specified≥90High≥90≥90
Atrazine + this compoundAtrazine + this compoundNot Specified≥90High--
S-metolachlor + Atrazine + MesotrioneS-metolachlor + Atrazine + MesotrioneNot Specified≥90High--
Saflufenacil + Dimethenamid-PSaflufenacil + Dimethenamid-PNot Specified≥90-≥90≥90

Data synthesized from a field study conducted in central and south-central Texas (2013-2015). Annual grasses included browntop panicum, Texas millet, barnyardgrass, and sprawling signalgrass.[3]

Table 2: Comparison of this compound and S-metolachlor for Weed Control in Corn

Weed SpeciesThis compound EfficacyS-metolachlor Efficacy
PigweedsSlightly BetterGood
Common LambsquartersBetter SuppressionLess Effective
Common RagweedBetter SuppressionLess Effective
SmartweedActiveNo Control
VelvetleafActiveNo Control
Annual Grasses*SimilarSimilar

*Including barnyardgrass, bermudagrass, crabgrass, fall panicum, foxtail, goosegrass, and quackgrass. S-metolachlor tends to have longer soil residual activity than this compound.[2]

Table 3: Impact of this compound Rate and Application Timing on Multi-Herbicide-Resistant (MHR) Waterhemp (Amaranthus tuberculatus) Control in Corn (8 Weeks After POST Application)

Application TimingThis compound Rate (g a.i./ha)MHR Waterhemp Control (%)
Pre-plant (PP)1225<81
Pre-plant (PP)2100<85
Pre-plant (PP)2950<90
Pre-emergence (PRE)122581
Pre-emergence (PRE)210085
Pre-emergence (PRE)295090
Post-emergence (POST)122581
Post-emergence (POST)210085
Post-emergence (POST)295090

Data from a study in southwestern Ontario, Canada (2020-2022).[4][5][6] POST and PRE applications of this compound provided better control than PP applications.[4][5][6]

Crop Safety and Phytotoxicity

In a study evaluating various pre-emergence herbicides in corn, this compound demonstrated good crop safety, with minimal injury (≤3%) observed.[3] Another study noted a slight reduction in the initial growth of maize treated with this compound, but the plants recovered quickly.[7]

Experimental Protocols

The data presented in this guide is derived from replicated field trials. The following provides a general overview of the methodologies employed in these types of studies.

General Field Trial Protocol for Herbicide Efficacy Evaluation:

  • Site Selection and Preparation: Trials are conducted in regions with known weed pressure. The land is prepared according to standard agricultural practices for the specific crop (e.g., conventional tillage or no-till). Soil type, pH, and organic matter content are documented.

  • Experimental Design: A randomized complete block design with multiple replications (typically 3 or 4) is commonly used to minimize the effects of field variability.

  • Treatments: Treatments include the herbicide(s) being tested at various rates and application timings, a standard commercial herbicide for comparison, and an untreated control.

  • Plot Size: Plot sizes are sufficient to allow for accurate application and assessment while minimizing edge effects.

  • Herbicide Application: Herbicides are applied using calibrated research sprayers to ensure precise and uniform application. Application parameters such as spray volume, pressure, and nozzle type are recorded.

  • Data Collection:

    • Weed Control: Efficacy is typically assessed visually as a percentage of weed control compared to the untreated control at multiple intervals after application. Weed density and biomass may also be measured.

    • Crop Injury: Crop phytotoxicity is visually rated on a scale of 0% (no injury) to 100% (crop death) at regular intervals.

    • Yield: Crop yield is determined at the end of the growing season by harvesting the center rows of each plot.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an this compound field trial.

Acetochlor_Field_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting SiteSelection Site Selection ExperimentalDesign Experimental Design (RCBD) SiteSelection->ExperimentalDesign TreatmentSelection Treatment Selection (Rates & Timings) ExperimentalDesign->TreatmentSelection PlotLayout Plot Layout TreatmentSelection->PlotLayout Planting Crop Planting PlotLayout->Planting HerbicideApplication Herbicide Application Planting->HerbicideApplication YieldMeasurement Yield Measurement Planting->YieldMeasurement WeedEfficacy Weed Efficacy Assessment HerbicideApplication->WeedEfficacy CropInjury Crop Injury Assessment HerbicideApplication->CropInjury StatisticalAnalysis Statistical Analysis (ANOVA) WeedEfficacy->StatisticalAnalysis CropInjury->StatisticalAnalysis YieldMeasurement->StatisticalAnalysis FinalReport Final Report Generation StatisticalAnalysis->FinalReport

Caption: Workflow of a typical this compound herbicide field trial.

Signaling Pathway of this compound

This compound's mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of a critical biochemical pathway leads to the failure of seedling establishment.

Acetochlor_Signaling_Pathway This compound This compound VLCFA_Elongase VLCFA Elongase Complex This compound->VLCFA_Elongase Inhibition VLCFA_Synthesis Very Long-Chain Fatty Acid (VLCFA) Synthesis VLCFA_Elongase->VLCFA_Synthesis Cell_Membrane Cell Membrane Formation & Function VLCFA_Synthesis->Cell_Membrane Seedling_Growth Seedling Shoot & Root Growth Cell_Membrane->Seedling_Growth Weed_Death Weed Seedling Death Seedling_Growth->Weed_Death

Caption: this compound's mode of action via inhibition of VLCFA synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Acetochlor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the herbicide Acetochlor, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes health risks and environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. This compound is harmful if inhaled or swallowed and can cause skin and eye irritation.[1][2] It is also a suspected carcinogen and may cause an allergic skin reaction.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Respiratory Protection: In poorly ventilated areas or when dealing with dust or aerosols, use an approved/certified respirator.[2][4]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[3][4]

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. If symptoms persist, consult a doctor.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[3]

This compound Waste Management Summary

All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, provincial, and national regulations.[2] Do not dispose of this compound with household garbage or allow it to enter sewage systems.[1]

Waste TypeContainer RequirementsLabelingDisposal Method
Unused/Excess this compound Original, tightly closed container.[2][5]Clearly labeled as "Hazardous Waste - this compound" with appropriate hazard symbols.Arrange for pickup and disposal by a licensed hazardous waste management facility.
Contaminated Labware (e.g., glassware, pipette tips) Puncture-resistant, leak-proof container.Clearly labeled as "Hazardous Waste - this compound Contaminated Materials."Dispose of through a certified hazardous waste vendor.
Contaminated PPE (e.g., gloves, lab coats) Sealed, labeled plastic bags.Clearly labeled as "Hazardous Waste - this compound Contaminated PPE."Dispose of through a certified hazardous waste vendor.
Spill Cleanup Debris Sealed, labeled containers.Clearly labeled as "Hazardous Waste - this compound Spill Debris."Dispose of through a certified hazardous waste vendor.
Empty Containers Triple-rinse with a suitable solvent.[6]Deface original label.Consult with your institution's environmental health and safety (EHS) office for recycling or disposal procedures.[6]

Detailed Disposal Protocol

The proper disposal of this compound follows a systematic process to ensure safety and compliance. This protocol outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Segregation and Collection

  • At the point of generation, segregate all this compound-contaminated waste from other laboratory waste streams.

  • Use designated, compatible, and properly labeled containers for each type of this compound waste (e.g., solid, liquid, sharps).

  • Store waste containers in a cool, well-ventilated, and locked area away from incompatible materials.[2][5]

Step 2: Spill Management and Decontamination

  • In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[3]

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][6]

  • Collect the absorbed material into a suitable, labeled container for disposal.[6]

  • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Prevent spilled material from entering drains, sewers, or waterways.[1][3][4]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide a detailed inventory of the this compound waste, including the type and quantity.

  • Ensure all waste containers are properly sealed and labeled before the scheduled pickup.

Step 4: Documentation

  • Maintain accurate records of all this compound waste generated and disposed of. This includes the date, quantity, and method of disposal.

  • Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

Acetochlor_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Handle this compound in a Well-Ventilated Area A->B C Segregate this compound Waste B->C J Contain Spill with Absorbent Material B->J D Place in Labeled, Compatible Containers C->D E Store in a Secure, Ventilated Area D->E F Contact EHS or Licensed Waste Vendor E->F G Schedule Waste Pickup F->G H Complete Waste Manifest G->H I Dispose via Approved Hazardous Waste Facility H->I K Collect Contaminated Material for Disposal J->K K->D

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.